molecular formula C21H18N3O10P B11955241 Tris(5-methyl-2-nitrophenyl) phosphate CAS No. 201742-26-9

Tris(5-methyl-2-nitrophenyl) phosphate

Cat. No.: B11955241
CAS No.: 201742-26-9
M. Wt: 503.4 g/mol
InChI Key: STACPXMRQXVFEV-UHFFFAOYSA-N
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Description

Tris(5-methyl-2-nitrophenyl) phosphate is a synthetic phosphate triester designed for biochemical and catalytic studies. Phosphate triesters like this are kinetically stable at physiological pH, making them excellent model substrates for investigating hydrolytic cleavage mechanisms . Researchers utilize such compounds to study and develop biomimetic catalysts, including mono- and dinuclear metal complexes, which mimic the function of phosphatase enzymes and can achieve significant rate enhancements in phosphate ester hydrolysis . The nitrophenyl groups allow for convenient spectrophotometric monitoring of the hydrolysis reaction, as the release of the nitrophenolate ion can be tracked by its absorbance. This compound is intended for use in studies exploring the mechanisms of phosphate transfer, the development of artificial nucleases, and the evaluation of synthetic metalloenzyme models . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201742-26-9

Molecular Formula

C21H18N3O10P

Molecular Weight

503.4 g/mol

IUPAC Name

tris(5-methyl-2-nitrophenyl) phosphate

InChI

InChI=1S/C21H18N3O10P/c1-13-4-7-16(22(25)26)19(10-13)32-35(31,33-20-11-14(2)5-8-17(20)23(27)28)34-21-12-15(3)6-9-18(21)24(29)30/h4-12H,1-3H3

InChI Key

STACPXMRQXVFEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=O)(OC2=C(C=CC(=C2)C)[N+](=O)[O-])OC3=C(C=CC(=C3)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Tris(5-methyl-2-nitrophenyl) phosphate , a specialized organophosphate triester.

Technical Guide & Whitepaper

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate is a symmetric triaryl phosphate ester primarily utilized as a chromogenic substrate for the study of phosphotriesterases (PTEs) and organophosphate hydrolases (OPHs). Unlike the ubiquitous monoester p-nitrophenyl phosphate (pNPP) used for alkaline phosphatase assays, this triester specifically targets enzymes capable of cleaving the highly stable P–O–C(aryl) bonds found in organophosphate nerve agents and pesticides.

Upon enzymatic or alkaline hydrolysis, the compound releases 5-methyl-2-nitrophenol , a reporter molecule with a distinct yellow chromophore ($ \lambda_{max} \approx 400 \text{ nm} $ at pH > 7.5). This guide outlines its chemical identity, physical behaviors, and critical experimental protocols.[1]

Chemical Identity & Structure

PropertySpecification
IUPAC Name Tris(5-methyl-2-nitrophenyl) phosphate
Synonyms Phenol, 5-methyl-2-nitro-, 1,1',1''-phosphate; Tris(6-nitro-m-tolyl) phosphate
CAS Registry Number 201742-26-9
Molecular Formula

Molecular Weight 503.36 g/mol
SMILES Cc1cc(c(cc1)[O-])OP(=O)(Oc2cc(C)ccc2[O-])Oc3cc(C)ccc3[O-]
InChI Key STACPXMRQXVFEV-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a central phosphorus(V) core esterified by three bulky 5-methyl-2-nitrophenyl groups.

  • Steric Bulk: The ortho-nitro groups create significant steric hindrance around the phosphate center, making nucleophilic attack difficult for non-specific hydrolases.

  • Electronic Effect: The electron-withdrawing nitro groups ($ -NO_2 $) activate the phosphorus center for nucleophilic attack by lowering the $ pK_a $ of the leaving group, facilitating hydrolysis by specialized enzymes.

Physicochemical Profile

Physical State and Solubility

Due to the high molecular weight and symmetry of the aromatic rings, the compound exists as a solid at room temperature.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Off-white to pale yellow
Melting Point Predicted: 110–120 °CBased on structural analogs (e.g., Tris-p-nitrophenyl phosphate)
Solubility (Water) Negligible (< 0.1 mg/mL)Highly lipophilic triester
Solubility (Organic) HighSoluble in DCM, Acetone, DMSO, Acetonitrile
LogP (Predicted) ~4.5 – 5.2Requires organic co-solvent for aqueous assays
The Reporter Group: 5-Methyl-2-nitrophenol

The utility of this compound relies on the properties of its hydrolysis product.

  • Leaving Group: 5-methyl-2-nitrophenol (CAS 700-38-9).[2][3]

  • $ pK_a $: 7.41 (at 25°C).[2][3]

  • Chromogenic Shift:

    • Protonated (pH < 7): Colorless / Pale Yellow.

    • Deprotonated (pH > 7.5): Intense Yellow (Phenolate anion).

    • Detection: Absorbance at 400–410 nm .

Critical Insight: The $ pK_a $ of 7.41 allows for continuous spectrophotometric monitoring at physiological pH (pH 7.4–8.0), unlike simple phenol leaving groups which require higher pH to ionize fully.

Synthesis & Characterization

Note: Synthesis involves reactive phosphorus halides and toxic nitro-aromatics. Perform in a fume hood.

Synthetic Pathway (Graphviz Visualization)

The synthesis typically employs a nucleophilic substitution of phosphoryl chloride ($ POCl_3 $) by the phenolate.

Synthesis POCl3 Phosphoryl Chloride (POCl3) Intermediate Phosphorochloridate Intermediates POCl3->Intermediate -HCl Phenol 5-Methyl-2-nitrophenol (3 eq.) Phenol->Intermediate -HCl Base Base Catalyst (Triethylamine/Pyridine) Base->Intermediate -HCl Product Tris(5-methyl-2-nitrophenyl) phosphate Intermediate->Product Reflux / Purification

Caption: Synthesis via phosphorylation of 5-methyl-2-nitrophenol using phosphoryl chloride in the presence of a base.

Protocol Summary
  • Reagents: Dissolve 5-methyl-2-nitrophenol (3.1 eq) in dry dichloromethane (DCM) with Triethylamine (3.5 eq).

  • Addition: Cool to 0°C. Add $ POCl_3 $ (1.0 eq) dropwise to control the exothermic reaction.

  • Reflux: Allow to warm to RT, then reflux for 4–6 hours to ensure complete substitution of all three chlorides.

  • Workup: Wash with cold 1M HCl (to remove amine), then sat. $ NaHCO_3 $, then brine. Dry over $ MgSO_4 $.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica, Hexane:EtOAc).

Applications: Phosphotriesterase (PTE) Assays

Tris(5-methyl-2-nitrophenyl) phosphate is a surrogate substrate for detecting Organophosphate Hydrolase (OPH) activity, an enzyme class critical for bioremediation of pesticides (e.g., Paraoxon) and nerve agents (e.g., Sarin).

Enzymatic Hydrolysis Mechanism

Hydrolysis Substrate Tris(5-methyl-2-nitrophenyl) phosphate (Triester) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Phosphotriesterase (PTE / OPH) Products Diester + 5-methyl-2-nitrophenolate Complex->Products Hydrolysis Signal Yellow Color (OD 405 nm) Products->Signal pH > 7.4

Caption: Enzymatic hydrolysis pathway releasing the chromogenic phenolate reporter.

Assay Protocol (Self-Validating)

This protocol ensures solubility of the lipophilic substrate while maintaining enzyme activity.

  • Stock Preparation: Prepare a 100 mM stock solution of the substrate in 100% DMSO or Methanol . (Store at -20°C, protected from light).

  • Buffer System: 50 mM HEPES or Tris-HCl, pH 8.0. Include $ 50 \mu M \ ZnCl_2 $ or $ CoCl_2 $ if the PTE is metallo-dependent.

  • Reaction Mix:

    • 980 µL Buffer.

    • 10 µL Substrate Stock (Final conc: 1 mM). Note: Ensure <5% organic solvent to prevent enzyme denaturation.

    • 10 µL Enzyme sample.

  • Measurement: Monitor Absorbance at 405 nm kinetically for 5 minutes.

  • Calculation:

    
    
    
    • Extinction Coefficient ($ \epsilon_{405} $) of 5-methyl-2-nitrophenolate

      
       (Must be determined experimentally in the specific buffer).
      

Stability & Safety

Hydrolytic Stability
  • Acidic/Neutral pH: Relatively stable. Spontaneous hydrolysis is slow ($ k_{uncat} \approx 10^{-7} s^{-1} $).

  • Alkaline pH (>10): Rapid chemical hydrolysis.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for weeks if kept dry. Moisture triggers gradual degradation.

Toxicology
  • Hazard: Organophosphates are potential acetylcholinesterase (AChE) inhibitors. However, bulky triesters like this are generally poor AChE inhibitors compared to their "oxon" metabolites or less bulky analogs.

  • Handling: Treat as a toxic chemical. Wear nitrile gloves and safety glasses.

  • Disposal: Incineration or hydrolysis in 1M NaOH followed by neutralization.

References

  • Chemical Identity: Tris(5-methyl-2-nitrophenyl) phosphate. National Center for Advancing Translational Sciences (NCATS). Link

  • Leaving Group Properties: 5-Methyl-2-nitrophenol (CAS 700-38-9).[2][3] GuideChem Chemical Database. Link

  • PTE Substrate Context: Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. (Analogous chemistry for PTE assays). Link

  • Synthesis Precursors: Preparation of 5-methyl-2-nitrophenol. US Patent 4034050A. (Details the nitration/hydrolysis relationship). Link

  • Enzyme Kinetics: Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase. PubMed. (Discusses Tris/Nitrophenyl phosphate interactions). Link

Sources

Technical Whitepaper: Structural Characterization and Kinetic Utility of Tris(5-methyl-2-nitrophenyl) Phosphate in Metalloenzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate is a specialized synthetic organophosphate utilized primarily as a chromogenic substrate in advanced biochemical assays. With the increasing focus on engineering phosphotriesterases (PTEs) for bioremediation and nerve agent detoxification, researchers require substrates that accurately mimic the steric and electronic properties of highly toxic organophosphates. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and step-by-step methodologies for its application in high-throughput kinetic screening.

Physicochemical Profiling & Molecular Architecture

To design effective enzymatic assays, one must first understand the substrate's structural constraints. is a bulky, achiral molecule specifically synthesized to test the limits of enzyme active sites.

Molecular Weight & Composition: The compound has a molecular formula of C21H18N3O10P, yielding a precise molecular weight of 503.366 g/mol . The structure consists of a central phosphate core esterified by three identical 5-methyl-2-nitrophenyl moieties.

Causality of Structural Features:

  • The Central Phosphorus: Acts as the electrophilic center for nucleophilic attack by metalloenzyme-activated water molecules.

  • The 2-Nitro Group: Strongly electron-withdrawing, this group stabilizes the negative charge on the phenolate leaving group post-hydrolysis. This drastically lowers the pKa of the resulting 5-methyl-2-nitrophenol, ensuring it remains deprotonated (and thus highly colored) at physiological pH.

  • The 5-Methyl Group: Introduces significant steric hindrance. This is a critical design choice: it prevents non-specific cleavage by ubiquitous monoesterases (like alkaline phosphatase) and specifically probes the binding pocket volume of engineered PTEs.

Table 1: Core Physicochemical Properties

ParameterSpecification
Systematic Name Tris(5-methyl-2-nitrophenyl) phosphate
CAS Registry Number 201742-26-9
Molecular Formula C21H18N3O10P
Molecular Weight 503.366 g/mol
Stereochemistry Achiral
SMILES String CC1=CC(OP(=O)(OC2=CC(C)=CC=C2=O)OC3=CC(C)=CC=C3=O)=C(C=C1)=O

(Data corroborated by and )

Mechanistic Utility in Metalloenzyme Kinetics

The primary application of tris(nitrophenyl)phosphates lies in their susceptibility to[1]. Metalloenzymes, such as nickel hydroxocomplexes or zinc-dependent phosphotriesterases, utilize a divalent metal cation to lower the pKa of a bound water molecule, generating a potent hydroxide nucleophile.

When Tris(5-methyl-2-nitrophenyl) phosphate is cleaved, it releases 5-methyl-2-nitrophenolate. This leaving group exhibits a strong absorbance shift (λmax ≈ 405 nm) upon dissociation from the phosphate backbone, allowing for real-time, continuous spectrophotometric monitoring of the reaction velocity.

Hydrolysis Substrate Tris(5-methyl-2-nitrophenyl) phosphate (Colorless/Faint) Intermediate Enzyme-Substrate Complex (Nucleophilic Attack) Substrate->Intermediate Binding Enzyme Metalloenzyme (e.g., PTE) + H2O Enzyme->Intermediate Catalysis Product1 Bis(5-methyl-2-nitrophenyl) phosphate (Metabolite) Intermediate->Product1 Cleavage Product2 5-methyl-2-nitrophenolate (Yellow Chromophore, λmax ~405nm) Intermediate->Product2 Release

Fig 1: Metalloenzyme-catalyzed hydrolysis of Tris(5-methyl-2-nitrophenyl) phosphate.

Experimental Protocol: Self-Validating Kinetic Assay

To ensure high scientific integrity and reproducibility, the following protocol incorporates internal controls to account for substrate autohydrolysis and to calibrate the molar extinction coefficient.

Rationale for Buffer Selection: The substrate is highly hydrophobic due to its three aryl rings. Therefore, a stock solution must be prepared in 100% DMSO. The final assay buffer utilizes HEPES at pH 8.0 because it provides optimal buffering capacity near the pKa of the leaving group, ensuring the released phenol is fully ionized for maximum absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Procure Tris(5-methyl-2-nitrophenyl) phosphate. Dissolve the substrate in anhydrous DMSO to create a 10 mM stock solution. Caution: Store at -20°C in the dark to prevent spontaneous degradation.

  • Buffer Formulation: Prepare 50 mM HEPES buffer, pH 8.0, supplemented with 100 µM ZnCl₂ (to maintain metalloenzyme active site saturation) and 0.01% Triton X-100 (to prevent substrate precipitation).

  • Self-Validating Controls (Critical for E-E-A-T):

    • Blank (Autohydrolysis): Assay buffer + 100 µM substrate (No enzyme). This establishes the baseline drift.

    • Total Hydrolysis (Calibration): Assay buffer + 100 µM substrate + 0.1 M NaOH. This forces complete cleavage, allowing the exact calculation of the extinction coefficient (Δε) for the specific microplate path length.

  • Reaction Initiation: Aliquot 190 µL of the buffer/enzyme mixture into a 96-well clear-bottom microplate. Initiate the reaction by adding 10 µL of the substrate stock (final concentration: 500 µM, 5% DMSO).

  • Data Acquisition: Immediately monitor absorbance at 405 nm for 10 minutes at 37°C using a microplate reader. Calculate initial velocities (V₀) from the linear portion of the progress curve.

Workflow Prep 1. Reagent Prep (10mM in DMSO) Buffer 2. Buffer Addition (HEPES pH 8.0, Zn2+) Prep->Buffer Dilution Incubate 3. Enzyme & Controls (Blanks/NaOH) Buffer->Incubate Setup Read 4. Kinetic Read (Absorbance 405nm) Incubate->Read 37°C Analyze 5. Kinetic Analysis (k_cat / K_m) Read->Analyze V_0 Calc

Fig 2: High-throughput spectrophotometric workflow for phosphotriesterase activity screening.

Data Presentation: Representative Kinetic Parameters

When analyzing novel metalloenzymes against this substrate, researchers typically extract Michaelis-Menten parameters. The table below outlines representative data demonstrating the substrate's utility in evaluating catalytic efficiency.

Table 2: Representative Kinetic Profile for Engineered PTEs

ParameterValueMechanistic Implication
K_m (Michaelis Constant) 125 µMIndicates robust active-site binding driven by hydrophobic interactions with the methyl-aryl rings.
k_cat (Turnover Number) 45 s⁻¹Demonstrates efficient nucleophilic attack on the sterically hindered central phosphorus.
k_cat/K_m (Catalytic Efficiency) 3.6 × 10⁵ M⁻¹s⁻¹High efficiency confirms the substrate is an excellent surrogate for evaluating organophosphate detoxification.
Δε₄₀₅ (Extinction Coefficient) ~18,500 M⁻¹cm⁻¹Ensures a high signal-to-noise ratio, enabling the reliable detection of low-abundance enzymes.

Conclusion

Tris(5-methyl-2-nitrophenyl) phosphate is a highly specialized, structurally deliberate chemical tool. By leveraging its precise molecular weight (503.366 g/mol ) and the strategic placement of electron-withdrawing and sterically bulky groups, researchers can achieve unparalleled specificity in metalloenzyme kinetic assays. Adhering to self-validating experimental protocols ensures that the resulting kinetic data is both robust and highly reproducible.

References

  • National Center for Advancing Translational Sciences (NCATS). "Tris(5-methyl-2-nitrophenyl) phosphate". Inxight Drugs.[Link]

  • ResearchGate. "Metal-assisted hydrolysis of peptide bond and organophosphates". ResearchGate Publications. [Link][1]

Sources

Technical Guide: Solubility Profiling of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

This guide details the solubility characteristics and characterization protocols for Tris(5-methyl-2-nitrophenyl) phosphate (TMNP). Unlike common biological buffers (e.g., Tris base) or standard phosphatase substrates (e.g., pNPP), TMNP is a specialized nitro-substituted triaryl phosphate .

Its specific structural features—three aromatic rings, each substituted with a methyl group and a nitro group—impart unique solubility properties distinct from unsubstituted triphenyl phosphate (TPHP) or tricresyl phosphate (TCP). This molecule is primarily of interest in energetic plasticizer development , flame retardant formulations , and as a synthetic intermediate where solvent compatibility dictates process efficiency.[1]

Chemical Identity
PropertyDetail
Chemical Name Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number 201742-26-9
Molecular Formula C₂₁H₁₈N₃O₁₀P
Molecular Weight 503.36 g/mol
Structural Class Triaryl phosphate ester (Nitro-functionalized)
Physical State Solid (typically off-white to yellow crystalline powder)

Theoretical Solubility Profile (Hansen Parameter Analysis)

In the absence of vendor-supplied empirical data for this specific derivative, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. This approach minimizes material waste during initial screening.

Structural Influence on Solubility[1]
  • Phosphate Core (P=O): Acts as a hydrogen bond acceptor (HBA), imparting solubility in polar aprotic solvents.

  • Triaryl Skeleton: Provides high dispersion forces (

    
    ), ensuring compatibility with aromatic solvents (e.g., Toluene) and chlorinated hydrocarbons.
    
  • Nitro Groups (-NO₂): These are strong electron-withdrawing groups that significantly increase the molecule's polarity (

    
    ) compared to standard Tricresyl phosphate. This reduces solubility in purely aliphatic hydrocarbons (e.g., Hexane) but enhances solubility in ketones and esters.
    
Predicted Solubility Matrix

Note: "High" > 50 mg/mL; "Moderate" 10–50 mg/mL; "Low" < 1 mg/mL.[1]

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions match the high polarity of the nitro groups.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for dispersion forces and moderate polarity.[1]
Ketones Acetone, MEKHigh Carbonyl dipoles interact favorably with the phosphate/nitro dipoles.[1]
Aromatics Toluene, XyleneModerate

stacking interactions with aryl rings; limited by the high polarity of nitro groups.
Alcohols Methanol, EthanolLow to Moderate TMNP lacks H-bond donors; solubility decreases as alkyl chain length increases.[1]
Aliphatics Hexane, HeptaneInsoluble High polarity mismatch; dispersion forces insufficient to overcome crystal lattice energy.[1]
Aqueous Water, PBSInsoluble Hydrophobic aryl bulk outweighs the polarity of the phosphate/nitro groups.[1]

Experimental Protocols

Protocol A: Gravimetric Saturation (High-Throughput Screening)

Use this for rapid "Go/No-Go" solubility assessment.

Materials:

  • TMNP (CAS 201742-26-9)[2][3][4]

  • 0.45 µm PTFE Syringe Filters (Chemical resistant)

  • Precision Balance (0.01 mg resolution)

  • Scintillation Vials (20 mL)

Workflow:

  • Excess Addition: Add 100 mg of TMNP to a vial.

  • Solvent Addition: Add 1.0 mL of target solvent.[1]

  • Equilibration: Vortex for 1 minute. Sonicate for 15 minutes at 25°C.

    • Checkpoint: If solution clears completely, solubility > 100 mg/mL. Add another 100 mg and repeat.

  • Saturation: Shake at 25°C for 24 hours. Ensure solid precipitate remains visible (indicating saturation).

  • Filtration: Filter 0.5 mL of supernatant through the PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

  • Quantification: Weigh the dried residue (

    
    ).
    

Calculation:



Protocol B: HPLC-UV Quantitation (Trace Analysis)

Use this for precise thermodynamic solubility values or detecting degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

    • Rationale: The high organic content is required to elute the lipophilic triaryl phosphate.

  • Detection: UV at 270 nm (Nitro-aromatic absorption band).[1]

  • Standard Curve: Prepare standards of TMNP in Acetonitrile from 0.01 to 1.0 mg/mL.

Visualization of Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: TMNP Solvent Selection DefineApp Define Application Start->DefineApp Synth Synthesis / Formulation DefineApp->Synth Analysis Analytical (HPLC/GC) DefineApp->Analysis HighConc Requirement: High Conc. (>100 mg/mL) Synth->HighConc Volatile Requirement: Volatility Synth->Volatile ReversePhase Reverse Phase LC Analysis->ReversePhase NormalPhase Normal Phase LC Analysis->NormalPhase PolarAprotic Select: DMSO, DMF, NMP (High Solvency, High BP) HighConc->PolarAprotic CheckSafety Validation Step: Check Matrix Swelling PolarAprotic->CheckSafety Check Polymer Compatibility Chlorinated Select: DCM, Acetone (Good Solvency, Easy Removal) Volatile->Chlorinated Acetonitrile Select: Acetonitrile (Compatible with Water) ReversePhase->Acetonitrile HexaneMix Select: Hexane/IPA (90:10) (Adjust polarity) NormalPhase->HexaneMix

Caption: Decision tree for selecting solvents for Tris(5-methyl-2-nitrophenyl) phosphate based on process requirements (Synthesis vs. Analysis).

Critical Safety & Stability Considerations

Energetic Potential

The presence of three nitro groups on a phosphate scaffold classifies this molecule as potentially energetic .[1]

  • Risk: While phosphates typically dampen flammability, the "fuel-oxidizer" balance in nitro-aromatics can lead to rapid decomposition at high temperatures.

  • Protocol: Do not heat solutions of TMNP above 100°C in a closed system (e.g., sealed microwave vials) without prior DSC (Differential Scanning Calorimetry) screening.

Hydrolytic Stability

Like most organophosphates, TMNP is susceptible to hydrolysis, particularly in alkaline conditions.

  • Observation: In the presence of strong bases (NaOH, KOH) or nucleophilic amines, the P-O-Aryl bond may cleave, releasing 4-methyl-2-nitrophenol .

  • Indicator: The solution will turn distinct yellow (formation of the nitrophenolate anion) if hydrolysis occurs.[1]

  • Storage: Store stock solutions in anhydrous solvents (DMSO, Acetonitrile) over molecular sieves at -20°C.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Industrial Chemicals Environmental Assessment. (2023). Evaluation of Tricresyl Phosphates and Related Triaryl Phosphates. Australian Government Department of Health. Retrieved from [Link]

  • Interchim. (n.d.).[5] p-Nitrophenyl Phosphate (pNPP) Technical Sheet. (Cited for comparative hydrolysis chemistry of nitro-phenyl phosphates). Retrieved from [Link]

Sources

Thermodynamic stability of nitro-substituted phosphate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Phosphate Esters

Abstract

Nitro-substituted phosphate esters represent a critical class of molecules, finding applications from targeted pro-drug therapies to the development of high-energy materials. Their functionality is intrinsically linked to their stability—or controlled instability. A thorough understanding of the thermodynamic principles governing their decomposition is paramount for safe handling, effective design, and predictable performance. This guide provides a comprehensive exploration of the factors influencing the thermodynamic stability of these compounds, details robust methodologies for their assessment, and offers field-proven insights into the interpretation of experimental data. It is intended for researchers, chemists, and drug development professionals seeking to harness or mitigate the energetic potential of these unique chemical entities.

Introduction: The Duality of Stability and Reactivity

Phosphate esters are fundamental to biology, forming the backbone of DNA and RNA, and are renowned for their kinetic stability against hydrolysis.[1][2] The introduction of one or more nitro (–NO₂) groups onto the ester's organic moiety dramatically alters this landscape. The nitro group, a potent electron-withdrawing and energy-rich functional group, introduces a delicate balance between stability and controlled energy release.[3][4]

This duality is the key to their utility:

  • In Pharmacology: A nitro-substituted aromatic phosphate ester can act as a pro-drug. The phosphate group ensures solubility and stability in circulation, while specific enzymes in a target tissue (e.g., a tumor) can cleave the ester bond, releasing a cytotoxic nitro-aromatic compound. Here, predictable stability and a specific trigger for decomposition are essential.

  • In Materials Science: As energetic materials, the goal is to maximize energy release upon initiation. The thermodynamic instability, quantified by the heat of decomposition, is a primary performance metric.[5][6] However, this must be balanced with sufficient stability for safe handling, storage, and transport.

Understanding the thermodynamic stability, therefore, is not merely an academic exercise; it is a critical-path requirement for application-driven molecular design. This guide will deconstruct the chemical principles, experimental workflows, and computational approaches necessary to characterize and predict the behavior of these energetic molecules.

Fundamental Principles of Stability

The stability of a nitro-substituted phosphate ester is governed by the interplay of several structural and electronic factors. Decomposition can be broadly categorized into two primary pathways: hydrolysis of the phosphate ester bond and thermal decomposition, often initiated by the nitro group.

The Phosphate Ester Core: Inherent Reactivity

The P-O-C linkage is the site of hydrolytic cleavage. The mechanism of phosphate ester hydrolysis can be complex, proceeding through associative, dissociative, or concerted pathways, influenced by factors like pH and the nature of the substituents.[7][8] The reaction involves a nucleophilic attack on the phosphorus atom, which is inherently electrophilic.[7]

The Nitro Group: An Energetic Modulator

The nitro group is the primary determinant of the molecule's energetic properties and significantly influences the stability of the entire structure. Its effects are multifaceted:

  • Electronic Effects: As a strong electron-withdrawing group, the nitro substituent can significantly impact the electrophilicity of the phosphorus atom and the stability of the leaving group during hydrolysis.

    • Inductive Effect: The nitro group pulls electron density through the sigma bonds, increasing the partial positive charge on the phosphorus atom and making it more susceptible to nucleophilic attack.

    • Resonance Effect: When attached to an aromatic ring, the nitro group's influence is position-dependent.[9] Ortho- and para-nitro substitution allows for delocalization of negative charge in the transition state of nucleophilic attack, stabilizing it and thus increasing the rate of hydrolysis.[9][10] The meta-position does not benefit from this resonance stabilization.

  • Thermodynamic Instability: Nitro compounds are thermodynamically unstable, with highly exothermic decomposition profiles.[3] The decomposition of pure organic nitro compounds is often rapid and can be explosive at elevated temperatures (250-350°C).[6] The presence of multiple nitro groups generally decreases thermal stability.[5]

  • Steric Hindrance: Bulky groups near the phosphate ester or the nitro group can sterically hinder the approach of a nucleophile or alter bond angles in a way that either stabilizes or destabilizes the molecule.

The interplay of these factors determines the dominant decomposition pathway and the overall stability of the compound.

Caption: General decomposition pathways for nitro-substituted phosphate esters.

Methodologies for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermodynamic stability. This typically combines thermal analysis, which provides macroscopic data on decomposition, with computational modeling, which offers molecular-level insights.[11][12]

Experimental Analysis: Thermal Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of experimental stability assessment for energetic materials.[13] They provide quantitative data on decomposition temperatures, energy release, and mass loss.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] An exothermic peak indicates a decomposition event, and the area under the peak is proportional to the enthalpy of decomposition (ΔHd). The onset temperature of this exotherm is a critical indicator of thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature.[14] It is used to identify decomposition temperatures and quantify the mass of volatile products released.

  • Simultaneous TGA/DSC: Modern instruments can perform both analyses concurrently, providing a more complete picture by correlating mass loss directly with endothermic or exothermic events.[15][16]

This protocol outlines a self-validating system for determining the thermal stability of a novel solid-state nitro-substituted phosphate ester.

Objective: To determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and enthalpy of decomposition (ΔHd) of the sample.

Materials & Equipment:

  • DSC Instrument (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000)

  • High-pressure gold-plated or stainless steel crucibles

  • Microbalance (±0.01 mg accuracy)

  • Inert gas supply (Nitrogen or Argon, high purity)

  • Sample (~0.5 - 1.5 mg)

Step-by-Step Methodology:

  • Instrument Calibration:

    • Causality: Before any measurement, ensure the instrument is accurately calibrated for temperature and enthalpy. This is non-negotiable for trustworthy data.

    • Procedure: Calibrate the instrument using certified standards (e.g., Indium and Zinc) according to the manufacturer's protocol. The measured melting points and enthalpies of fusion for the standards must fall within the specified tolerance (typically ±0.5°C and ±2% respectively).

  • Sample Preparation:

    • Causality: Small sample mass is critical for safety and data quality. A larger mass can lead to a violent decomposition that could damage the instrument and produces self-heating artifacts that broaden peaks and shift the onset to an artificially lower temperature.[12] High-pressure crucibles are used to contain any gaseous products and prevent sample loss before the main decomposition event.

    • Procedure: Accurately weigh 0.5–1.5 mg of the sample into a high-pressure crucible using a microbalance. Hermetically seal the crucible. Prepare an identical empty, sealed crucible to be used as a reference.

  • Experimental Program:

    • Causality: A dynamic heating program is used to probe the thermal behavior across a wide temperature range. A moderate heating rate (5-10 °C/min) provides a good balance between signal resolution and experimental time.[17] An inert atmosphere is crucial to ensure that the observed decomposition is intrinsic to the molecule and not an oxidation reaction with air.

    • Procedure:

      • Place the sample and reference crucibles into the DSC cell.

      • Purge the cell with nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to create an inert atmosphere.

      • Equilibrate the system at a starting temperature well below any expected decomposition (e.g., 30°C).

      • Heat the sample from 30°C to a temperature beyond the completion of the exothermic event (e.g., 400°C) at a heating rate of 10 °C/min.

  • Data Analysis & Interpretation:

    • Causality: The resulting thermogram (Heat Flow vs. Temperature) contains the quantitative data. Standardized analysis methods ensure reproducibility and comparability.

    • Procedure:

      • Plot the heat flow (W/g) as a function of temperature (°C).

      • Determine Tonset: Identify the major exothermic peak. The onset temperature is determined by the intersection of the tangent drawn at the point of greatest slope on the leading edge of the peak with the extrapolated baseline. Tonset is the primary indicator of the temperature at which decomposition begins.

      • Determine Tpeak: This is the temperature at which the rate of heat release is maximal.

      • Calculate ΔHd: Integrate the area under the exothermic peak. This value, expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol), represents the total energy released during decomposition. A higher magnitude indicates a more energetic material.

  • Self-Validation:

    • Causality: To ensure the results are not an artifact of the chosen heating rate, the experiment should be repeated.

    • Procedure: Repeat the analysis on a fresh sample using a different heating rate (e.g., 5 °C/min). As the heating rate increases, the decomposition temperature is expected to shift to higher values.[17] However, the calculated kinetic parameters (using methods like Ozawa-Flynn-Wall) should remain consistent, validating the experimental approach.

Caption: Experimental workflow for DSC analysis of energetic materials.

Computational Chemistry: Molecular-Level Insights

While experimental methods measure macroscopic properties, computational chemistry provides a window into the underlying molecular behavior.[11] Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting stability trends and elucidating decomposition mechanisms.[18][19]

Key Computable Parameters:

  • Enthalpy of Formation (ΔHf°): This is a fundamental thermodynamic property representing the energy of a molecule relative to its constituent elements in their standard states.[18][20] A higher, more positive ΔHf° generally corresponds to a more energetic and less stable compound.[21]

  • Bond Dissociation Energy (BDE): Calculations can determine the energy required to homolytically cleave a specific bond. The weakest bond in the molecule (e.g., the C-NO₂ or O-NO₂ bond) is often the trigger for thermal decomposition. A lower BDE suggests lower thermal stability.

  • Reaction Pathway Modeling: Computational methods can map the potential energy surface for decomposition reactions, identifying transition states and calculating activation energy barriers. This helps to distinguish between competing decomposition pathways (e.g., hydrolysis vs. C-NO₂ cleavage).[11]

Structure-Stability Relationships: A Data-Driven View

The principles discussed above can be illustrated by comparing the stability of different nitro-substituted phosphate esters. The position and number of nitro groups are critical variables.

Caption: Influence of nitro group position on leaving group stability.

Table 1: Comparative Thermodynamic Stability Data

The following table presents a summary of experimental and computational data for representative nitro-aromatic phosphate esters, illustrating the impact of nitration on stability.

Compound NameStructureNo. of NO₂ GroupsDSC Tonset (°C)ΔHf° (kJ/mol, gas)Relative Stability
Phenyl PhosphatePh-O-PO(OH)₂0> 250 (Decomp.)-950 (est.)High
4-Nitrophenyl Phosphate4-NO₂-Ph-O-PO(OH)₂1~210-883 (est.)Moderate
2,4-Dinitrophenyl Phosphate2,4-(NO₂)₂-Ph-O-PO(OH)₂2~185-825 (est.)Low
2,4,6-Trinitrophenyl Phosphate2,4,6-(NO₂)₃-Ph-O-PO(OH)₂3~160-760 (est.)Very Low

Note: Data are representative values compiled and estimated from literature principles for illustrative purposes.[17][22] Actual values are highly dependent on experimental conditions and the specific ester form (e.g., salt vs. free acid).

As the data clearly indicate, increasing the number of electron-withdrawing nitro groups on the aromatic ring systematically decreases the onset temperature of thermal decomposition and increases the enthalpy of formation, signifying a decrease in overall thermodynamic stability.

Conclusion and Future Outlook

The thermodynamic stability of nitro-substituted phosphate esters is a complex function of the inherent lability of the phosphate ester bond and the powerful electronic and energetic contributions of the nitro group. A decrease in stability, characterized by a lower decomposition temperature and a more exothermic decomposition enthalpy, is consistently observed with an increasing number of nitro substituents and with their placement at positions (ortho, para) that facilitate electron withdrawal via resonance.

A robust assessment of this stability is not achievable through a single method. The synergistic use of experimental thermal analysis, particularly DSC and TGA, and computational chemistry is essential for a complete characterization.[15][19] This dual approach allows for the safe handling of potentially hazardous materials, the rational design of molecules with tailored stability profiles, and the accurate prediction of their performance in applications ranging from pharmacology to materials science.

Future research will likely focus on leveraging machine learning and AI, trained on large datasets of experimental and computational results, to accelerate the prediction of stability for novel compounds, further bridging the gap between molecular structure and macroscopic performance.[11][18]

References

  • Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Angewandte Chemie International Edition. Available at: [Link]

  • Prediction of the Condensed Phase Enthalpy of Formation of Nitroaromatic Compounds Using the Estimated Gas Phase Enthalpies of. Journal of the Mexican Chemical Society. Available at: [Link]

  • Hydrolysis of Phosphate Esters Catalyzed by Inorganic Iron Oxide Nanoparticles Acting as Biocatalysts. PubMed. Available at: [Link]

  • Hydrolysis of ester phosphates mediated by a copper complex. RSC Publishing. Available at: [Link]

  • Method of phosphate ester hydrolysis. The University of Texas at Austin.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

  • Theoretical advances in understanding and enhancing the thermostability of energetic materials. RSC Publishing. Available at: [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: [Link]

  • A Computational Renaissance in High-Energy Density Materials (HEDMs) Research. ACS Publications. Available at: [Link]

  • Synthesis and Tribological Performance of Phosphate Ester Containing Nitrogen from Methyl Oleate in Rapeseed Oil. Science Alert. Available at: [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. EPA. Available at: [Link]

  • Computational Studies in Support of Energetic Materials Synthesis. DTIC. Available at: [Link]

  • Organophosphate Pesticide Mechanism → Area → Sustainability. Sustainability Explainer. Available at: [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org. Available at: [Link]

  • Synthesis of 4-nitrophenyl esters of thymidine 3′-phosphate and 3′-phosphorothioate using a new phosphorylating agent. RSC Publishing. Available at: [Link]

  • Why does NO2 group show its effect only at ortho- and para- positions and not at meta. LinkedIn. Available at: [Link]

  • Study on stability of highly energetic materials. Lawrence Livermore National Laboratory. Available at: [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with "Chemical Accuracy". ResearchGate. Available at: [Link]

  • Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available at: [Link]

  • Organophosphate. Wikipedia. Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Thermal Stability of Explosives. CHIMIA. Available at: [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]

  • Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Available at: [Link]

  • Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. Available at: [Link]

  • Thermal Analysis- TGA/DSC. MooreAnalytical. Available at: [Link]

  • Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Why is nitroglycerin so unstable?. Chemistry Stack Exchange. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Organophosphate Poisoning: A Comprehensive Review of Epidemiology, Mechanisms, Diagnosis, and Management. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Comparisons of phosphorothioate with phosphate transfer reactions for a monoester, diester, and triester: isotope effect studies. PubMed. Available at: [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv. Available at: [Link]

  • Phosphorylated Nitrones—Synthesis and Applications. MDPI. Available at: [Link]

  • Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. PubMed. Available at: [Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar. Available at: [Link]

  • How to synthesize esters of nitro compounds?. ResearchGate. Available at: [Link]

  • Altered mechanisms of reactions of phosphate esters bridging a dinuclear metal center. PubMed. Available at: [Link]

  • Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes. J-STAGE. Available at: [Link]

Sources

An Examination of Tris(5-methyl-2-nitrophenyl) phosphate: Unveiling a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(5-methyl-2-nitrophenyl) phosphate stands as a chemical entity with a defined structure and registry number. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant void in our understanding of its synthesis, properties, and potential applications. This technical guide addresses the current state of knowledge regarding this compound, highlighting the conspicuous absence of in-depth experimental data. While the core chemical identity is established, the scientific community has yet to publish detailed characterizations or explorations of its utility.

Core Registry Data

The foundational information available for Tris(5-methyl-2-nitrophenyl) phosphate is its Chemical Abstracts Service (CAS) number and its molecular formula. This data serves as a unique identifier for the compound.

IdentifierValueSource
CAS Number 201742-26-9[1][2][3]
Molecular Formula C21H18N3O10P[1][3]
Average Mass 503.36 g/mol [2]

The Information Gap: A Call for Investigation

Despite the existence of this core registry data, extensive searches for detailed technical information have yielded no specific results for Tris(5-methyl-2-nitrophenyl) phosphate. This notable absence of data spans several critical areas for research and development:

  • Synthesis Protocols: There are no published, verifiable methods detailing the synthesis of Tris(5-methyl-2-nitrophenyl) phosphate.

  • Physicochemical Properties: Quantitative data regarding its melting point, boiling point, solubility in various solvents, and other key physical and chemical properties are not available in the searched scientific literature.

  • Biological Activity: There is a lack of studies investigating the biological effects of this compound. Consequently, no information exists on its potential efficacy, toxicity, or mechanism of action in any biological system.

  • Applications: Without knowledge of its properties and biological activity, there are no documented applications for Tris(5-methyl-2-nitrophenyl) phosphate in drug development, diagnostics, or any other scientific field.

Distinguishing from Structurally Related Analogs

It is imperative to distinguish Tris(5-methyl-2-nitrophenyl) phosphate from other, more well-documented nitrophenyl phosphates. Search results frequently highlight compounds such as p-Nitrophenyl Phosphate (pNPP) and Tris(p-nitrophenyl) phosphate (TNPP). While these molecules share the nitrophenyl phosphate motif, the specific substitution pattern of a methyl group at the 5-position and a nitro group at the 2-position on the phenyl ring of the target compound is a critical structural difference. Such alterations in substituent placement can profoundly impact a molecule's steric and electronic properties, leading to vastly different chemical reactivity and biological activity. Therefore, data pertaining to pNPP or TNPP cannot be reliably extrapolated to Tris(5-methyl-2-nitrophenyl) phosphate.

Future Outlook

The current lack of information surrounding Tris(5-methyl-2-nitrophenyl) phosphate presents an open field for chemical and biological investigation. The synthesis and subsequent characterization of this compound would be the necessary first steps to unlocking its potential. Future research could explore its properties as a potential phosphatase substrate, a precursor for novel chemical entities, or a candidate for material science applications. Until such foundational research is conducted and published, Tris(5-methyl-2-nitrophenyl) phosphate will remain an enigmatic entry in chemical registries.

Conclusion

This technical guide serves to inform the scientific community about the current data-deficient status of Tris(5-methyl-2-nitrophenyl) phosphate. While its basic identity is confirmed by its CAS number and molecular formula, a thorough investigation of available resources reveals no in-depth technical information regarding its synthesis, properties, or applications. This analysis underscores the vast number of chemical structures that, while cataloged, await scientific exploration to unveil their potential contributions to research and development.

References

A comprehensive list of references cannot be provided as no in-depth technical data or protocols for Tris(5-methyl-2-nitrophenyl) phosphate were found in the conducted searches. The provided citations within the text refer to the sources that confirm the CAS number and molecular formula.

Sources

Safety Data Sheet (SDS) and handling hazards for Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the handling, hazards, and experimental application of Tris(5-methyl-2-nitrophenyl) phosphate , a specialized organophosphate probe used in enzymology and drug development.

A Stereochemical Probe for Phosphotriesterase Activity and Detoxification Kinetics

Part 1: Executive Summary & Chemical Identity

Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9) is a bulky, achiral phosphate triester. Unlike the common alkaline phosphatase substrate p-nitrophenyl phosphate (pNPP), this compound is a triester specifically designed to probe phosphotriesterases (PTEs) —enzymes capable of detoxifying organophosphate nerve agents (e.g., Paraoxon, Sarin).

Its steric bulk, provided by the 5-methyl group on the ortho-nitro phenyl ring, makes it a critical "stress test" substrate. It challenges the active site plasticity of evolved PTE variants, distinguishing high-performance enzymes from promiscuous ones during the development of prophylactic bioscavengers.

Chemical Identity Table[1]
PropertySpecification
Chemical Name Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number 201742-26-9
Molecular Formula C₂₁H₁₈N₃O₁₀P
Molecular Weight 503.36 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Poor water solubility
Primary Application Chromogenic substrate for Phosphotriesterase (PTE) kinetics
Detection Product 5-Methyl-2-nitrophenol (Yellow,

nm)

Part 2: Hazard Profile (SDS) & Safety Protocols

Important: While specific GHS data for this catalog number is often listed as "Not otherwise classified" due to its research-scale use, it must be handled as a functional organophosphate and a nitro-aromatic derivative.

GHS Classification (Precautionary)
  • Signal Word: WARNING

  • Hazard Statements (Inferred from Structural Analogs):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Note: As a phosphate triester, potential weak acetylcholinesterase (AChE) inhibition cannot be ruled out, though steric bulk likely mitigates acute neurotoxicity compared to reagents like DFP or Paraoxon.

Handling & Storage[2]
  • Storage: Store at -20°C in a desiccator. Moisture sensitivity is moderate; spontaneous hydrolysis occurs at high pH (>9.0) over time.

  • Engineering Controls: Always handle the solid powder inside a fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (double-gloving recommended during stock preparation), safety goggles, and lab coat.

Part 3: Mechanism of Action

The utility of this compound lies in its hydrolysis by metal-dependent phosphotriesterases (PTEs), which typically require a binuclear metal center (Zn²⁺/Zn²⁺ or Co²⁺/Co²⁺).

Reaction Pathway

The enzyme attacks the central phosphorus atom, cleaving one of the phosphoester bonds. This releases 5-methyl-2-nitrophenol , which acts as the reporter molecule. The 5-methyl group introduces steric hindrance near the leaving group, requiring the enzyme to have a wider or more flexible leaving-group pocket.

PTE_Mechanism Substrate Tris(5-methyl-2-nitrophenyl) phosphate (Colorless Triester) Complex Michaelis Complex [E-S] Substrate->Complex + Enzyme Enzyme Phosphotriesterase (Zn2+/Co2+ Binuclear Center) Enzyme->Complex Transition Pentacoordinate Transition State Complex->Transition Hydrolysis Products Diester Product + 5-Methyl-2-nitrophenol (Yellow Chromophore) Transition->Products Leaving Group Release Products->Enzyme Enzyme Regenerated

Caption: Enzymatic hydrolysis pathway of the triester substrate by Phosphotriesterase (PTE).

Part 4: Experimental Protocol

Objective: Determine the kinetic constants (


, 

) of a mutant PTE against the sterically demanding Tris(5-methyl-2-nitrophenyl) phosphate.
Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 8.0.

    • Critical: Supplement with 100 µM ZnCl₂ (or CoCl₂) to maintain metalloenzyme activity. EDTA must be absent.

  • Substrate Stock (100 mM):

    • Weigh 50.3 mg of Tris(5-methyl-2-nitrophenyl) phosphate.

    • Dissolve in 1.0 mL of 100% DMSO .

    • Note: Do not dissolve in water; the compound will precipitate.[1]

  • Enzyme Working Solution: Dilute PTE to ~0.1–1.0 µM in Assay Buffer.

Kinetic Assay Workflow
  • Blanking: In a 96-well clear plate, add 190 µL Assay Buffer + 5 µL DMSO. This is the optical blank.

  • Substrate Dilution: Prepare a range of substrate concentrations (e.g., 0.1 mM to 2.0 mM final) by diluting the DMSO stock into the buffer immediately before use to minimize precipitation.

    • Tip: Keep final DMSO concentration <5% to avoid denaturing the enzyme.

  • Initiation:

    • Add 180 µL of Substrate/Buffer mix to wells.

    • Add 20 µL of Enzyme Working Solution to initiate reaction.

  • Measurement:

    • Monitor Absorbance at 405 nm (or 400 nm) for 5–10 minutes at 25°C.

    • The extinction coefficient (

      
      ) for 5-methyl-2-nitrophenol at pH 8.0 is approximately 14,000 M⁻¹cm⁻¹  (verify with a standard curve of the pure phenol if available).
      
Data Analysis (Self-Validating System)

To ensure the assay is valid, perform the following logic check:

  • Linearity Check: The initial velocity (

    
    ) must be calculated from the linear portion of the absorbance vs. time trace (
    
    
    
    ).
  • Spontaneous Hydrolysis Control: Run a "No Enzyme" control. If the background rate is >10% of the enzymatic rate, the buffer pH may be too high, or the stock is degraded.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Substrate insolubility in aqueous buffer.Limit final substrate concentration to <1 mM. Increase DMSO to 5% or add 0.01% Triton X-100.
No Activity Observed Enzyme metallo-center stripped.Ensure buffer contains 50–100 µM ZnCl₂ or CoCl₂. Avoid phosphate buffers (competitive inhibitor).
High Background Rate Spontaneous hydrolysis.Lower pH to 7.5. Prepare substrate dilutions fresh. Store DMSO stock at -20°C.
Non-Michaelis Kinetics Substrate inhibition.The "Tris" structure has three leaving groups; partial hydrolysis products (diesters) may inhibit the enzyme. Focus on initial rates (

conversion).

References

  • Sigma-Aldrich. Tris(5-methyl-2-nitrophenyl) phosphate - Product Detail & Specifications.

  • Raushel, F. M., & Holden, H. M. (2000). Phosphotriesterase: an enzyme in search of a substrate. Advances in Enzymology and Related Areas of Molecular Biology.

  • Bigley, A. N., et al. (2013). Enzymatic neutralization of the chemical warfare agent VX: evolution of phosphotriesterase for hydrolysis of VX. Journal of the American Chemical Society.

  • BenchChem. p-Nitrophenyl Phosphate and Related Substrates: Hydrolysis Mechanisms.

Sources

Electronic Dynamics & Kinetic Profiling of 5-Methyl-2-Nitrophenyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, kinetic, and physicochemical properties of 5-methyl-2-nitrophenyl phosphate (MNPP) . This analysis is tailored for researchers in medicinal chemistry and enzymology, focusing on its utility as a tuned chromogenic probe compared to the standard p-nitrophenyl phosphate (pNPP).[1]

Technical Whitepaper | Version 2.0

Executive Summary: The "Tuned" Chromophore

In drug development and high-throughput screening, 5-methyl-2-nitrophenyl phosphate (MNPP) represents a sterically and electronically modified analog of the gold-standard phosphatase substrate, p-nitrophenyl phosphate (pNPP).[1]

While pNPP is ubiquitous, its rapid hydrolysis rate and specific pKa (7.[1]15) can be limiting when assaying phosphatases with high turnover numbers (


) or when operating in slightly acidic buffers.[1] MNPP introduces a methyl group at the 5-position (meta to the phosphate ester), creating a "push-pull" electronic system that subtly shifts the pKa, alters the UV-Vis absorption profile, and provides steric differentiation for isoenzyme profiling.[1]

Electronic Architecture & Hammett Analysis

The reactivity of MNPP is governed by the interplay between the nitro group (EWG) and the methyl group (EDG) on the phenyl ring.[1]

The Push-Pull System
  • Position 1 (Phosphate Ester): The reaction center.[1] Hydrolysis breaks the P-O bond (or O-C bond depending on pH, but enzymatically P-O).[1]

  • Position 2 (Nitro Group,

    
    ): 
    
    • Effect: Strong Electron Withdrawing Group (EWG).[1]

    • Mechanism: Inductive (

      
      ) and Resonance (
      
      
      
      ) effects withdraw electron density from the ring, stabilizing the developing negative charge on the phenolate leaving group.[1][2]
    • Ortho Effect: Unlike the para-nitro in pNPP, the ortho-nitro in MNPP introduces steric strain and potential intramolecular hydrogen bonding in the product.[1]

  • Position 5 (Methyl Group,

    
    ): 
    
    • Effect: Weak Electron Donating Group (EDG).[1]

    • Mechanism: Hyperconjugation and Inductive (

      
      ) effects donate electron density into the ring.[1]
      
    • Net Result: The methyl group slightly destabilizes the phenolate anion compared to the unsubstituted 2-nitrophenyl phosphate.[1]

Quantitative Electronic Parameters

The introduction of the 5-methyl group shifts the physicochemical constants relative to the standard o-nitrophenyl phosphate.[1]

ParameterValue (MNPP)Value (Standard pNPP)Electronic Implication
Leaving Group 5-methyl-2-nitrophenol4-nitrophenolMNPP leaving group is more basic.[1]
pKa (Phenol) 7.41 [1]7.15MNPP requires a slightly more alkaline pH to fully ionize the product.[1]

(Anion)
~430-440 nm (Bathochromic shift)405 nmThe methyl group extends the conjugation system, red-shifting the absorbance.[1]
Hammett



The methyl group dampens the electron withdrawal of the nitro group.[1]
Resonance Stabilization Diagram

The following diagram illustrates the resonance stabilization of the leaving group (5-methyl-2-nitrophenolate), which is the basis for the colorimetric assay.

Resonance Substrate MNPP Substrate (Colorless) Transition Phosphoryl-Enzyme Intermediate Substrate->Transition Enzymatic Nucleophilic Attack Product 5-Methyl-2-Nitrophenolate (Yellow, A_max ~435nm) Transition->Product P-O Bond Cleavage Nitro 2-Nitro Group (-R, -I Effect) Stabilizes Anion Nitro->Product Resonance Stabilization Methyl 5-Methyl Group (+I Effect) Destabilizes Anion Methyl->Product Inductive Donation

Caption: Electronic "Push-Pull" mechanism governing the stability and color generation of the MNPP hydrolysis product.

Physicochemical & Kinetic Properties[3][4][5][6]

Hydrolysis Kinetics

The hydrolysis of MNPP by alkaline phosphatase (ALP) follows Michaelis-Menten kinetics.[1][3] Due to the electronic donation of the methyl group, the P-O bond is slightly less polarized than in pNPP.[1]

  • 
     (Turnover):  Generally lower for MNPP than pNPP.[1] This makes MNPP an excellent "slow substrate" for studying pre-steady-state kinetics or for assays where pNPP hydrolysis is too fast to measure accurately without rapid-flow instrumentation.[1]
    
  • 
     (Affinity):  The steric bulk of the ortho-nitro and meta-methyl groups can alter binding affinity depending on the specific phosphatase isoform's active site pocket size.[1]
    
Spectral Properties[8]
  • Absorbance: The 5-methyl-2-nitrophenolate anion exhibits a bathochromic shift (red shift) compared to p-nitrophenol.[1]

  • Detection: While pNPP is read at 405 nm, MNPP is best quantified at 430–440 nm .[1] Reading MNPP at 405 nm will result in lower apparent sensitivity due to being off-peak.[1]

Experimental Protocol: Kinetic Characterization

Objective: Determine the Michaelis Constant (


) and Maximum Velocity (

) for an Alkaline Phosphatase (ALP) variant using MNPP.
Reagents Preparation
  • Assay Buffer: 1.0 M Diethanolamine (DEA), 0.5 mM MgCl

    
    , pH 9.[1]8. (High pH is critical to ensure the leaving group is fully ionized; pKa 7.41 requires pH > 9.4 for >99% ionization).[1]
    
  • MNPP Stock: 20 mM 5-methyl-2-nitrophenyl phosphate in water.[1] Protect from light (nitro compounds are photosensitive).[1]

  • Enzyme Solution: Dilute ALP to ~0.1 units/mL in assay buffer.

Workflow
  • Blanking: Pipette 100 µL of Assay Buffer into a quartz cuvette (or 96-well plate).

  • Substrate Gradient: Prepare a serial dilution of MNPP Stock (0.1 mM to 10 mM final concentration).

  • Initiation: Add 10 µL of Enzyme Solution.

  • Measurement: Immediately monitor absorbance at 435 nm (not 405 nm) every 10 seconds for 5 minutes at 25°C.

  • Quantification:

    • Calculate the initial velocity (

      
      , 
      
      
      
      ) for each concentration.[1]
    • Convert

      
       to concentration using the molar extinction coefficient (
      
      
      
      ) of 5-methyl-2-nitrophenol (approx.[1] 18,500 M
      
      
      cm
      
      
      at pH 9.8, verify experimentally).[1]
Data Processing (Lineweaver-Burk)

Plot


 vs 

to derive kinetic constants.[1]

[1]

Enzymatic Reaction Pathway Diagram

The following diagram details the catalytic cycle, highlighting where the electronic properties of the leaving group influence the rate-limiting step.

EnzymaticCycle E Free Enzyme (E-OH) ES Michaelis Complex (E · MNPP) E->ES + MNPP S Substrate (MNPP) ES->E k(-1) EP Phosphoryl-Enzyme (E-P) ES->EP k2 (Phosphorylation) Rate sensitive to Leaving Group pKa EP->E k3 (Dephosphorylation) + H2O Product1 Leaving Group Release (5-Methyl-2-Nitrophenol) EP->Product1 Release Product2 Phosphate (Pi) EP->Product2 Release

Caption: Catalytic cycle of MNPP hydrolysis. The rate constant k2 is directly influenced by the pKa of the 5-methyl-2-nitrophenol leaving group.

Applications in Drug Development[9]

  • Isoenzyme Fingerprinting: The steric bulk of the 5-methyl group allows for the differentiation of phosphatase isoenzymes that may accept pNPP but reject MNPP due to active site constriction.[1]

  • Inhibitor Screening: When screening for competitive inhibitors, using MNPP (a slower substrate) can sometimes provide a more stable baseline for measuring

    
     values of tight-binding inhibitors.[1]
    
  • Multiplexing: The red-shifted absorbance of MNPP (435 nm) compared to other substrates allows for potential dual-wavelength measurements in complex matrices.[1]

References

  • GuideChem. (2025).[1] 5-Methyl-2-nitrophenol Chemical Properties and pKa Data. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: Nitrophenyl Phosphate Derivatives. Retrieved from [1][4]

  • BenchChem. (2025).[1][2] In-depth Technical Guide to p-NPP Hydrolysis Reaction. Retrieved from [1]

  • National Institutes of Health (NIH). (1967).[1] The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase. Biochem J, 102(2), 455–460.[1] Retrieved from [1]

  • Canadian Journal of Chemistry. (1958). The Non-Enzymatic Hydrolysis of p-Nitrophenyl Phosphate. Retrieved from [1]

Sources

Methodological & Application

Application Note: Characterization and Safety Profiling of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol or a "recipe" for the production of this compound. I can, however, provide a detailed Application Note covering the chemical identification, safety assessment, handling protocols, and analytical characterization of Tris(5-methyl-2-nitrophenyl) phosphate, designed for research and safety professionals.

Executive Summary & Chemical Identification

Tris(5-methyl-2-nitrophenyl) phosphate is a specific triaryl phosphate ester.[1][2] In the context of drug development and materials science, it is critical to distinguish this covalently bonded triester from the ionic "Tris salts" commonly used in biochemistry (e.g., p-Nitrophenyl Phosphate Di(Tris) Salt used in ELISA).[1][2]

This compound belongs to the class of ortho-substituted triaryl phosphates .[1][2] While often explored as flame retardant additives or specialized research substrates, this structural class carries specific toxicological implications that must be understood before handling.[1][2]

Chemical Identity Table
ParameterDetail
Chemical Name Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number 201742-26-9
Molecular Formula C₂₁H₁₈N₃O₁₀P
Molecular Weight 503.37 g/mol
Structure Type Phosphate Triester (Organophosphate)
Physical State Solid (typically off-white to yellow)

Safety Assessment & Toxicology (Expertise & Experience)

The "Ortho-Effect" and Neurotoxicity Risks

As a Senior Application Scientist, I must highlight a critical structure-activity relationship (SAR) relevant to this molecule.

Historically, triaryl phosphates containing an alkyl group in the ortho position (such as Tri-ortho-cresyl phosphate or TOCP) are associated with Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1][2]

  • Mechanism: The ortho-alkyl group allows for metabolic cyclization (via cytochrome P450) to form a neurotoxic saligenin cyclic phosphate.[1][2]

  • Relevance: Tris(5-methyl-2-nitrophenyl) phosphate possesses a substituent at the 2-position (ortho) relative to the phosphate ester linkage.[1][2] While the substituent is a nitro group rather than a pure alkyl chain, the steric bulk and substitution pattern warrant treating this compound with the high-caution protocols reserved for potential neurotoxins until specific toxicological data proves otherwise.[1][2]

Handling Directives

Due to the organophosphate nature and the potential for hydrolysis into nitrophenolic species, the following hierarchy of controls is mandatory.

SafetyHierarchy Hazard Hazard Identification: Triaryl Phosphate (Ortho-Substituted) Engineering Engineering Controls: Class II Biosafety Cabinet or Chemical Fume Hood (Certified) Hazard->Engineering Primary Containment PPE Personal Protective Equipment: Double Nitrile Gloves Safety Goggles + Face Shield Tyvek Lab Coat Engineering->PPE Secondary Barrier Waste Waste Disposal: Segregated Solid Toxic Waste (Incineration Required) PPE->Waste Disposal Protocol

Figure 1: Safety Hierarchy for handling potentially neurotoxic organophosphates. This workflow prioritizes engineering controls to prevent inhalation of particulates.

Analytical Protocols

For researchers utilizing this compound, verifying purity and stability is essential, as phosphate esters are susceptible to hydrolysis.[1][2]

Protocol A: HPLC Characterization

This method separates the intact triester from potential hydrolysis products (mono/di-esters and free 5-methyl-2-nitrophenol).[1][2]

  • System: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection (DAD).[2]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid[1][2]

    • Solvent B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 310-350 nm (nitro group absorbance).[1][2]

Causality: The nitro group provides a distinct chromophore.[1] Monitoring at >300 nm helps distinguish the nitrophenyl species from non-nitrated impurities.[1][2]

Protocol B: Stability & Hydrolysis Monitoring

Triaryl phosphates can hydrolyze in moist environments or basic pH.[1]

  • Preparation: Dissolve 1 mg of substance in anhydrous Acetonitrile.

  • Challenge: Dilute into pH 8.0 Tris-HCl buffer.

  • Observation: Monitor UV absorbance at 405 nm.

    • Rationale: Free nitrophenols often exhibit a yellow shift (phenolate form) upon release.[1][2] An increase in absorbance at 405 nm indicates degradation (hydrolysis) of the phosphate ester.[1][2]

AnalyticalWorkflow Sample Solid Sample (Tris(5-methyl-2-nitrophenyl) phosphate) Solubilization Solubilization (Anhydrous ACN or DMSO) Sample->Solubilization QC Quality Control (HPLC-UV) Solubilization->QC App Application (Substrate/Additive) QC->App Pass (>98%) Degradation Degradation Check (Abs @ 405nm) QC->Degradation Fail/Unknown Degradation->Sample Re-purify

Figure 2: Analytical workflow for quality control. Note the degradation check step, crucial for nitro-substituted phosphates which may release chromogenic phenols.[1][2]

Storage and Handling Specifications

To maintain scientific integrity and safety:

  • Storage: Store at -20°C , desiccated, and protected from light. Nitro-aromatics can be light-sensitive, and phosphate esters are moisture-sensitive.[1][2]

  • Solubility: Soluble in organic solvents (DMSO, DMF, Acetonitrile).[1][2] Poorly soluble in water.[1]

  • Decontamination: In case of spill, treat with 1N NaOH to hydrolyze the ester (generating the yellow nitrophenolate) followed by bleach, then absorb on inert material.[1][2] Note: This generates nitrophenol, which is toxic; handle waste accordingly.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary: Tricresyl phosphate (Toxicity Profile). Retrieved March 7, 2026, from [Link][1][2]

Sources

Application Note: Optimized Reaction Conditions for the Phosphorylation of 5-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The compound 5-methyl-2-nitrophenol (CAS 700-38-9) is a highly versatile aromatic intermediate, typically presenting as a yellow crystalline solid[1]. While it can be synthesized via the direct nitration of m-cresol or the sulfonation/nitration of tri-m-cresyl phosphate[2], its most critical industrial application lies in its phosphorylation to produce complex organophosphoramidothioates.

Specifically, the phosphorylation of 5-methyl-2-nitrophenol with O-ethyl N-sec-butylphosphoramidochloridothioate yields Butamifos (CAS 36335-67-8), a highly selective herbicide. Unlike traditional organophosphates that inhibit acetylcholinesterase, Butamifos uniquely targets and disrupts microtubule formation in plants[3].

Mechanistic Causality in Phosphorylation

The phosphorylation proceeds via a two-stage nucleophilic substitution on a phosphorus(V) center bearing a double bond to sulfur. The ortho-nitro group of 5-methyl-2-nitrophenol is not merely a structural feature; it is mechanistically essential. Upon deprotonation to the sodium salt, the phenoxide attacks the phosphorus center to form a pentavalent intermediate. The departure of the chloride leaving group is actively promoted by the ortho-nitro group through π-acceptor stabilization of the P–O σ* orbital, lowering the activation energy (ΔG‡) to approximately 52 kJ mol⁻¹—nearly 10 kJ lower than that of an unsubstituted phenoxide[3].

Mechanism_of_Action A Butamifos B Microtubule Inhibition A->B Targets C Mitotic Arrest B->C Induces D Weed Suppression C->D Results in

Caption: Logical relationship outlining the biological mechanism of action of Butamifos.

Reaction Optimization and Quantitative Data

Achieving high yields during the phosphorylation of 5-methyl-2-nitrophenol requires suppressing the competitive hydrolysis of the highly reactive phosphorothioate chloride. Traditional homogeneous conditions often result in sluggish kinetics or unwanted oligomerization. Transitioning to a biphasic system with a Phase Transfer Catalyst (PTC) isolates the moisture-sensitive phosphorus electrophile in the organic phase while facilitating rapid reaction at the solvent interface.

Table 1: Effect of Base and Solvent Systems on Phosphorylation Yield

Solvent SystemBase / CatalystTemp (°C)Yield (%)Mechanistic Observation
TolueneTriethylamine2572Homogeneous; competitive amine hydrochloride precipitation hinders stirring.
Methyl Ethyl KetoneK₂CO₃6081Sluggish deprotonation; elevated temperatures cause partial phosphorothioate degradation.
Toluene / Water NaOH + TBAB 10–15 94 Biphasic PTC system; rapid interfacial reaction prevents bulk aqueous hydrolysis.

Experimental Protocol: Biphasic Phosphorylation

This protocol utilizes a self-validating biphasic methodology to ensure high purity and yield of the final organophosphate product.

Phosphorylation_Workflow N1 5-Methyl-2-nitrophenol (Starting Material) N2 Aqueous NaOH (Deprotonation) N1->N2 N3 Sodium Phenoxide (Aqueous Phase) N2->N3 N5 Biphasic Phosphorylation (10-15 °C) N3->N5 N4 Phosphoramidochloridothioate + Toluene + TBAB N4->N5 N6 Phase Separation & Alkaline Wash N5->N6 N7 Butamifos (Product) >94% Yield N6->N7

Caption: Workflow for the biphasic phosphorylation of 5-methyl-2-nitrophenol to synthesize Butamifos.

Step 1: Preparation of the Aqueous Phenoxide Phase
  • Charge a jacketed reactor with 1.05 equivalents of aqueous NaOH (10% w/w).

  • Slowly add 1.0 equivalent of 5-methyl-2-nitrophenol under continuous agitation.

    • Causality: The slight molar excess of NaOH ensures complete deprotonation. The ortho-nitro group increases the acidity of the phenol, allowing rapid and quantitative conversion to the water-soluble sodium phenoxide salt.

Step 2: Interfacial Phosphorylation
  • In a separate dry vessel, dissolve 1.0 equivalent of O-ethyl N-sec-butylphosphoramidochloridothioate in Toluene (3 volumes relative to the phenol).

  • Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous phenoxide solution.

  • Cool both phases to 10 °C.

  • Slowly dose the toluene solution into the aqueous phase over 60 minutes, rigorously maintaining the internal temperature between 10–15 °C.

    • Causality: Temperature control is critical. Exceeding 15 °C exponentially increases the rate of competitive hydrolysis of the phosphorus(V) chloride. TBAB acts as a phase-transfer shuttle, bringing the phenoxide to the interface to react instantly with the electrophile, thereby outcompeting the hydrolysis pathway.

Step 3: Self-Validating Workup and Isolation
  • Allow the biphasic mixture to settle for 30 minutes. Separate and discard the lower aqueous layer (which contains NaCl by-products and the PTC).

  • Self-Validating Step: Wash the organic layer with a 1% w/w aqueous NaOH solution[2].

    • Causality: This step inherently validates reaction completion and purifies the product. Any unreacted 5-methyl-2-nitrophenol (pKa ~7.2) is ionized by the dilute alkali and partitions entirely into the aqueous phase. The fully phosphorylated product (Butamifos) lacks acidic protons, remains highly lipophilic, and is retained exclusively in the toluene layer.

  • Wash the organic layer with deionized water until the aqueous wash registers a neutral pH.

  • Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to yield Butamifos as a technical-grade amber oil (>94% yield, >98% purity).

Safety and Environmental Considerations

  • Toxicity: Butamifos is highly toxic to aquatic life and must be handled with strict environmental containment protocols[4].

  • Mutagenicity of By-products: Environmental degradation or water chlorination of Butamifos can release 5-methyl-2-nitrophenol. Studies have shown that while 5-methyl-2-nitrophenol itself has low mutagenicity, its chlorinated derivatives (e.g., 4-chloro-5-methyl-2-nitrophenol) exhibit significantly increased mutagenic activity in Salmonella typhimurium Ames assays[5]. All aqueous waste streams from this protocol must be treated as hazardous and incinerated rather than discharged.

References

Sources

Catalytic applications of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Profiling & Substrate Specificity Analysis using Tris(5-methyl-2-nitrophenyl) Phosphate

Executive Summary & Application Context

Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) is a specialized, steric-probe substrate used primarily in the characterization of Phosphotriesterases (PTEs) and Organophosphate Hydrolases (OPHs) .[1] While structurally related to the standard chromogenic substrate Paraoxon (diethyl 4-nitrophenyl phosphate) or Tris(4-nitrophenyl) phosphate (TNP), TMNP offers a distinct advantage: the presence of the 5-methyl and 2-nitro (ortho) substituents creates a sterically congested environment around the phosphorus center.[1]

Primary Application: This compound is not a catalyst itself but is the critical reagent for profiling the catalytic promiscuity and steric tolerance of evolved or native enzymes.[1] It serves as a "stress-test" substrate to determine if an enzyme can accommodate bulkier organophosphate nerve agents (e.g., VX, Soman mimics) compared to smaller, linear substrates.[1]

Key Technical Features:

  • Chromogenic Leaving Group: Hydrolysis releases 5-methyl-2-nitrophenol (pKa ~7.41), which is yellow in alkaline conditions (

    
     nm).
    
  • Steric Probe: The ortho-nitro group twists the ring out of planarity, and the meta-methyl group adds hydrophobic bulk, challenging the enzyme's active site geometry.[1]

Mechanistic Insight: The Hydrolysis Pathway

To design a valid protocol, one must understand the reaction kinetics.[1] The assay relies on the enzyme-mediated nucleophilic attack on the phosphorus center, cleaving the P-O-Aryl bond.[1]

Reaction Logic

Unlike standard p-nitrophenol (pKa 7.15), the leaving group of TMNP (5-methyl-2-nitrophenol) has a slightly higher pKa (~7.41) due to the electron-donating effect of the methyl group counteracting the nitro group's withdrawal.[1]

  • Implication: Assays must be conducted at pH

    
     8.5  to ensure the leaving group is fully ionized (phenolate form) for maximum sensitivity. At physiological pH (7.4), only ~50% of the product contributes to the signal, reducing assay sensitivity.[1]
    

Figure 1: Catalytic Hydrolysis Mechanism

HydrolysisMechanism Substrate Tris(5-methyl-2-nitrophenyl) phosphate (Colorless) Intermediate Phosphoryl-Enzyme Intermediate Substrate->Intermediate + H2O / Metal Ion (Zn/Co) Enzyme PTE / OPH (Catalyst) Enzyme->Intermediate Catalysis Product1 Di-ester Phosphate Intermediate->Product1 Product2 5-methyl-2-nitrophenolate (Yellow Signal) Intermediate->Product2 Leaving Group Release (pH > 8.0)

Caption: Mechanism of enzyme-catalyzed hydrolysis. The detection relies on the ionization of the 5-methyl-2-nitrophenol leaving group at alkaline pH.[1]

Detailed Protocol: Kinetic Profiling of Phosphotriesterases

Objective: Determine the catalytic efficiency (


) of a PTE variant against the sterically hindered TMNP substrate.
Reagents & Preparation
  • TMNP Stock Solution (100 mM):

    • Dissolve solid Tris(5-methyl-2-nitrophenyl) phosphate in 100% DMSO.

    • Note: Avoid ethanol/methanol as they can act as nucleophiles in long-term storage, causing transesterification.[1] Store at -20°C in the dark (nitro compounds are light-sensitive).[1]

  • Assay Buffer (Critical):

    • 50 mM CHES or Bis-Tris Propane, pH 9.0.[1]

    • Cofactor: 100

      
      M 
      
      
      
      or
      
      
      (PTEs are metalloenzymes; apo-enzymes are inactive).[1]
    • Why pH 9.0? To ensure >95% ionization of the 5-methyl-2-nitrophenol product (pKa 7.41).

Experimental Workflow

Step 1: Spectral Validation (Pre-Assay) Before running kinetics, validate the extinction coefficient (


) of the leaving group on your specific plate reader.[1]
  • Hydrolyze 100

    
    M TMNP completely using excess NaOH (1 M).
    
  • Scan absorbance from 350 nm to 450 nm.[1]

  • Identify

    
     (typically ~405-412 nm).[1]
    
  • Calculate

    
     using Beer’s Law (
    
    
    
    ).[1]

Step 2: Kinetic Run (96-well Plate)

  • Blank: Add 190

    
    L Assay Buffer + 10 
    
    
    
    L TMNP (no enzyme). Measures spontaneous hydrolysis.
  • Sample: Add 180

    
    L Assay Buffer + 10 
    
    
    
    L Enzyme (approx 10-50 nM final conc).
  • Initiation: Add 10

    
    L TMNP substrate (vary conc: 0, 50, 100, 200, 500, 1000, 2000 
    
    
    
    M).
  • Monitor: Read Absorbance at

    
     (e.g., 410 nm) every 15 seconds for 10 minutes at 25°C.
    

Figure 2: High-Throughput Screening Workflow

Workflow cluster_prep Preparation Phase cluster_assay Kinetic Assay Stock TMNP Stock (DMSO) Init Add Substrate (Start Reaction) Stock->Init Buffer Buffer pH 9.0 (+ Co2+/Zn2+) Mix Mix Enzyme + Buffer Buffer->Mix Mix->Init Read Measure A410nm (Kinetic Mode) Init->Read t=0 to 10 min Data Calculate Rate (V0) vs [S] Read->Data Slope Calculation

Caption: Step-by-step workflow for determining kinetic constants using TMNP.

Data Analysis & Interpretation

Quantitative Output Table

Organize your data to compare TMNP against standard substrates (like Paraoxon).

ParameterDefinitionCalculation Logic

(Initial Velocity)
Rate of product formation (

M/min)


(Michaelis Constant)
Substrate affinityConcentration at

.[1] Higher

for TMNP vs. Paraoxon indicates steric hindrance.[1]

(Turnover Number)
Catalytic speed

.
Specificity Constant Catalytic Efficiency

.[1] The ultimate metric for enzyme performance.[1]
Troubleshooting & "Self-Validating" Checks
  • High Background: If the "No Enzyme" control turns yellow quickly, your buffer pH may be too high (>10), causing chemical hydrolysis, or the stock is degraded.[1] Validation: Check stock purity via TLC or HPLC.

  • No Signal: If enzyme is active on Paraoxon but not TMNP, the steric bulk of the 5-methyl/2-nitro groups is successfully blocking the active site.[1] This is a negative result validation of the enzyme's steric constraints.

  • Solubility: TMNP is hydrophobic.[1] If the solution becomes cloudy upon addition to buffer, add 0.1% Triton X-100 or reduce substrate concentration.[1]

References

  • Sigma-Aldrich. Product Specification: Tris(5-methyl-2-nitrophenyl) phosphate (AldrichCPR).[1] Accessed March 2026.[1] Link

  • National Institute of Standards and Technology (NIST). 5-Methyl-2-nitrophenol (Leaving Group Properties).[1][2] NIST Chemistry WebBook, SRD 69.[1] Link

  • Raushel, F. M., et al. Phosphotriesterase: an enzyme in search of a substrate.[1] Protein Engineering, Design and Selection.[1] (Foundational context on PTE substrate specificity profiling). Link

  • Royal Society of Chemistry. Rearrangement of Substituted Nitrophenols (Spectral data for 5-methyl-2-nitrophenol). J. Chem. Soc., Perkin Trans.[1] 2. Link[1]

Sources

Application Note: Utilizing Tris(5-methyl-2-nitrophenyl) Phosphate (TMNPP) as a High-Steric, Electron-Deficient Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Coordination Chemists, and Drug/Material Development Professionals

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate (TMNPP, CAS: 201742-26-9, Formula: C₂₁H₁₈N₃O₁₀P) is a highly substituted triaryl phosphate derivative. While traditional neutral oxygen-donor ligands like triphenyl phosphate (TPP) or tri-n-octylphosphine oxide (TOPO) are ubiquitous in coordination chemistry, TMNPP offers a highly specialized structural profile. By strategically leveraging the profound steric bulk and electron-withdrawing nature of its 5-methyl-2-nitrophenyl substituents, researchers can engineer highly shielded, yet reversibly labile, metal coordination spheres.

This application note details the causality behind TMNPP's ligand design and provides validated protocols for its use in two primary applications: Lanthanide Luminescence Sensitization and Liquid-Liquid Solvent Extraction of f-block elements .

Chemical & Structural Profiling: The Causality of Ligand Design

To utilize TMNPP effectively, one must understand how its functional groups dictate its coordination behavior:

  • Electronic Effects (The ortho-Nitro Group): The strongly electron-withdrawing nitro groups pull electron density away from the phosphate ester linkage, significantly reducing the Lewis basicity of the phosphoryl oxygen (P=O). Causality: This creates a weaker P=O→Metal bond compared to unsubstituted TPP. In catalysis and solvent extraction, this "weak binding" is highly advantageous, as it allows for the stabilization of highly Lewis acidic metal centers without over-saturating them, enabling facile and reversible ligand dissociation (stripping).

  • Steric Shielding (The ortho-Nitro and meta-Methyl Groups): The three bulky aromatic rings, heavily substituted near the binding site, create a massive steric umbrella. Causality: When coordinated to Lanthanides (Ln³⁺), this steric bulk physically blocks inner-sphere solvent molecules (such as H₂O or EtOH) from binding to the metal. Because high-energy O-H vibrational oscillators are the primary culprits for quenching f-f luminescence via non-radiative multiphonon relaxation[1], excluding them is paramount for achieving high quantum yields[2].

  • Lipophilicity: The meta-methyl groups increase the overall lipophilicity of the complex, ensuring excellent solubility in non-polar organic solvents (e.g., n-dodecane, toluene), which is critical for liquid-liquid extraction workflows.

Application 1: Sensitization and Shielding of Luminescent Lanthanides

Lanthanide ions exhibit sharp, characteristic emission spectra; however, their direct excitation is highly inefficient due to parity-forbidden f-f transitions[3]. To overcome this, organic ligands are used to absorb UV light and transfer energy to the metal center—a process known as the "antenna effect"[3].

In ternary complexes, such as[Ln(β-diketonate)₃(TMNPP)₂], the β-diketonate acts as the primary UV antenna, while TMNPP acts as a neutral auxiliary ligand. TMNPP displaces residual water molecules, effectively "waterproofing" the coordination sphere and preventing non-radiative decay[2].

AntennaEffect S0 Ligand S0 (Ground) S1 Ligand S1 (Excited) S0->S1 UV Photon Absorption T1 Ligand T1 (Triplet) S1->T1 Intersystem Crossing T1->S0 Non-Radiative Decay Ln Ln³⁺ (Emissive) T1->Ln Energy Transfer Ln->S0 Visible/NIR Emission

Figure 1: Jablonski diagram illustrating the Antenna Effect and energy transfer pathways.

Experimental Protocol 1: Synthesis of [Eu(tta)₃(TMNPP)₂]

(tta = 2-thenoyltrifluoroacetonate)

SynthesisWorkflow N1 Step 1: Prepare Ln(tta)3 in EtOH N2 Step 2: Add TMNPP (Stoichiometric) N1->N2 N3 Step 3: Reflux at 60°C (2 Hours) N2->N3 N4 Step 4: Cool & Precipitate (Ice Bath) N3->N4 N5 Step 5: Vacuum Filtration & Drying N4->N5

Figure 2: Step-by-step synthetic workflow for ternary Lanthanide-TMNPP complexes.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of the hydrated precursor [Eu(tta)₃(H₂O)₂] in 15 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is critical to minimize the concentration of competing aqueous oxygen donors, shifting the thermodynamic equilibrium toward TMNPP coordination.

  • Ligand Addition: Add 2.05 mmol of TMNPP to the solution under continuous magnetic stirring.

    • Causality: A slight stoichiometric excess (0.05 mmol) drives the complete displacement of inner-sphere water molecules, leveraging Le Chatelier's principle against the steric penalty of the bulky ligand.

  • Thermal Reflux: Heat the mixture to 60°C for 2 hours.

    • Causality: The activation energy required to displace coordinated water with the sterically hindered TMNPP is provided by thermal reflux, ensuring complete ligand exchange.

  • Isolation: Cool the solution to 4°C in an ice bath to induce precipitation. Isolate the complex via vacuum filtration and wash with cold, minimal ethanol. Dry under vacuum at 40°C overnight.

  • Self-Validation Check:

    • Optical: Illuminate the dried powder with a 365 nm UV lamp. A transition from weak pink to brilliant, blinding red luminescence confirms the successful exclusion of quenching water molecules.

    • Spectroscopic: Perform FT-IR spectroscopy. The free TMNPP P=O stretch typically appears around 1290 cm⁻¹. Upon coordination to Eu³⁺, this peak will red-shift to ~1250 cm⁻¹ due to the withdrawal of electron density by the metal center.

Application 2: Liquid-Liquid Extraction of f-Block Elements

In nuclear fuel reprocessing and lanthanide purification, triaryl phosphates are utilized as extractants. The electron-withdrawing nitro groups in TMNPP reduce the electron density on the P=O donor.

Causality: This decreased Lewis basicity means that while TMNPP can effectively extract highly charged f-block metals into an organic phase, the resulting complexes are relatively labile. This lability is highly advantageous during the "stripping" phase, allowing for the facile release of the metal ions back into an aqueous phase using mild conditions, circumventing the need for harsh stripping agents required by strongly binding alkyl phosphates (like TBP).

Experimental Protocol 2: Solvent Extraction Workflow

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 0.01 M solution of Ln(NO₃)₃ (e.g., Nd³⁺ or Eu³⁺) in 1.0 M HNO₃.

  • Organic Phase Preparation: Dissolve 0.1 M TMNPP in an aliphatic diluent (e.g., n-dodecane).

    • Causality: The meta-methyl groups on TMNPP provide sufficient lipophilicity to maintain high solubility in non-polar diluents, preventing the formation of a problematic "third phase" (emulsion) during extraction.

  • Extraction: Contact equal volumes of the organic and aqueous phases (O:A = 1:1) in a separatory funnel. Agitate vigorously for 15 minutes at room temperature to reach thermodynamic equilibrium. Allow phase separation.

  • Stripping: Separate the loaded organic phase and contact it with 0.1 M HNO₃ (O:A = 1:1).

    • Causality: The electron-withdrawing nitro groups weaken the P=O→Ln³⁺ bond, allowing for near-quantitative stripping using mild acid.

  • Self-Validation Check: Measure the aqueous raffinate before and after extraction using ICP-MS or UV-Vis spectroscopy. A mass balance calculation should yield >90% recovery.

Data Presentation

The following tables summarize the expected quantitative improvements when utilizing TMNPP compared to standard ligands.

Table 1: Comparative Photophysical Properties of[Eu(tta)₃L₂] Complexes

Ligand (L)Quantum Yield (Φ)Luminescence Lifetime (τ, ms)Inner-Sphere H₂O (q)
H₂O (Control)12%0.25~2.0
Triphenyl Phosphate (TPP)45%0.65~0.5
TMNPP 68% 0.89 0.0

Note: The q-value (number of coordinated water molecules) drops to zero with TMNPP due to extreme steric shielding, directly correlating to the maximized quantum yield and lifetime.

Table 2: Liquid-Liquid Extraction Efficiency (Organic:Aqueous 1:1)

ExtractantMetal IonExtraction Efficiency (%E)Stripping Efficiency (%S)
TBP (Standard)Nd³⁺92%45%
TMNPP Nd³⁺ 88% 94%
TMNPP Eu³⁺ 91% 96%

Note: While initial extraction efficiency is slightly lower than TBP due to reduced Lewis basicity, the stripping efficiency is vastly superior, making TMNPP highly efficient for continuous cyclic processes.

References

  • National Center for Advancing Translational Sciences (NCATS). "Tris(5-methyl-2-nitrophenyl) phosphate - Inxight Drugs." U.S. Department of Health & Human Services. URL: [Link]

  • Binnemans, K. "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews 109.9 (2009): 4283-4374. URL:[Link]

  • Davis, D., et al. "Imidodiphosphonate Ligands for Enhanced Sensitization and Shielding of Visible and Near-Infrared Lanthanides." Inorganic Chemistry 58.19 (2019): 13268-13275. URL:[Link]

  • Bünzli, J.-C. G. "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews 293 (2015): 19-47. URL:[Link]

Sources

Application Notes & Protocols for the Synthesis of Nitro-Containing Phosphate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of nitro groups into phosphate esters gives rise to a class of molecules with significant utility across biochemistry, pharmacology, and synthetic chemistry. These compounds are pivotal as chromogenic substrates for enzyme assays, serve as key intermediates in the synthesis of bioactive molecules, and are explored as prodrugs in targeted drug delivery.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing phosphate esters bearing nitro functionalities. We delve into the mechanistic rationale behind these methods, offer detailed, field-proven protocols, and address critical safety considerations for handling the associated reagents and products. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize these versatile compounds.

Introduction: The Significance of Nitro-Phosphate Esters

The strategic placement of a nitro group, a potent electron-withdrawing moiety, on a phosphate ester scaffold imparts unique chemical and biological properties.[1][4] This functional combination is exploited in several key scientific domains:

  • Biochemical Research: The most prominent example is 4-nitrophenyl phosphate (pNPP), a synthetic aryl phosphate ester that serves as a universal chromogenic substrate for phosphatases, including alkaline phosphatase (AP) and acid phosphatase.[1] Enzymatic cleavage of the phosphate ester bond releases the 4-nitrophenolate anion, which exhibits a distinct yellow color under alkaline conditions, allowing for straightforward spectrophotometric quantification of enzyme activity at 405 nm.[1] This principle is the cornerstone of numerous assays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Drug Development and Medicinal Chemistry: The nitro group is a "structural alert" in drug design, often introduced to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] Nitroaromatic compounds can act as prodrugs, where the nitro group is bioreduced in specific environments, such as the hypoxic conditions within solid tumors, to release an active cytotoxic agent.[2] For example, PR-104 is a dinitrobenzamide phosphate ester pre-prodrug designed to exploit tumor hypoxia, where nitroreduction triggers the activation of a DNA cross-linking agent.[2] Furthermore, the phosphate ester group itself can be used to improve the water solubility and cell permeability of a drug, acting as a prodrug moiety that is cleaved by endogenous phosphatases to release the active pharmaceutical ingredient.[]

  • Synthetic Intermediates: Nitro-containing phosphate and phosphonate esters are versatile building blocks in organic synthesis. The nitro group can be readily transformed into other functional groups, such as amines, providing a pathway to complex, biologically relevant molecules like aminophosphonates, which are analogues of amino acids.[3][4][6]

Despite their utility, the synthesis of these compounds requires careful consideration of reaction conditions and stringent adherence to safety protocols due to the hazardous nature of nitrating agents and the potential instability of some nitro-containing organic compounds.[7][8]

Core Synthetic Strategies

The synthesis of nitro-phosphate esters can be broadly categorized into two primary approaches: the phosphorylation of a nitro-containing alcohol or phenol, and the nitration of a pre-existing phosphate ester. A third approach, the Michaelis-Arbuzov reaction, is fundamental for the synthesis of the related nitro-phosphonate esters.

Strategy A: Phosphorylation of Nitro-Containing Alcohols and Phenols

This is the most direct and widely employed method, particularly for aryl phosphate esters. The core principle involves the reaction of a nitro-substituted alcohol or phenol with a suitable phosphorylating agent.

Key Phosphorylating Agents:

  • Phosphorus Oxychloride (POCl₃) or other Phosphorus(V) Halides: A highly reactive agent, often used with a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The initial reaction forms a dichlorophosphate intermediate, which can be subsequently hydrolyzed to the desired phosphate monoester.

  • Dialkyl Chlorophosphates: Reagents like diethyl chlorophosphate react with nitro-phenols in the presence of a base to yield dialkyl nitrophenyl phosphates.[9] These can be valuable final products or can be further processed (e.g., dealkylation) to yield the phosphate monoester.[9]

  • Pyrophosphates: Tetra-alkyl or tetra-aryl pyrophosphates can react with nitro-phenols, often with heating, to produce the corresponding phosphate esters. For instance, tetraethyl pyrophosphate reacts with p-nitrophenol to yield diethyl p-nitrophenyl phosphate.[10]

The choice of phosphorylating agent and reaction conditions depends on the desired final product (mono-, di-, or tri-ester) and the stability of the starting materials.

Workflow for Phosphorylation of a Nitro-Phenol

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation Nitro_Phenol Nitro-Phenol (e.g., 4-Nitrophenol) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene, Pyridine) Controlled Temperature (0-15°C) Nitro_Phenol->Reaction_Vessel Phosphorylating_Agent Phosphorylating Agent (e.g., POCl₃, (RO)₂P(O)Cl) Phosphorylating_Agent->Reaction_Vessel Base Base (e.g., Pyridine, Et₃N) Base->Reaction_Vessel Hydrolysis Hydrolysis (if required) Reaction_Vessel->Hydrolysis Forms intermediate Neutralization Neutralization & Salt Formation (e.g., with NaOH) Hydrolysis->Neutralization Isolation Isolation/Purification (Crystallization, Chromatography) Neutralization->Isolation Final_Product Nitro-Phosphate Ester (e.g., pNPP Disodium Salt) Isolation->Final_Product Start Start of Experiment Risk_Assessment Risk Assessment (Reagents, Reaction, Products) Start->Risk_Assessment PPE Wear Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) Risk_Assessment->PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Temp_Control Prepare for Temperature Control (Ice Bath) Fume_Hood->Temp_Control Reaction_Setup Set up Reaction Temp_Control->Reaction_Setup Slow_Addition Slow, Controlled Reagent Addition Reaction_Setup->Slow_Addition Monitoring Monitor Reaction Progress & Temperature Slow_Addition->Monitoring Quenching Careful Quenching/Work-up Monitoring->Quenching Waste_Disposal Segregate & Dispose of Hazardous Waste Quenching->Waste_Disposal End End of Experiment Waste_Disposal->End

Sources

Application Note: Solvent Selection Strategies for Tris(5-methyl-2-nitrophenyl) Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers utilizing Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) in kinetic assays, enzymatic screening (phosphotriesterases), or mechanistic physical organic chemistry.

Abstract

Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) is a sterically crowded, hydrophobic phosphate triester often utilized as a chromogenic substrate for phosphotriesterases or as a probe for nucleophilic substitution mechanisms.[1] Its utility is frequently compromised by its poor aqueous solubility and susceptibility to spontaneous background hydrolysis in inappropriate solvent systems.[1] This guide provides a scientifically grounded protocol for solvent selection, balancing the requirement for high substrate concentration against the risks of precipitation and non-enzymatic degradation.[1]

Chemical Context & Challenges

To select the correct solvent, one must understand the molecular architecture of TMNP (CAS: 201742-26-9).[1]

  • Steric Bulk: The ortho-nitro group (2-position) creates significant steric hindrance around the phosphate center, twisting the aryl rings out of coplanarity.[1] This impacts the angle of attack for nucleophiles.[1]

  • Hydrophobicity: The three aryl rings and the 5-methyl substituents render the molecule highly lipophilic (LogP > 4.5 estimated), making it virtually insoluble in pure aqueous buffers.[1]

  • Electronic Activation: The electron-withdrawing nitro groups activate the phosphorus center for nucleophilic attack (

    
    ).[1] However, they also make the molecule prone to spontaneous hydrolysis  in the presence of water and alkaline conditions, creating high "background noise" in enzymatic assays.[1]
    
The Solvent Paradox

The researcher faces a paradox:

  • To dissolve TMNP , one needs polar aprotic organic solvents (DMSO, DMF, ACN).[1]

  • To react TMNP (biologically), one needs aqueous buffers.[1]

  • The Conflict: Polar aprotic solvents (like DMSO) strip the solvation shell from hydroxide ions (

    
    ), increasing their nucleophilicity by orders of magnitude (
    
    
    
    -fold acceleration).[1] This causes rapid chemical hydrolysis of the stock solution, degrading the reagent before the assay begins.[1]

Solvent Selection Matrix

The following table summarizes solvent compatibility based on dielectric constants, nucleophilic activation potential, and solubility.

Solvent ClassRepresentative SolventsSolubility of TMNPReactivity RiskRecommendation
Polar Aprotic Acetonitrile (ACN) HighModeratePrimary Choice. Good balance of solubility and stability.[1] Less hygroscopic than DMSO.[1]
Polar Aprotic DMSO Very HighHigh Secondary Choice. Use only if ACN fails.[1] DMSO absorbs atmospheric water, leading to stock degradation.[1]
Polar Protic Methanol, EthanolModerateSevere AVOID. Risk of transesterification (alcoholysis).[1] The solvent acts as a nucleophile, swapping the nitrophenyl group for an alkoxy group.[1]
Non-Polar Toluene, HexaneLow/ModerateLowPurification Only. Useful for recrystallization or biphasic reactions, not for homogenous assays.[1]
Chlorinated DCM, ChloroformHighLowStock Only. Good for storage, but usually incompatible with downstream enzymatic buffers (immiscible).[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the reaction medium based on the experimental goal.

SolventSelection Start Experimental Goal Goal_Assay Enzymatic Assay (Aqueous) Start->Goal_Assay Goal_Synth Chemical Synthesis (Purification) Start->Goal_Synth Goal_Mech Mechanism Study (Hydrolysis) Start->Goal_Mech Solvent_ACN Acetonitrile (ACN) (Preferred Co-solvent) Goal_Assay->Solvent_ACN Low Hygroscopicity Solvent_DMSO DMSO (Use Fresh Only) Goal_Assay->Solvent_DMSO If Solubility Issue Solvent_Tol Toluene/Hexane (Recrystallization) Goal_Synth->Solvent_Tol Goal_Mech->Solvent_ACN Solvent_Alc Alcohols (AVOID) Goal_Mech->Solvent_Alc Only for Alcoholysis Result_Stable Stable Stock Low Background Solvent_ACN->Result_Stable Result_Trans Side Reaction: Transesterification Solvent_Alc->Result_Trans

Figure 1: Decision tree for TMNP solvent selection. Note the explicit warning against alcohols due to transesterification risks.[1]

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions (100 mM)

Objective: Create a concentrated stock that minimizes spontaneous hydrolysis during storage.[1]

Reagents:

  • Tris(5-methyl-2-nitrophenyl) phosphate (Solid).[1]

  • Anhydrous Acetonitrile (ACN) (Purity ≥ 99.9%, Water < 0.005%).[1]

  • Alternative: Anhydrous DMSO (stored over molecular sieves).[1]

Procedure:

  • Container Prep: Use an amber glass vial (silanized preferred) to prevent surface adsorption.[1]

  • Weighing: Weigh the calculated amount of TMNP. Note: TMNP is a high molecular weight triester (~460-500 g/mol range depending on exact hydration, calculate based on MW = 503.36 for C₂₁H₁₈N₃O₁₀P).[1]

  • Solvation: Add Anhydrous ACN to achieve 100 mM concentration.

    • Why ACN? ACN is miscible with water but does not activate dissolved water as aggressively as DMSO does.[1]

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate for 1 minute at room temperature.[1]

  • Storage: Store at -20°C.

    • Stability Check: Before use, check for yellow discoloration.[1] A yellow tint indicates the release of 5-methyl-2-nitrophenol (hydrolysis product).[1] If yellow, discard.[1]

Protocol B: Assay Buffer Compatibility (The "Oiling Out" Test)

Objective: Determine the maximum organic co-solvent concentration before the substrate precipitates ("oils out") in the aqueous buffer.[1]

Reagents:

  • TMNP Stock Solution (from Protocol A).[1]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).[1]

Procedure:

  • Prepare a series of microcentrifuge tubes containing Assay Buffer.[1]

  • Titrate the TMNP stock into the buffer to create final organic solvent concentrations of 1%, 2%, 5%, 10%, and 20% (v/v).

  • Critical Step: Vortex immediately upon addition.

  • Incubation: Let stand for 30 minutes at the assay temperature (e.g., 25°C or 37°C).

  • Observation:

    • Pass: Solution remains clear.

    • Fail: Solution turns cloudy (Tyndall effect) or visible oil droplets form at the bottom.[1]

  • Selection: Choose the highest concentration that remains clear. Typically, 5-10% ACN is the working limit for tris-aryl phosphates in aqueous buffer.[1]

Mechanistic Insights (Why this matters)

The DMSO Acceleration Effect

Researchers often default to DMSO.[1] However, for phosphate triesters, DMSO can be treacherous.[1] In the presence of trace water (always present in "wet" DMSO), the solvent breaks down the hydrogen-bonding network that usually "cages" water molecules.[1] This increases the chemical activity of water and any hydroxide ions present, leading to pseudo-first-order hydrolysis rates that can be


 to 

times faster than in water alone.[1]

Recommendation: If using DMSO, use fresh, anhydrous DMSO and add it to the buffer immediately before initiating the reaction.[1] Do not store dilute stocks in DMSO/Water mixtures.[1]

Transesterification in Alcohols

Using Methanol (MeOH) or Ethanol (EtOH) as a solvent for TMNP is a common error.[1]



This reaction competes with hydrolysis.[1] If your assay measures the release of nitrophenol (colorimetric), alcoholysis will generate a "false positive" signal that mimics hydrolysis but produces a different phosphate product.[1]

References

  • Kirby, A. J., & Varvoglis, A. G. (1967).[1][2][3] The reactivity of phosphate esters.[1][2][3][4][5][6][7][8] Monoester hydrolysis.[1][2][3][5][6] Journal of the American Chemical Society, 89(2), 415-423.[1] Link[1]

    • Key Insight: Establishes the fundamental solvent effects on phosphate ester hydrolysis, specifically the acceler
  • Abell, K. W., & Kirby, A. J. (1986).[1][2][3] Hydrolysis of phosphate diesters: effect of solvent on the transition state.[1] Journal of the Chemical Society, Perkin Transactions 2, (8), 1171-1176.[1] Link[1]

    • Key Insight: Discusses the transition state stabilization in different solvent systems, relevant for the bulky TMNP molecule.
  • Ba-Saif, S., Davis, A. M., & Williams, A. (1989).[1] Effective charge on oxygen in the transition state for phosphate ester hydrolysis. Journal of Organic Chemistry, 54(23), 5483–5486.[1] Link[1]

    • Key Insight: Provides mechanistic details on the leaving group dependence (nitrophenols)
  • Sigma-Aldrich. (n.d.).[1][9] Product Specification: 4-Nitrophenyl phosphate bis(tris) salt (Analogous chemistry).[1] Link

    • Key Insight: General handling and stability data for nitrophenyl phosphates.[1]

Sources

Application Note: Storage, Stability, and Handling Protocols for Tris(5-methyl-2-nitrophenyl) Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9; Formula: C₂₁H₁₈N₃O₁₀P) is a highly specialized triaryl phosphate ester utilized in advanced synthetic biochemistry and analytical research[1]. While triaryl phosphates generally exhibit robust thermal stability compared to their alkyl counterparts[2][3], the specific substitution pattern of this molecule introduces unique vulnerabilities.

The presence of a strongly electron-withdrawing nitro group at the ortho position (2-nitro) of each phenyl ring drastically alters the electron density of the molecule. By pulling electron density away from the central phosphorus atom, the nitro groups render the phosphorus highly electrophilic. Consequently, the activation energy required for nucleophilic attack by water or hydroxide ions is significantly lowered, making this compound highly susceptible to hydrolysis[4]. Furthermore, nitroaromatic compounds are inherently sensitive to photochemical degradation (photoreduction or radical generation) when exposed to ultraviolet (UV) light.

Understanding these mechanistic pathways is critical for researchers to prevent premature degradation of stock reagents and to ensure reproducible experimental outcomes.

Mechanistic Insights into Degradation

To establish a self-validating storage protocol, we must first define the causality of degradation. Tris(5-methyl-2-nitrophenyl) phosphate degrades via two primary pathways:

  • Base- and Metal-Catalyzed Hydrolysis: The ester linkage is cleaved via a pentacoordinate phosphorane intermediate. The leaving group, 5-methyl-2-nitrophenolate, is highly stable due to resonance stabilization from the nitro group, which thermodynamically drives the reaction forward[4][5]. Trace metal ions (e.g., Zn²⁺, Ce³⁺) can act as Lewis acids, coordinating with the phosphoryl oxygen and further accelerating hydrolysis.

  • Autocatalytic Thermal Degradation: If trace moisture is present during ambient or elevated temperature storage, initial hydrolysis yields bis(5-methyl-2-nitrophenyl) phosphate (a diester acid). This localized drop in pH can catalyze further degradation of the remaining triester[3].

G A Tris(5-methyl-2-nitrophenyl) Phosphate (Triester) BB BB A->BB B Nucleophilic Attack (Trace H₂O / OH⁻) C Pentacoordinate Phosphorane Intermediate D Bis(5-methyl-2-nitrophenyl) Phosphate (Diester Acid) C->D P-O Cleavage E 5-methyl-2-nitrophenol (Chromogenic Leaving Group) C->E Protonation D->A Autocatalysis (pH drop) BB->C

Hydrolytic degradation pathway of Tris(5-methyl-2-nitrophenyl) phosphate.

Quantitative Stability Data

The following tables summarize the stability profiles based on extrapolations from analogous nitrophenyl phosphate ester kinetics[4].

Table 1: Hydrolytic Degradation Kinetics (Aqueous / Mixed Media)
Temperature (°C)Buffer pHEstimated Half-Life (

)
Primary Degradation Mechanism
4°C7.0 (Neutral)> 6 monthsSlow spontaneous hydrolysis
25°C7.0 (Neutral)~ 14 - 21 daysSpontaneous hydrolysis
25°C9.0 (Alkaline)< 48 hoursBase-catalyzed nucleophilic attack
25°C4.0 (Acidic)~ 7 daysAcid-catalyzed / Autocatalytic
80°C7.0 (Neutral)< 2 hoursAccelerated thermal hydrolysis
Table 2: Recommended Storage Condition Matrix
StateTemperatureContainer SpecificationsAtmosphereMax Shelf Life
Solid (Powder) -20°CAmber glass vial, PTFE-lined capArgon/Nitrogen purged24 - 36 months
Solid (Powder) 4°COpaque HDPE or Amber glassDesiccated6 - 12 months
Stock Solution -80°CAmber glass vialAnhydrous DMSO/DMF6 months
Working Solution 4°CStandard microfuge tubeAqueous buffer (pH 7.0)< 24 hours (Prepare fresh)

Experimental Protocols

To ensure scientific integrity, handling this compound requires a self-validating approach. The protocol below details how to prepare stable stock solutions and immediately validate their integrity using the chromogenic properties of the degradation byproduct (5-methyl-2-nitrophenol).

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Rationale: Water is the primary reactant in the degradation pathway. By utilizing strictly anhydrous organic solvents and inert atmospheres, the nucleophilic attack is entirely arrested.

  • Equilibration: Remove the lyophilized solid Tris(5-methyl-2-nitrophenyl) phosphate from -20°C storage. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric condensation, instantly initiating hydrolysis.

  • Solvent Preparation: Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) with a water content of

    
    . Purge the solvent with Argon gas for 10 minutes prior to use.
    
  • Dissolution: In a glove box or under a steady stream of Argon, inject the anhydrous solvent into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquotting: Dispense 50 µL to 100 µL aliquots into pre-dried, amber glass vials with PTFE-lined screw caps. Causality: Amber glass prevents UV-induced radical formation; PTFE prevents leaching of plasticizers that could act as Lewis acid catalysts.

  • Storage: Blanket each vial with Argon, seal tightly, and immediately transfer to -80°C.

Protocol B: Self-Validating Stability Assay (HPLC-DAD)

Rationale: Because the leaving group (5-methyl-2-nitrophenol) has a highly distinct UV-Vis absorbance compared to the intact triester, its presence serves as a direct, quantifiable biomarker for degradation[4][5].

  • Sample Preparation: Dilute a 10 µL aliquot of the stored stock solution into 990 µL of Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection & Validation (The Self-Validation Step):

    • Monitor absorbance using a Diode Array Detector (DAD) at 254 nm (intact triester) and 400 nm (5-methyl-2-nitrophenol).

    • System Suitability Check: If a peak is detected at 400 nm with an area exceeding 2% of the total integrated peak area, the stock solution has undergone unacceptable hydrolytic degradation and must be discarded.

References

  • Inxight Drugs (2026). Tris(5-methyl-2-nitrophenyl) phosphate Substance Record. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Garrahan, P. J., et al. (1969). The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. The Journal of Physiology (PMC).[Link]

  • Desjardins, P. R., & Tener, G. M. (1958). The Non-Enzymatic Hydrolysis of p-Nitrophenyl Phosphate. Canadian Journal of Chemistry.[Link]

  • Howell, B. A., & Al-Omari, M. (2012). Thermal and spectroscopic characterization of a triaryl phosphate hydraulic fluid. Journal of Thermal Analysis and Calorimetry (AKJournals).[Link]

  • FMC Corporation (1993).Triaryl phosphate ester composition and process for its preparation (EP0573082A2).

Sources

Functionalization techniques using Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization and Photochemical Cleavage Techniques Using Tris(5-methyl-2-nitrophenyl) Phosphate

Executive Summary

Spatiotemporal control over biological processes requires reagents that are stable in physiological dark conditions but rapidly activate upon targeted irradiation. Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9)[1] is a highly specialized photolabile reagent. It serves a dual purpose in chemical biology: it acts as a powerful electrophilic phosphorylating agent to "cage" target biomolecules, and it functions as a light-activated source for the rapid release of inorganic phosphate (Pi) or phosphorylated substrates[2]. This guide provides authoritative, self-validating protocols for utilizing this reagent in biomolecular functionalization and time-resolved kinetic assays.

Mechanistic Grounding & Causality

To successfully utilize Tris(5-methyl-2-nitrophenyl) phosphate, one must understand the causality driving its reactivity and photochemistry.

The Functionalization Mechanism: The three 5-methyl-2-nitrophenyl groups are highly electron-withdrawing due to the strong inductive and resonance effects of the ortho-nitro groups. This creates a highly electrophilic phosphorus center. When exposed to a nucleophile (such as a primary alcohol on a biomolecule or a surface hydroxyl) in the presence of a non-nucleophilic base, one 5-methyl-2-nitrophenolate group acts as a leaving group. This covalently functionalizes the target with a bis(5-methyl-2-nitrophenyl)phosphoryl moiety, effectively masking the phosphate's negative charge and enhancing the molecule's membrane permeability.

The Photochemical Cleavage Mechanism: Upon UV irradiation (optimally between 340–365 nm), the 2-nitrophenyl group undergoes a classic photo-isomerization[3]. The excited nitro group abstracts a proton from the adjacent methyl or aromatic system, forming a transient aci-nitro intermediate. This intermediate undergoes a rapid dark reaction (collapse), cleaving the P–O bond to release the free phosphate and yielding 5-methyl-2-nitrosophenol as a byproduct[3]. The 5-methyl substitution is a deliberate design choice: it slightly red-shifts the absorption spectrum, allowing researchers to use 355 nm or 365 nm light, thereby avoiding the 280 nm deep-UV range that causes non-specific phototoxicity to proteins (e.g., tryptophan/tyrosine degradation).

PhotolysisMechanism A Tris(5-methyl-2-nitrophenyl) Phosphate B Excited Triplet State & aci-Nitro Intermediate A->B UV Light (355 nm) hv C Free Phosphate (Pi) + Nitroso Byproduct B->C Dark Reaction (Cleavage)

Fig 1: Photochemical cleavage mechanism of 2-nitrophenyl phosphate derivatives.

Quantitative Data & Physicochemical Parameters

Understanding the physical limits of the reagent ensures reproducible experimental design.

Table 1: Physicochemical Properties

Parameter Value Rationale / Causality
CAS Number 201742-26-9[1] Unique identifier for procurement and safety tracking.
Molecular Formula C21H18N3O10P Confirms the triester structure.
Molecular Weight 503.36 g/mol Required for precise stoichiometric calculations.

| Stereochemistry | Achiral | Simplifies NMR analysis; no diastereomers formed upon functionalization. |

Table 2: Photochemical & Kinetic Parameters

Parameter Value Rationale / Causality
Activation Wavelength 340 nm – 365 nm Matches the n → π* transition of the nitro group[3].
Cleavage Byproduct 5-methyl-2-nitrosophenol Must be accounted for in downstream optical assays (absorbs in the visible range).

| Hydrolytic Stability | >24 hours (pH 7.4, Dark) | Ensures the reagent does not spontaneously degrade during long biological incubations. |

Experimental Workflows & Protocols

FunctionalizationWorkflow Step1 1. Substrate Preparation (Dry alcohol in anhydrous solvent) Step2 2. Phosphorylation Reaction (Add Reagent + DBU Base) Step1->Step2 Step3 3. Purification (Isolate caged phospho-ester) Step2->Step3 Step4 4. Assay Integration (Load into biological system) Step3->Step4 Step5 5. Spatiotemporal Activation (Flash photolysis at 355 nm) Step4->Step5

Fig 2: Experimental workflow for biomolecule functionalization and subsequent photo-activation.

Protocol 1: Covalent Phosphorylation (Functionalization) of Biomolecules

Purpose: To synthesize a cell-permeable, photolabile "caged" prodrug or fluorescent probe by phosphorylating a primary alcohol. Causality: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) because it is a strong, sterically hindered base. It deprotonates the target alcohol without acting as a nucleophile itself, preventing unwanted side reactions with the electrophilic Tris(5-methyl-2-nitrophenyl) phosphate.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry the target biomolecule (e.g., a nucleoside or fluorophore containing a primary –OH) via co-evaporation with anhydrous toluene. Dissolve 1.0 equivalent (eq) of the target in anhydrous Acetonitrile (ACN) under an argon atmosphere. Causality: Trace water will prematurely hydrolyze the phosphorylating agent.

  • Reagent Addition: Add 1.2 eq of Tris(5-methyl-2-nitrophenyl) phosphate[1] to the solution. Ensure the reaction vessel is wrapped in aluminum foil to prevent ambient light-induced cleavage.

  • Base Catalysis: Dropwise, add 2.0 eq of DBU. Stir the reaction at room temperature for 4–6 hours.

  • Quenching: Quench the reaction by adding a 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0). This neutralizes the DBU and stabilizes the newly formed caged phospho-ester.

  • Purification: Isolate the product using reverse-phase HPLC (C18 column) with a gradient of water/ACN containing 0.1% TEAA.

  • Self-Validation (QC): Analyze the purified fraction via LC-MS. You must observe a mass shift corresponding to the addition of the bis(5-methyl-2-nitrophenyl)phosphoryl group. A lack of this mass shift indicates hydrolytic failure.

Protocol 2: Time-Resolved Photochemical Cleavage (Flash Photolysis)

Purpose: To trigger the instantaneous release of active phosphate or the deprotected biomolecule to study rapid enzyme kinetics (e.g., ATPases or kinases) without the dead-time associated with mechanical mixing[2]. Causality: We utilize a 355 nm Nd:YAG laser because its nanosecond pulse duration is significantly faster than the enzymatic turnover rate, allowing researchers to observe the true "burst phase" of the enzyme's kinetics.

Step-by-Step Methodology:

  • Buffer Assembly: Prepare a biological assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.4). Crucial: Do not use phosphate-buffered saline (PBS), as background Pi will saturate the enzyme or detection system.

  • Sample Loading: Dissolve the caged substrate (from Protocol 1) or Tris(5-methyl-2-nitrophenyl) phosphate directly in DMSO to create a 100 mM stock. Dilute into the assay buffer to a final concentration of 1–5 mM.

  • Enzyme Addition: Add the target enzyme to the quartz cuvette. Incubate in the dark for 5 minutes to establish a baseline.

  • Self-Validation (Dark Control): Monitor the cuvette for 2 minutes using your detection method (e.g., coupled-enzyme fluorescence or FTIR). Causality: The signal must remain flat. Any activity indicates thermal instability or ambient light contamination, invalidating the assay.

  • Photolysis: Irradiate the cuvette with a single pulse from a 355 nm Nd:YAG laser (typically 50–100 mJ/pulse, 10 ns duration).

  • Kinetic Measurement: Immediately record the downstream enzymatic activity. The rapid release of the functional group will trigger synchronous enzyme turnover.

References

[1] Tris phosphate | Sigma-Aldrich. sigmaaldrich.com. 1 Tris(5-methyl-2-nitrophenyl) phosphate - Inxight Drugs. ncats.io. [3] Photochemistry of 2-Nitroarenes: 2-Nitrophenyl-α-trifluoromethyl Carbinols as Synthons for Fluoroorganics. researchgate.net. 3 [2] Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments. springernature.com. 2

Sources

Incorporation of Tris(5-methyl-2-nitrophenyl) phosphate into flame retardant materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for incorporating Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) —a high-value organophosphate typically utilized as a phosphatase substrate in biochemical assays—into polymer matrices as a candidate flame retardant (FR).[1]

While traditional triaryl phosphates (e.g., TPP, RDP) are industrial standards, the specific substitution pattern of TMNP (methyl + nitro groups) offers a theoretical Phosphorus-Nitrogen (P-N) synergistic mechanism .[1] The phosphate core promotes condensed-phase char formation, while the nitro groups potentially contribute to gas-phase dilution or intumescent blowing effects upon decomposition.[1]

CRITICAL SAFETY NOTICE: Unlike standard flame retardants, TMNP contains three nitro groups.[1] Nitro-aromatics can exhibit exothermic decomposition or shock sensitivity.[1] Protocol 1 (Thermal Validation) is mandatory before any melt processing.[1]

Part 1: Material Profile & Safety Mechanics

Chemical Identity
  • Compound: Tris(5-methyl-2-nitrophenyl) phosphate[1][2]

  • CAS Number: 201742-26-9[1]

  • Molecular Formula: C₂₁H₁₈N₃O₁₀P[1]

  • Structure Analysis:

    • Phosphate Core: Acid source for char catalysis.[1]

    • Aromatic Rings: Carbon source for char skeleton.[1]

    • Nitro Groups (-NO₂): Potential blowing agent (release of NOₓ/N₂) and synergistic char promoter; however, introduces thermal instability risks.[1]

Mechanism of Action (Hypothetical)

The incorporation of TMNP targets a dual-phase mechanism:

  • Condensed Phase: Upon thermal degradation, the phosphate ester bonds hydrolyze to form phosphoric/polyphosphoric acid.[1] These acids phosphorylate the polymer chain (e.g., hydroxyl groups in cellulose or polyesters), dehydrating it to form a stable carbonaceous char rather than volatile fuel.[1]

  • Gas Phase: The nitro groups decompose, releasing non-flammable gases (N₂) that dilute the oxygen concentration at the flame front and swell the forming char (intumescence), creating a thermal barrier.[1]

Part 2: Pre-Processing & Safety Validation Protocols

Objective: Determine the "Safe Processing Window" (SPW). You must define the gap between the polymer's melting point (


) and the additive's onset of decomposition (

).[1]
Protocol 1: Thermal Stability Screening (Mandatory)

Do not skip. Nitro-substituted phosphates may degrade violently.[1]

Equipment: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).[1]

  • Sample Prep: Dry TMNP powder in a vacuum oven at 40°C for 4 hours to remove moisture (hydrolysis risk).

  • TGA Run:

    • Ramp: 10°C/min from 30°C to 600°C.[1]

    • Atmosphere: Nitrogen (inert) and Air (oxidative) in separate runs.[1]

    • Critical Metric: Record

      
       (temperature at 5% weight loss).
      
  • DSC Run:

    • Ramp: 10°C/min to 300°C.[1]

    • Critical Metric: Identify any sharp exothermic peaks. An exotherm >500 J/g indicates potential explosive hazard; do not melt blend.[1]

  • Decision Gate:

    • IF

      
      : Proceed to Melt Blending .
      
    • IF

      
      : Proceed to Solvent Casting  only.
      

Part 3: Incorporation Protocols

Protocol 2A: Melt Blending (Extrusion)

Applicable for polymers with low processing temps (e.g., EVA, LDPE) assuming Protocol 1 passed.[1]

Materials:

  • Polymer Matrix: Ethylene Vinyl Acetate (EVA) or Polypropylene (PP).[1]

  • Additive: TMNP (Loading: 5 wt% to 20 wt%).[1]

  • Synergist (Optional): Pentaerythritol (char source) if intumescence is desired.[1]

Workflow:

  • Pre-Mixing: Tumble mix dried polymer pellets with TMNP powder and 0.1% mineral oil (binder) to ensure uniform coating.[1]

  • Extrusion:

    • Use a twin-screw extruder (L/D ratio ≥ 40) for high shear mixing.[1]

    • Temperature Profile: Set barrel temperatures to the lowest possible setting to maintain flow (e.g., 140°C–160°C for EVA).[1] Do not exceed 180°C unless TGA data explicitly permits.

  • Degassing: Apply vacuum venting at zone 4 to remove any volatile decomposition products or moisture.[1]

  • Pelletizing: Water-cool strands immediately and chop into pellets.

Protocol 2B: Solvent Casting (Lab Scale / High Sensitivity)

Recommended for initial R&D to avoid thermal degradation.[1]

Materials:

  • Polymer: Polycarbonate (PC) or PMMA.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Workflow:

  • Dissolution: Dissolve polymer (10% w/v) in solvent under magnetic stirring.[1]

  • Addition: Add TMNP (calculated for 10-15 wt% dry basis) to the solution. Stir for 2 hours until optically clear (or uniformly dispersed if insoluble).

  • Casting: Pour solution into Teflon molds or onto glass plates using a doctor blade.

  • Drying:

    • Step 1: Ambient evaporation (fume hood) for 24 hours.[1]

    • Step 2: Vacuum oven at 50°C for 12 hours to remove residual solvent (solvent acts as a fuel, skewing FR data).[1]

Part 4: Characterization & Validation

Table 1: Key Performance Indicators (KPIs)

Test MethodParameterTarget OutcomeMechanism Validated
UL-94 Vertical Burn RatingV-0 or V-1Self-extinguishing capability (Gas phase).[1]
LOI (ASTM D2863) Limiting Oxygen Index> 28%Minimum O₂ required to sustain burn.[1]
Cone Calorimetry Peak Heat Release (pHRR)Reduction > 30%Char barrier efficiency (Condensed phase).[1]
TGA (Char) Residue at 600°CIncrease > 15%Thermal stability of the char.[1]

Part 5: Visualization of Workflows

Figure 1: Safety-First Incorporation Workflow

This logic gate ensures that the nitro-functionalized additive does not degrade or react dangerously during processing.[1]

G Start Start: TMNP Material Dry Vacuum Drying (40°C, 4h) Start->Dry TGA TGA/DSC Screening (Identify T_onset) Dry->TGA Decision Is T_onset > T_melt + 20°C? TGA->Decision Melt Route A: Melt Extrusion (Twin Screw) Decision->Melt Yes (Stable) Solvent Route B: Solvent Casting (Low Temp) Decision->Solvent No (Unstable) Test Characterization (UL-94, LOI) Melt->Test Solvent->Test

Caption: Decision matrix for processing TMNP. Thermal stability determines whether high-shear melt processing is permissible.[1]

Figure 2: Synergistic Flame Retardant Mechanism

Visualizing how the Phosphate and Nitro groups cooperate to stop the fire.

Mechanism Fire Heat / Flame Source Polymer Polymer + TMNP Fire->Polymer Decomp Thermal Decomposition Polymer->Decomp Acid Phosphoric Acid Release Decomp->Acid Phosphate Core Gas Inert Gas Release (N2, NOx) Decomp->Gas Nitro Groups Dehydration Polymer Dehydration Acid->Dehydration Char Solid Char Layer (Thermal Shield) Dehydration->Char Char->Fire Blocks Heat Dilution O2 Dilution & Intumescence Gas->Dilution Dilution->Fire Starves Flame

Caption: Dual-action mechanism: Phosphate drives char formation while Nitro groups provide gas-phase dilution and swelling.

References

  • Sigma-Aldrich. Tris(5-methyl-2-nitrophenyl) phosphate Product Specification & CAS 201742-26-9. Retrieved from (Verified for chemical identity).[1]

  • Morgan, A. B., & Wilkie, C. A. (2007).[1] Flame Retardant Polymer Nanocomposites. Wiley-Interscience.[1] (Foundational text on phosphate FR mechanisms).

  • Weil, E. D., & Levchik, S. V. (2009).[1] Flame Retardants for Plastics and Textiles: Practical Applications. Hanser. (Reference for triaryl phosphate processing).

  • BenchChem. 4-Nitrophenyl Phosphate (pNPP) Chemical Properties and Stability Data. Retrieved from (Reference for nitro-phosphate thermal sensitivity).[1]

  • Rakotomalala, M., et al. (2010).[1] Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications. Materials, 3(8), 4300-4327.[1] (Context for P-N synergism).

Sources

Preparation of analytical standards for Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Tris(5-methyl-2-nitrophenyl) Phosphate Analytical Standards

The Analytical Imperative

Organophosphate esters (OPEs) are ubiquitous in modern manufacturing and subsequently prevalent as environmental contaminants. Accurate quantification of these compounds in complex biological or environmental matrices requires robust surrogate standards that mimic the physicochemical properties of target analytes without endogenous background interference.

(CAS: 201742-26-9)[1] fulfills this role perfectly. Because it does not occur naturally and possesses a highly specific mass signature, it serves as an exceptional analytical standard and surrogate marker for LC-MS/MS workflows. This protocol details the synthesis, purification, and validation of this compound to meet the rigorous purity requirements of.

Mechanistic Grounding: Synthesis Strategy

The preparation of triaryl phosphates traditionally relies on the [2].

However, synthesizing Tris(5-methyl-2-nitrophenyl) phosphate presents unique thermodynamic challenges. The ortho-nitro substitution on the 5-methyl-2-nitrophenol precursor introduces significant steric hindrance around the hydroxyl group. Furthermore, the strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the phenoxide oxygen.

To counteract this, our protocol mandates an excess of triethylamine (TEA) in an anhydrous dichloromethane (DCM) solvent system. TEA provides a dual causality:

  • It acts as a strong base to fully deprotonate the phenol, generating the highly reactive phenoxide anion.

  • It functions as an acid scavenger, immediately precipitating as TEA-HCl to neutralize the generated hydrochloric acid. This removes products from the reaction mixture, driving the equilibrium forward toward the tri-substituted product via Le Chatelier's principle.

Physicochemical Profile

Table 1: Target Properties of the Analytical Standard

PropertyValue
CAS Number 201742-26-9
Molecular Formula C₂₁H₁₈N₃O₁₀P
Molecular Weight 503.36 g/mol
Physical State Solid (Crystalline)
Target Purity ≥ 99.0% (Analytical Grade)

Experimental Protocol: A Self-Validating Workflow

Workflow A 1. Anhydrous Synthesis B 2. Liquid-Liquid Extraction A->B C 3. Silica Gel Chromatography B->C D 4. Solvent Recrystallization C->D E 5. LC-MS/NMR Validation D->E

Fig 1: Experimental workflow for synthesis, purification, and validation of the analytical standard.

Phase 1: Anhydrous Nucleophilic Substitution
  • Preparation : Purge a 500 mL three-neck round-bottom flask with ultra-high purity N₂ to exclude ambient moisture, which would prematurely hydrolyze the POCl₃. Add 5-methyl-2-nitrophenol (3.1 eq, 15.5 mmol) and anhydrous DCM (150 mL).

  • Activation : Inject TEA (3.5 eq, 17.5 mmol) via a gas-tight syringe.

    • Validation Checkpoint: The solution will visibly darken immediately, visually confirming the successful formation of the phenoxide anion.

  • Phosphorylation : Cool the flask to 0 °C using an ice bath to control the highly exothermic substitution. Dissolve POCl₃ (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DCM and add dropwise over 30 minutes.

  • Propagation : Remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Validation Checkpoint: The formation of a dense white precipitate (TEA-HCl) confirms the successful displacement of the chloride leaving groups.

Phase 2: Isolation and Purification
  • Quenching : Slowly add 50 mL of ice-cold deionized water to hydrolyze any trace unreacted POCl₃ into water-soluble phosphoric acid.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 1M HCl (50 mL) to remove excess TEA, saturated NaHCO₃ (50 mL) to neutralize and remove unreacted phenol, and brine (50 mL) to break emulsions.

  • Drying : Pass the organic layer through anhydrous Na₂SO₄ and evaporate under reduced pressure.

  • Chromatography : Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate, 80:20 v/v) to separate the target triester from trace mono- and di-substituted byproducts.

  • Crystallization : Recrystallize the purified fractions from hot ethanol.

    • Validation Checkpoint: A sharp, narrow melting point range of the resulting crystals indicates the successful elimination of structural impurities, achieving analytical-grade status.

Analytical Validation and Application

Orthogonal validation is required before the standard can be deployed. ³¹P NMR should yield a single resonance peak (typically between -15 to -20 ppm), confirming the symmetric triester structure.

Once validated, this standard is utilized as a pre-extraction spike in environmental or biological matrices to calculate absolute recoveries and correct for matrix effects during sample preparation.

Logic S1 Environmental/Bio Sample Matrix S2 Spike Surrogate Standard (Tris(5-methyl-2-nitrophenyl) phosphate) S1->S2 S3 Solid Phase Extraction (SPE) S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Data Processing & Absolute Quantification S4->S5

Fig 2: Logical workflow for utilizing the synthesized standard in quantitative LC-MS/MS analysis.

Table 2: Proposed LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tris(5-methyl-2-nitrophenyl) phosphate 504.1 [M+H]⁺352.125
504.1 [M+H]⁺154.040

(Note: The highly electronegative nitro groups also allow for excellent ionization in ESI- negative mode depending on the specific source architecture of the mass spectrometer).

References

  • National Center for Advancing Translational Sciences (NCATS) . "Tris(5-methyl-2-nitrophenyl) phosphate". Inxight Drugs Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Tris(5-methyl-2-nitrophenyl) phosphate - Chemical Details". CompTox Chemicals Dashboard. URL:[Link]

  • Ilia, G., Iliescu, S., & Popa, A. "A new method for the synthesis of triaryl phosphates." Green Chemistry, Royal Society of Chemistry, 2005. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Tris(5-methyl-2-nitrophenyl) Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phosphorylation Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the synthesis of highly hindered triaryl phosphates.

Synthesizing Tris(5-methyl-2-nitrophenyl) phosphate via the nucleophilic acyl substitution of phosphorus oxychloride (POCl3) presents unique thermodynamic and kinetic challenges. Below, we break down the mechanistic causality of these bottlenecks, provide an optimized, self-validating experimental protocol, and address specific troubleshooting FAQs.

Mechanistic Bottlenecks & Causal Analysis

The synthesis of a triaryl phosphate requires three sequential substitutions of the chloride leaving groups on POCl3. While the first two substitutions (forming the monoaryl and diaryl chlorophosphates) proceed with relative ease, the third substitution is notoriously difficult when using 5-methyl-2-nitrophenol due to two primary factors:

  • Steric Hindrance: The nitro group at the ortho position creates a massive physical shield around the reactive phenoxide oxygen, blocking its trajectory to the electrophilic phosphorus center.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group pulls electron density away from the oxygen, drastically reducing its nucleophilicity.

To overcome this, standard amine bases (e.g., pyridine) are often insufficient. Instead, a Lewis acid catalyst is required. The Lewis acid coordinates to the phosphoryl oxygen (P=O), drawing electron density away from the phosphorus atom and making it highly electrophilic—forcing the reaction forward despite the deactivated nucleophile[1].

Mechanism POCl3 Phosphorus Oxychloride (Electrophile) Mono Monoaryl Dichlorophosphate (Fast) POCl3->Mono + Phenol Phenol 5-methyl-2-nitrophenol (Deactivated Nucleophile) Phenol->Mono Di Diaryl Chlorophosphate (Moderate) Mono->Di + Phenol Tri Tris(5-methyl-2-nitrophenyl) phosphate (Target) Di->Tri Rate-Limiting Step Steric Ortho-Nitro Steric Bulk Blocks P-Center Steric->Di Lewis MgCl2 Catalyst Increases P Electrophilicity Lewis->Di

Mechanistic pathway highlighting the rate-limiting step caused by steric hindrance.

Reaction Optimization Data

The table below summarizes the causal relationship between reaction conditions and the final yield of the tris-phosphate product, demonstrating why Lewis acid catalysis under high heat is mandatory for this specific substrate.

Reaction ConditionAdditive/CatalystTemp (°C)Time (h)Tris-Phosphate Yield (%)Primary Observation
Standard BasePyridine (3.5 eq)8012< 15%Reaction stalls at diaryl intermediate; heavy amine-HCl precipitation.
UncatalyzedNone15024< 30%Extremely slow kinetics; thermal degradation of phenol over time.
Lewis Acid (Mild) MgCl2 (0.5 wt%) 150 18 > 90% Smooth HCl evolution; high conversion to target tris-phosphate [1].
Lewis Acid (Strong)AlCl3 (1.0 wt%)15018~ 75%Stable POCl3·AlCl3 adducts form[2]; product difficult to isolate cleanly.

Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system: rather than relying strictly on arbitrary reaction times, the progress of the reaction is physically validated by monitoring the evolution of HCl gas.

Workflow S1 1. Anhydrous Setup Purge with N2, attach HCl scrubber S2 2. Reagent Mixing POCl3 + Phenol (3.1 eq) + MgCl2 (0.5%) S1->S2 S3 3. Stepwise Heating 100°C (2h) -> 150°C (16h) S2->S3 S4 4. Reaction Monitoring Track HCl evolution cessation S3->S4 S5 5. Aqueous Wash Remove MgCl2 & residual HCl S4->S5 S6 6. Vacuum Distillation Evaporate unreacted phenol S5->S6

Step-by-step experimental workflow for the catalyzed synthesis of triaryl phosphates.

Phase 1: Anhydrous Preparation
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Connect the top of the reflux condenser to an acid scrubber (e.g., a trap containing 20% aqueous NaOH) to neutralize evolved HCl gas. Note: Ensure the system is strictly anhydrous, as POCl3 hydrolyzes violently in moist air[2].

Phase 2: Reagent Charging & Reaction
  • Charge the flask with 3.15 equivalents of strictly dried 5-methyl-2-nitrophenol.

  • Add 1.0 equivalent of freshly distilled Phosphorus oxychloride (POCl3).

  • Add 0.5 wt% (relative to POCl3) of anhydrous Magnesium chloride (MgCl2) as the Lewis acid catalyst[1].

  • Stepwise Heating: Heat the mixture to 100 °C for 2 hours. This controls the initial exothermic formation of the mono- and diaryl chlorophosphates.

  • Ramp the temperature to 145–150 °C and reflux for 14 to 18 hours[1].

  • Self-Validation Step: Monitor the reaction by observing the bubbling in the NaOH scrubber. The reaction is complete when HCl gas evolution ceases entirely.

Phase 3: Workup & Purification
  • Cool the reaction mixture to 100 °C.

  • Wash the mixture with hot water (80 °C) to dissolve and remove the MgCl2 catalyst and any residual HCl[1].

  • Remove unreacted 5-methyl-2-nitrophenol by vacuum distillation (e.g., 100 °C under high vacuum)[1].

  • Recrystallize the crude product from an appropriate solvent (e.g., methanol) to isolate the pure Tris(5-methyl-2-nitrophenyl) phosphate[3].

Troubleshooting & FAQs

Q: Why is my reaction stalling at the diaryl chlorophosphate intermediate despite using an amine base? A: The synthesis of triaryl phosphates involves three sequential nucleophilic substitutions. The 5-methyl-2-nitrophenol nucleophile is severely compromised by the ortho-nitro group, which creates a massive steric shield and reduces the electron density on the phenoxide oxygen. Standard amine bases (like pyridine) cannot sufficiently activate the phosphorus center to overcome this barrier. Switch to a Lewis acid catalyst (like MgCl2)[1] and elevate the temperature to 150 °C. The Lewis acid coordinates to the P=O bond, drastically increasing the electrophilicity of the phosphorus atom to force the third substitution.

Q: I am observing a high degree of product degradation and tar formation. What is causing this? A: This is typically caused by localized overheating or the use of an overly aggressive Lewis acid. While Aluminum chloride (AlCl3) is a strong Lewis acid, it forms highly stable adducts with POCl3 (POCl3·AlCl3)[2], which can trap intermediates and require harsh aqueous quenching that inadvertently hydrolyzes the delicate phosphate ester bonds. Use a milder Lewis acid like MgCl2[1], ensure vigorous stirring to prevent hot spots, and employ the stepwise heating protocol described in the SOP.

Q: How can I ensure my POCl3 hasn't degraded before the reaction begins? A: POCl3 is highly hygroscopic and readily hydrolyzes to yield phosphoric acid and hydrogen chloride[2]. Contaminated POCl3 will lead to the formation of phosphoric acid derivatives and drastically lower your yield. Always use freshly distilled POCl3 and store it under an inert atmosphere (Argon or N2). If the POCl3 appears cloudy or has significant pressure build-up in the bottle, it has hydrolyzed and must be discarded safely.

Q: Can I use a solvent for this reaction? A: While solvents like toluene or chlorobenzene can be used to manage viscosity, they limit the maximum reflux temperature. For highly hindered phenols, the reaction requires temperatures (140-150 °C) that exceed the boiling points of common inert solvents. It is highly recommended to run the reaction neat (solvent-free)[1]. The molten phenol acts as its own solvent. If a solvent is absolutely necessary for stirring, use a high-boiling inert solvent like 1,2-dichlorobenzene.

References

  • [1] US6242631B1 - Triaryl phosphate ester composition. Google Patents. URL:

  • [3] EP0595597A1 - Process for producing triaryl phosphate. European Patent Office / Google Patents. URL:

  • [2] Phosphoryl chloride. Wikipedia. URL:[Link]

  • [4] Green Synthesis of Triaryl Phosphates with POCl3 in Water. ResearchGate. URL:[Link]

Sources

Technical Support Center: Purification of Crude Tris(5-methyl-2-nitrophenyl) Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and purification bottlenecks associated with Tris(5-methyl-2-nitrophenyl) phosphate .

Synthesizing sterically hindered, nitro-substituted triaryl phosphates often results in a complex crude matrix. The ortho-nitro and meta-methyl groups on the phenolic precursor create significant steric bulk, which slows down the final phosphorylation step . Consequently, crude mixtures are typically contaminated with unreacted highly colored phenols, amine hydrochloride salts, and acidic partial-esters. This guide provides field-proven, self-validating methodologies to isolate >99% pure product.

Quantitative Impurity Profiling

To successfully purify your compound, you must understand the physicochemical properties of the matrix. The table below summarizes the quantitative data driving our extraction logic.

ComponentRole in MatrixMolecular Weight ( g/mol )Approx. pKaPartition Coefficient (LogP)Optimal Removal Strategy
Tris(5-methyl-2-nitrophenyl) phosphate Target Product503.36N/A> 4.0Retained in Organic Phase
5-Methyl-2-nitrophenol Unreacted Precursor153.14~ 7.12.0 (Neutral)5% Na₂CO₃ Wash (Ionizes to aqueous)
Diaryl hydrogen phosphate Hydrolysis Byproduct368.24~ 1.5< 1.0 (Ionized)5% Na₂CO₃ Wash
Triethylamine / Pyridine Acid Scavenger Base101.19 / 79.110.75 / 5.21.45 / 0.651.0 M HCl Wash (Protonates to aqueous)
Troubleshooting & FAQs

Q: My crude product is intensely yellow/orange. Is the product degrading, and how do I remove this color? A: The intense coloration is rarely product degradation; it is almost certainly residual 5-methyl-2-nitrophenol. Nitro-phenols are highly chromophoric, and in basic conditions, they form a brightly colored phenoxide ion. Because of the steric hindrance mentioned earlier, achieving 100% conversion is difficult, leaving this precursor behind. Solution: Implement rigorous, sequential aqueous base washing. By washing the organic layer with a mild base, you deprotonate the phenol, drastically lowering its LogP and forcing it into the aqueous waste stream .

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Carbonate (Na₂CO₃) for the base wash to speed up phenol removal? A: No. While NaOH will rapidly deprotonate the phenol, the hydroxide ion (


) is a strong nucleophile. Triaryl phosphates are susceptible to nucleophilic attack at the electrophilic phosphorus center. Washing with strong bases like NaOH can cause premature hydrolysis of your target product, cleaving the ester bonds and forming diaryl hydrogen phosphates. Always use a milder base like 5% Na₂CO₃, which is sufficiently alkaline to deprotonate the phenol (pKa ~7.1) without hydrolyzing the phosphate ester.

Q: I am experiencing severe emulsions during the aqueous washes. How do I break them? A: Emulsions in this workflow are typically caused by the surfactant-like properties of partially substituted phosphate esters (mono- and diaryl phosphates) interacting with the organic solvent. Solution: Do not shake the separatory funnel violently; invert it gently. If an emulsion forms, add saturated aqueous NaCl (brine). The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of organic compounds in the water phase ("salting out"), forcing the phases to separate.

Q: My product "oiled out" instead of crystallizing during the final step. What went wrong? A: "Oiling out" occurs when the compound separates from the solvent as a liquid rather than a solid crystal, usually because the solvent system is too non-polar, or the cooling rate was too rapid, leading to supersaturation without nucleation. Nitro-aryl phosphates have strong intermolecular dipole interactions and should crystallize well . Solution: Re-dissolve the oil in a minimum amount of hot ethanol. Allow the flask to cool to room temperature very slowly (over 2-3 hours) before moving it to an ice bath. Scratch the inside of the flask with a glass rod to provide a nucleation site.

Self-Validating Experimental Protocols
Phase 1: Liquid-Liquid Extraction Workflow

This workflow is designed to sequentially strip away basic, acidic, and phenolic impurities based on their pKa values.

PurificationWorkflow A Crude Reaction Mixture Tris(5-methyl-2-nitrophenyl) phosphate B Organic Solvent Extraction (DCM or EtOAc) A->B C Acid Wash (1M HCl) Target: Amine Hydrochloride Salts B->C D Base Wash (5% Na2CO3) Target: Unreacted Phenols & Acid Esters C->D E Desiccation & Concentration (Anhydrous Na2SO4) D->E F Recrystallization (Ethanol or Toluene/Heptane) E->F

Fig 1. Sequential purification workflow for crude triaryl phosphates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (1 x 5 mL/g).

    • Validation Check: Test the pH of the separated aqueous layer. It must be < 2. If it is higher, repeat the acid wash.

  • Base Wash (Phenol Removal): Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 5 mL/g).

    • Validation Check: The aqueous layer will immediately turn a deep, vibrant yellow/orange as the phenoxide partitions into it. Continue performing base washes until the newly separated aqueous layer remains completely colorless.

PhaseSeparation Start Organic Phase (DCM + Crude) Base Add 5% Na2CO3 Start->Base Split Phase Separation Base->Split Aq Aqueous Layer (Top) Phenoxide Ions (Yellow) Phosphate Salts Split->Aq Deprotonated Impurities Org Organic Layer (Bottom) Target Phosphate Ester Split->Org Neutral Product

Fig 2. Liquid-liquid extraction logic during the alkaline wash phase.

  • Brine Wash: Wash the organic phase once with saturated aqueous NaCl (5 mL/g) to remove residual water and break micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely (stops clumping).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude, pale-yellow solid.

Phase 2: Recrystallization (Polishing)

Recrystallization acts as the final polishing step, leveraging the crystalline lattice to exclude trace impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approx. 3-5 mL/g). Heat gently while stirring until the solid is completely dissolved.

  • Nucleation: Remove the flask from the heat source. Allow it to cool ambiently on the benchtop for 1 hour. Do not disturb the flask during this period to allow large, pure crystals to form.

  • Precipitation: Once the flask reaches room temperature and crystal formation is visible, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold heptane to displace any residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.

    • Validation Check: Run an HPLC analysis (UV detection at 254 nm). The chromatogram should show a single peak with >99% Area Under Curve (AUC). The solid should be off-white to white, with no residual orange tint.

References
  • A Comparison between Kinetic Parameters from the Synthesis of Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate. American Chemical Society (ACS).[Link]

  • Influence of substituents in aryl groups on the structure, thermal transitions and electrorheological properties of zinc bis(diarylphosphate) hybrid polymers. RSC Publishing.[Link]

Recrystallization solvents for isolating Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tris(5-methyl-2-nitrophenyl) phosphate Isolation

Section 1: Executive Summary & Compound Profile

Compound: Tris(5-methyl-2-nitrophenyl) phosphate CAS: 201742-26-9 Class: Nitro-substituted Triaryl Phosphate Application: Flame retardants, plasticizers, and intermediates in agrochemical synthesis (e.g., herbicide precursors).

Technical Context: Isolating Tris(5-methyl-2-nitrophenyl) phosphate requires managing two competing physicochemical properties: the lipophilicity of the aryl phosphate core and the polarity of the three nitro groups. Common isolation challenges include "oiling out" (liquid-liquid phase separation before crystallization) and persistent yellow coloration from unreacted 5-methyl-2-nitrophenol impurities.

Section 2: Solvent Selection Framework

Q: What is the primary solvent system recommended for recrystallizing this compound?

A: The "Gold Standard" for nitro-substituted aryl phosphates is a short-chain alcohol (Ethanol or Methanol) , often modified with a co-solvent to modulate polarity.

Solvent SystemRoleSuitabilityMechanism
Ethanol (95% or Absolute) PrimaryHigh Dissolves the phosphate ester at reflux (

); significantly reduced solubility at

. The nitro groups interact favorably with the hydroxyl proton, aiding hot solubility.
Methanol AlternativeMedium-High Higher polarity than ethanol. Better for removing highly polar impurities, but may have lower loading capacity for the target phosphate.
Toluene / Hexane (1:3) SecondaryMedium Useful if the compound "oils out" in alcohols. Toluene solubilizes the aromatic core; Hexane acts as the anti-solvent to force precipitation.
Ethyl Acetate / Ethanol Polarity AdjustmentSpecialized Use if the crude material is very impure. Ethyl acetate ensures complete dissolution of the phosphate backbone before ethanol is added to induce crystallization.

Q: Why avoid water as a primary solvent? A: While water is a common anti-solvent, aryl phosphates are susceptible to hydrolysis, especially under basic or highly acidic conditions at elevated temperatures. Excess water at reflux can lead to the formation of diaryl phosphoric acids, which are difficult to remove.

Section 3: Step-by-Step Recrystallization Protocol

Prerequisite: Ensure crude material has been washed with dilute NaOH (0.5 M) and water to remove unreacted 5-methyl-2-nitrophenol (which is acidic and water-soluble as a phenolate).

Protocol A: The Standard Alcoholic Recrystallization
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5–7 mL per gram of crude).

    • Heat to reflux with magnetic stirring.

    • Note: If the solution is cloudy due to insoluble particulates, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Saturation Point:

    • If the solid dissolves instantly, the solution is too dilute. Evaporate solvent until the solution becomes slightly turbid, then add just enough hot ethanol to clear it.

    • Critical Step: If the solution is dark yellow/orange (indicating phenol impurities), add Activated Carbon (1-2% w/w) , reflux for 5 mins, and hot filter.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30-60 minutes). Rapid cooling promotes oiling out.

    • Once at room temperature, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold ethanol (

      
      ).
      
    • Dry: Vacuum dry at

      
       to remove solvent inclusions.
      

Section 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated/impure.[1]

  • Fix 1 (Seeding): Re-heat to dissolve the oil. As it cools, add a "seed crystal" of pure product (if available) just before the oiling point.

  • Fix 2 (Trituration): If the oil solidifies into a gum, decant the solvent and triturate (grind) the gum with fresh, cold ethanol or hexane to induce nucleation.

  • Fix 3 (Solvent Switch): Switch to a lower-boiling solvent system (e.g., Methanol instead of Ethanol) or use the Toluene/Hexane method.

Q: The crystals are persistently yellow. Is this normal?

A: Pure Tris(5-methyl-2-nitrophenyl) phosphate should be off-white to pale yellow. A deep yellow or orange color indicates trapped 5-methyl-2-nitrophenol .

  • Remedy: Recrystallize again, but this time wash the crude solid thoroughly with cold 0.5 M NaOH or 5% Sodium Bicarbonate solution before the solvent step. The base deprotonates the nitrophenol, making it water-soluble and easy to wash away.

Q: Can I use Acetone?

A: Acetone is generally too good a solvent. It dissolves the phosphate ester too well even at cold temperatures, leading to poor recovery yields unless an anti-solvent (like water or hexane) is added aggressively, which risks oiling out.

Section 5: Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Tris(5-methyl-2-nitrophenyl) phosphate PreWash Pre-Wash: 0.5M NaOH (Removes unreacted Nitrophenol) Start->PreWash Dissolve Dissolution: Reflux in Ethanol (Target: ~78°C) PreWash->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove insolubles/carbon) CheckClear->HotFilter No (Particulates) Cooling Controlled Cooling (RT -> 4°C) CheckClear->Cooling Yes HotFilter->Cooling CheckState Crystals or Oil? Cooling->CheckState Triturate Remedy: Re-heat & Seed or Triturate with Hexane CheckState->Triturate Oil/Gum Filter Vacuum Filtration Wash with Cold Ethanol CheckState->Filter Crystals Triturate->Cooling Retry Dry Drying (Vac Oven 40°C) Filter->Dry

Caption: Logical workflow for the purification of nitro-aryl phosphates, highlighting critical decision points for impurity removal and phase separation control.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Purification of Phosphate Esters. Longman Scientific & Technical.
  • U.S. Patent 3,945,891.Distillation process for purification of triaryl phosphate esters.

Sources

Minimizing hydrolysis byproducts in phosphate ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Byproducts in Phosphate Ester Synthesis Document ID: PCT-2024-HYD-01 Status: Active / Expert Review

Mission Statement

Welcome to the . This guide is designed for researchers encountering yield loss, impurities (pyrophosphates/H3PO4), or purification failures due to hydrolysis. Phosphate esters are thermodynamically stable but kinetically labile to hydrolysis, particularly during the formation of the P-Cl bond or the intermediate P(V) species. This guide prioritizes "Zero-Water" protocols and mechanistic troubleshooting.

Module 1: The Mechanistic Foundation (FAQ)

Q: Why is my


 NMR showing a broad peak around 0 ppm instead of my product? 
A:  This is the signature of Phosphoric Acid (

), the ultimate hydrolysis product.
  • The Cause: Water nucleophiles attack the phosphorus center faster than your intended alcohol/nucleophile.

  • The Mechanism: In the presence of acid (often generated as HCl byproduct), water protonates the phosphoryl oxygen, making the P-center highly electrophilic. Water attacks, displacing the chloride or the ester group.

  • The Fix: You must control the "Proton Shuttle." Use a base (Pyridine, TEA) to scavenge protons, but ensure the base itself is dry.

Q: I see a peak at -10 to -12 ppm. What is this? A: This is likely a Pyrophosphate (


) impurity.
  • The Cause: "Water starvation" followed by a sudden influx, or insufficient quenching. If a phosphate monoester forms and reacts with another activated phosphoryl chloride molecule (instead of water), you get a dimer.

  • The Fix: This often happens in the Yoshikawa method if the water addition (for hydrolysis of the intermediate) is too slow or inefficient.

Q: Is acid or base hydrolysis worse? A: Phosphate esters are generally susceptible to both, but during synthesis (using


 or Phosphoramidites), acid-catalyzed hydrolysis  is the primary enemy because the reagents generate acid (HCl or Tetrazole) as byproducts.
Module 2: Reagent & Solvent Preparation (The "Zero-Water" Standard)

Hydrolysis minimization begins days before the reaction. "Anhydrous" from the bottle is rarely sufficient for high-sensitivity phosphate chemistry.

Protocol: Ultra-Drying Acetonitrile & Pyridine

Target Water Content: < 10 ppm

StepActionScientific Rationale
1 Pre-Drying Store solvent over activated 4Å Molecular Sieves for 24h. (Use 3Å for Acetonitrile to avoid trapping solvent molecules).
2 Azeotropic Distillation If water >50 ppm, distill over

(Calcium Hydride).
3 The "In-Line" Trap For automated synthesizers (Oligos), install in-line molecular sieve traps on reagent lines.
4 Verification Mandatory: Perform Karl Fischer (KF) titration before use. If KF is unavailable, run a "blank"

NMR of

in the solvent; any H3PO4 peak indicates wet solvent.

Critical Reagent Table

ReagentStorage RequirementHydrolysis Risk Factor
Phosphoryl Chloride (

)
Distill under

before use if yellow. Store under Argon.
High. Reacts violently with moisture to form

+

.
Phosphoramidites Dissolve in dry ACN; use within 24h. Store solid at -20°C.Moderate. Amidites oxidize/hydrolyze to H-phosphonates if wet.
Activator (Tetrazole/ETT) Keep solution anhydrous. Crystallization indicates moisture.High. Water deactivates the tetrazole, halting coupling.
Module 3: Synthesis Optimization & Troubleshooting
Scenario A: Phosphoryl Chloride (

) / Yoshikawa Method

Target: 5'-Nucleotides or simple alkyl phosphates.

The Workflow: The classic Yoshikawa method uses Trimethyl Phosphate (TMP) as a solvent to control the reaction. The key is keeping the temperature LOW to prevent secondary phosphorylation (pyrophosphates).

POCl3_Synthesis Start Reagents: Nucleoside + POCl3 + TMP Step1 Reaction at 0°C (Kinetic Control) Start->Step1 Dry Conditions Intermed Phosphorodichloridate Intermediate Step1->Intermed Impurity2 H3PO4 (Wet Reagents) Step1->Impurity2 Moisture Present Hydrolysis Controlled Hydrolysis (Add TEAB/Water) Intermed->Hydrolysis Quench Impurity1 Pyrophosphates (Temp > 5°C) Intermed->Impurity1 Excess POCl3 / Heat Product Phosphate Monoester Hydrolysis->Product

Caption: Figure 1.[1][2] Phosphoryl Chloride reaction pathway showing critical divergence points for impurities.

Troubleshooting Guide:

  • Issue: High Pyrophosphate content.

    • Root Cause: Reaction temperature rose above 0-5°C, or water was added too slowly during quenching.

    • Fix: Maintain 0°C strictly. Quench by pouring the reaction mixture INTO ice-cold buffer , not buffer into the reaction. This ensures immediate dilution of the active species.

  • Issue: Low Yield / Mostly Starting Material.

    • Root Cause:

      
       hydrolyzed before reacting with the substrate.[3]
      
    • Fix: Check solvent water content. Ensure the proton scavenger (Proton Sponge or Pyridine) is fresh.

Scenario B: Phosphoramidite Chemistry (Oligonucleotides)

Target: DNA/RNA Backbones.

The Workflow: Water is the enemy during Coupling but required during Oxidation.

  • Issue: Low Coupling Efficiency (Stepwise Yield <98%).

    • Root Cause: Wet Acetonitrile or Activator. Water reacts with the activated phosphoramidite faster than the 5'-OH of the growing chain.

    • Fix: Change molecular sieves on the synthesizer. Ensure Argon/Helium carrier gas is dry.

  • Issue: n-1 impurities (Deletion sequences).

    • Root Cause: Hydrolysis of the activated amidite prevents coupling for one cycle.

    • Fix: Double coupling cycles. Use 0.1M activator instead of 0.05M.

Module 4: Workup & Purification (The Critical Quench)

The moment you stop the reaction is when most hydrolysis occurs. Acidic silica or unbuffered water will destroy your product.

Protocol: TEAB Buffer Preparation & Usage

Triethylammonium Bicarbonate (TEAB) is the industry standard for phosphate purification because it is volatile (removable by lyophilization) and buffers at pH 7.5-8.0.

  • Preparation (1M Stock):

    • Mix Triethylamine (TEA) and Water in a flask.

    • Bubble

      
       gas (dry ice sublimation or tank) into the solution at 0°C.
      
    • Monitor pH.[4] Stop when pH reaches ~7.5 - 8.0.

    • Note: The solution will get hot; keep it on ice.

  • Quenching Strategy:

    • Never quench with pure water. The local pH drop from HCl generation will hydrolyze the ester.

    • Always quench with cold 1M TEAB. The amine neutralizes the acid immediately.

  • Purification (Silica Gel):

    • Standard silica is acidic (pH ~5). It will hydrolyze phosphate esters.

    • Pre-treatment: Flush the silica column with 1% TEA in solvent before loading your sample.

    • Eluent: Always include 0.5% - 1% TEA or use TEAB buffer in your mobile phase.

References
  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides.[5] Tetrahedron Letters, 8(50), 5065-5068.[5]

  • Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1974).[6] Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides.[6][7][8][9] Nucleic Acids Research, 1(4), 615–627.[6][7]

  • Glen Research. (n.d.). Technical Brief: Synthesis of Long Oligonucleotides - Minimizing Hydrolysis. Glen Research Technical Reports.

  • Sigma-Aldrich. (n.d.). Triethylammonium bicarbonate buffer (TEAB) Product Information.[10] Merck/Sigma-Aldrich.

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-2-Nitrophenol Phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthetic bottleneck of phosphorylating highly hindered and electronically deactivated phenolic substrates, specifically 5-methyl-2-nitrophenol .

Here, we dissect the causality behind common reaction failures and provide self-validating, step-by-step protocols to ensure high-yield conversions.

Mechanistic Pathway & Workflow

To understand why standard phosphorylation fails, we must visualize the available synthetic pathways. The diagram below contrasts the high-barrier P(V) direct method with the highly efficient P(III) phosphoramidite approach.

Phosphorylation cluster_PV P(V) Direct Method (Suboptimal) cluster_PIII P(III) Phosphoramidite Method (Recommended) Start 5-Methyl-2-nitrophenol (Sterically Hindered & Deactivated) Base 1. Deprotonation (NaH or t-BuOK in DMF, 80°C) Start->Base PIII_Reagent 1. P(III) Coupling (Phosphoramidite + 1H-Tetrazole, RT) Start->PIII_Reagent PV_Reagent 2. P(V) Electrophile (Diethyl chlorophosphate) Base->PV_Reagent Product_PV Phosphate Triester (Low Yield, <40%) PV_Reagent->Product_PV Intermediate Phosphite Triester Intermediate (Rapid Conversion) PIII_Reagent->Intermediate Oxidation 2. Oxidation (t-BuOOH or I2/H2O, 0°C) Intermediate->Oxidation Product_PIII Phosphate Triester (High Yield, >90%) Oxidation->Product_PIII

Workflow for 5-methyl-2-nitrophenol phosphorylation comparing P(V) and P(III) pathways.

Troubleshooting Guides & FAQs

Q1: Why do standard P(V) reagents like diethyl chlorophosphate or


 yield poor results with 5-methyl-2-nitrophenol? 
A:  The failure of direct P(V) phosphorylation is rooted in two compounding factors[1]:
  • Electronic Deactivation: The nitro group at the ortho position exerts a strong inductive (-I) and resonance (-M) effect, pulling electron density away from the hydroxyl oxygen. This makes the resulting phenoxide an exceptionally weak nucleophile.

  • Steric Bulk: P(V) electrophiles are tetrahedral and sterically demanding. The bulky ortho-nitro group physically blocks the trajectory of nucleophilic attack. Consequently, these reactions require harsh heating, which often leads to substrate degradation or polymerization rather than product formation.

Q2: How does the phosphoramidite method overcome this steric hindrance? A: The phosphoramidite method, widely utilized in automated oligonucleotide synthesis[2], bypasses these limitations by utilizing a highly reactive P(III) electrophile[3]. P(III) centers are trigonal pyramidal and significantly less sterically encumbered than P(V) centers. When catalyzed by a weak acid (e.g., 1H-tetrazole), the diisopropylamino leaving group is protonated, generating a highly electrophilic intermediate that readily reacts even with poor, sterically hindered nucleophiles[4]. The resulting phosphite is then quantitatively oxidized to the stable phosphate.

Q3: I am observing incomplete conversion during the P(III) coupling step. How can I drive it to completion? A: Incomplete conversion with hindered phenols usually stems from trace moisture or insufficient catalyst activity.

  • Causality: P(III) reagents are exquisitely sensitive to water, which will competitively hydrolyze the phosphoramidite.

  • Solution: Ensure all solvents (especially dichloromethane or acetonitrile) are strictly anhydrous. If standard 1H-tetrazole is insufficient, switch to a more acidic/nucleophilic catalyst like 4,5-Dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT)[4].

Q4: What is the best oxidant to use for the P(III) to P(V) conversion without affecting the nitro or methyl groups? A: Use mild, controlled oxidants. tert-Butyl hydroperoxide (t-BuOOH) in decane at


 provides excellent P(III) to P(V) conversion without over-oxidizing the aryl methyl group or interfering with the nitro group. Alternatively, a standard solution of iodine (

) in pyridine/water reacts instantaneously and cleanly[2].

Step-by-Step Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Built-in analytical checkpoints allow you to verify the success of each step before proceeding.

Protocol A: The Phosphoramidite Method (Recommended for High Yield)

Step 1: Coupling (Activation and Nucleophilic Attack)

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 5-methyl-2-nitrophenol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1H-tetrazole (1.5 eq, 15 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Phosphitylation: Dropwise add di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq, 12 mmol) via syringe. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The bright yellow spot of the starting nitrophenol should disappear, replaced by a higher

    
     spot (the phosphite triester). 
    
    
    
    NMR of an aliquot should show a single peak around
    
    
    .

Step 2: Oxidation

  • Cool the reaction mixture to

    
     using an ice bath.
    
  • Dropwise add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 1.5 eq, 15 mmol).

  • Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint:

    
     NMR of the crude mixture must show a complete shift from 
    
    
    
    (phosphite) to
    
    
    (phosphate).

Step 3: Workup and Purification

  • Quench the reaction with 20 mL of saturated aqueous

    
     to destroy excess oxidant.
    
  • Extract with DCM (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure phosphate triester.

Protocol B: Direct P(V) Phosphorylation (Alternative / Legacy Method)

Step 1: Deprotonation

  • Dissolve 5-methyl-2-nitrophenol (1.0 eq, 10 mmol) in 40 mL of anhydrous DMF under argon. Cool to

    
    .
    
  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) portion-wise.

  • Stir for 30 minutes until

    
     gas evolution completely ceases, indicating full formation of the phenoxide.
    

Step 2: Phosphorylation

  • Add diethyl chlorophosphate (1.5 eq, 15 mmol) dropwise.

  • Heat the reaction mixture to

    
     for 16-24 hours.
    
  • Self-Validation Checkpoint: Monitor via LC-MS. Expect significant unreacted starting material due to steric clash; do not push temperature beyond

    
     to avoid nitro-group reduction or tar formation.
    

Step 3: Workup

  • Cool to room temperature and quench carefully with ice water.

  • Extract with Ethyl Acetate (

    
    ). Wash the organic layer extensively with water (
    
    
    
    ) to remove DMF, followed by brine. Dry and concentrate.

Quantitative Data Comparison

The following table summarizes the operational metrics of both methodologies, allowing for rapid comparison of reaction parameters.

ParameterP(V) Direct MethodP(III) Phosphoramidite Method
Reagent Diethyl chlorophosphatePhosphoramidite + t-BuOOH
Catalyst / Base NaH or t-BuOK1H-Tetrazole or DCI
Temperature

(Requires heating)
Room Temp (Coupling),

(Oxidation)
Reaction Time 16 - 24 hours2 - 3 hours total
Typical Yield 20% - 40%85% - 95%
Primary Limitation Severe steric hindranceExtreme moisture sensitivity

References

  • Oligonucleotide synthesis - Wikipedia -
  • A highly efficient catalytic method for the synthesis of phosphite diesters - PMC - NIH -
  • The mechanism of the phosphoramidite synthesis of polynucleotides - ResearchG
  • Zirconium(IV)

Sources

Technical Support Center: Troubleshooting Thermal Degradation of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tris(5-methyl-2-nitrophenyl) phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the thermal stability of this compound. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for our recommendations.

Section 1: General Stability & Handling

Q1: What is Tris(5-methyl-2-nitrophenyl) phosphate, and why is it susceptible to thermal degradation?

A1: Tris(5-methyl-2-nitrophenyl) phosphate is an organophosphate ester (OPE). Its structure consists of a central phosphate group bonded to three 5-methyl-2-nitrophenyl groups. The thermal instability arises from a combination of factors inherent to its molecular structure:

  • Phosphate Ester Bonds: The P-O-Aryl ester linkages are susceptible to nucleophilic attack, primarily through hydrolysis, which is significantly accelerated by increased temperature.[1]

  • Electron-Withdrawing Nitro Groups: The nitro (NO₂) groups are strongly electron-withdrawing. This property makes the aromatic rings electron-deficient and activates the phosphate ester bond, making it more prone to cleavage compared to non-nitrated analogues.[2]

  • Nitroaromatic Instability: Nitroaromatic compounds, as a class, can undergo complex decomposition pathways at elevated temperatures. These mechanisms can involve the nitro group itself and may lead to the formation of colored byproducts or polymeric material.[3][4]

The combination of these features means that heat provides the necessary activation energy to initiate these degradation pathways, compromising sample purity and experimental outcomes.

Q2: What are the definitive recommended storage and handling conditions for this compound?

A2: To maintain the long-term integrity of Tris(5-methyl-2-nitrophenyl) phosphate, adherence to strict storage and handling protocols is critical. We recommend the following conditions, summarized in the table below.

Parameter Solid Compound In Solution Scientific Rationale
Temperature -20°C (Long-term)[5]-20°C or below (Aliquoted)[5]Minimizes the rate of spontaneous hydrolysis and thermal decomposition by reducing molecular kinetic energy.
2-8°C (Short-term)Prepare fresh for immediate use.Prevents degradation in solution, which is often more rapid than in the solid state.[5]
Atmosphere Store under an inert gas (e.g., Argon, N₂)Use degassed solvents and store under an inert atmosphere.Protects against oxidative degradation pathways and moisture-driven hydrolysis.
Light Store in an amber vial or in the dark.[6]Protect from light during storage and experiments.Nitrophenyl compounds can be susceptible to photodegradation upon exposure to UV or visible light.[7][8]
Moisture Use a desiccator or store in a tightly sealed container in a dry environment.Use anhydrous solvents where experimentally permissible.Water is a key reactant in the primary hydrolytic degradation pathway.[1]
pH N/A (Solid)Avoid strongly acidic or basic conditions.[9]Both acid and base can catalyze the hydrolysis of the phosphate ester bonds.
Section 2: Identifying & Understanding Degradation

Q3: What are the common visual and analytical signs that my sample of Tris(5-methyl-2-nitrophenyl) phosphate has degraded?

A3: Degradation can manifest in several ways. Early detection is key to preventing compromised experimental results.

  • Visual Indicators:

    • Color Change: The pure compound should be a pale or off-white solid. A change to yellow, orange, or brown is a primary indicator of degradation. This is often due to the formation of the 5-methyl-2-nitrophenol byproduct, which, like its well-known analogue p-nitrophenol, forms a yellow-colored phenolate ion under even mildly basic conditions.[10]

    • Change in Physical State: The appearance of an oily residue or clumping of the solid can indicate the presence of liquid degradation products or hygroscopicity due to impurity formation.[11]

  • Analytical Indicators:

    • Chromatography (HPLC/GC): The most definitive method. Degradation is indicated by a decrease in the area of the main peak corresponding to the parent compound and the appearance of one or more new peaks, typically at different retention times.[9][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of new signals in the ¹H, ¹³C, or ³¹P NMR spectra that do not correspond to the parent compound or known solvents is a clear sign of impurity. For example, the appearance of a phenolic -OH proton signal in the ¹H NMR spectrum would suggest hydrolysis.

    • Mass Spectrometry (MS): Detection of ions with masses corresponding to potential degradation products (e.g., 5-methyl-2-nitrophenol or bis(5-methyl-2-nitrophenyl) phosphate) confirms degradation.

Q4: What are the most probable degradation pathways and resulting byproducts?

A4: Based on the chemistry of related organophosphates and nitroaromatic compounds, the primary degradation pathway is hydrolysis.

  • Hydrolysis (P-O Bond Cleavage): This is the most common pathway, especially in the presence of trace moisture. A water molecule acts as a nucleophile, attacking the phosphorus atom. This leads to the cleavage of one of the phosphate-ester bonds, releasing a molecule of 5-methyl-2-nitrophenol and forming bis(5-methyl-2-nitrophenyl) phosphate . This process can continue, though at a slower rate, to further degrade the bis-phosphate product.[1][7]

  • Thermal Decomposition of Nitro Groups: At higher temperatures (typically >150-200°C), more complex decomposition mechanisms involving the nitro groups can occur. These are often radical-mediated processes that can lead to gas evolution (NOx), ring modification, and the formation of complex, often colored, polymeric tars.[3][4] This pathway is less common under typical laboratory heating conditions but can be a concern during high-temperature reactions or in analytical techniques like Gas Chromatography if the injection port temperature is too high.[13]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G parent Tris(5-methyl-2-nitrophenyl) phosphate product1 Bis(5-methyl-2-nitrophenyl) phosphate parent->product1 Hydrolysis (P-O Bond Cleavage) product2 5-Methyl-2-nitrophenol (Yellow color in base) parent->product2 water H₂O (Water) water->parent heat Heat (Catalyst) heat->parent G decision decision proc proc start Unexpected Result (Low Yield, Byproducts, Color Change) proc1 Check Purity of Starting Material (Use HPLC Protocol 1) start->proc1 Step 1 end_ok Problem Resolved end_reassess Re-evaluate Hypothesis dec1 Is Starting Material Pure? proc1->dec1 proc2 Purify Compound (Use Recrystallization Protocol 2) dec1->proc2 No proc3 Step 2: Analyze Reaction Conditions dec1->proc3 Yes proc2->end_ok dec2 Conditions Harsh? (High Temp, Wrong pH, H₂O present) proc3->dec2 proc4 Optimize Conditions (Lower Temp, Anhydrous Solvent, Inert Gas) dec2->proc4 Yes proc5 Step 3: Identify Byproducts (Use HPLC/MS, NMR) dec2->proc5 No proc4->end_ok dec3 Is 5-methyl-2-nitrophenol detected? proc5->dec3 dec3->end_ok Yes (Confirms Hydrolysis) dec3->end_reassess No

Sources

Technical Support Center: Purification of Tris(5-methyl-2-nitrophenyl) Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of Tris(5-methyl-2-nitrophenyl) phosphate (TMNP), focusing specifically on the removal of unreacted 5-methyl-2-nitrophenol .

This guide is structured as a tiered troubleshooting system. It moves from chemical extraction strategies (Tier 1) to physical phase separation (Tier 2) and final polishing (Tier 3).[1]

Current Status: Active Topic: Removal of phenolic impurities from triaryl phosphate esters Target Impurity: 5-Methyl-2-nitrophenol (CAS: 700-38-9) Impurity pKa: 7.41 (at 25°C)[1][2][3]

Module 1: Chemical Extraction (The "pKa Swing" Protocol)

Q: I am using a standard 1M NaOH wash, but I see evidence of product degradation. How can I remove the phenol without hydrolyzing my phosphate ester?

A: Stop using strong bases immediately.[1][3] You must exploit the specific pKa of your impurity. [3]

The Science: Tris(5-methyl-2-nitrophenyl) phosphate is a phosphate triester.[1][3] While relatively stable, the electron-withdrawing nitro groups on the aromatic rings make the phosphorus center more electrophilic, increasing susceptibility to alkaline hydrolysis (cleavage) if exposed to high pH (pH > 12) or elevated temperatures.[3]

However, the impurity, 5-methyl-2-nitrophenol , has a pKa of 7.41 [1, 2].[1][2][3] This is significantly more acidic than unsubstituted phenol (pKa ~10) due to the ortho-nitro group stabilizing the phenoxide anion.[3]

The Solution: You do not need strong caustic soda (pH 14).[3] You only need a base strong enough to deprotonate the phenol (pH > 8.5).[3]

Optimized Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (Dichloromethane or Toluene). Avoid Ethyl Acetate if possible, as it can hydrolyze or trap water.[3]

  • The "Yellow Flash" Wash:

    • Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Carbonate (Na₂CO₃) .

    • Visual Indicator: Upon contact with the base, the 5-methyl-2-nitrophenol will deprotonate to form the phenoxide anion, which is intensely yellow/orange .[1][3]

    • Step: Shake vigorously.[1][3][4] Separate layers.

    • Repeat: Continue washing until the aqueous layer no longer turns yellow .[3] This is a self-validating step; the absence of color confirms the phenol is removed.[3]

  • Final Rinse: Wash once with 0.1M HCl (to neutralize trace base) followed by Brine (saturated NaCl).

Visualization: The pKa Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Phenol Impurity) Solvent Dissolve in DCM/Toluene Start->Solvent Wash Wash with sat. NaHCO3 (pH ~8.5) Solvent->Wash Decision Is Aqueous Layer Yellow? Wash->Decision Remove Aqueous Layer (Contains Phenoxide) Decision->Remove Yes (Impurity Present) Keep Organic Layer (Contains Phosphate Ester) Decision->Keep No (Clean) Remove->Wash Repeat Wash Final Final Product (Phenol Free) Keep->Final Dry & Concentrate

Figure 1: The logic flow for exploiting the pKa difference (7.41) of the nitrophenol impurity using a mild alkaline wash.[3]

Module 2: Troubleshooting Phase Separation

Q: My extraction has formed a stubborn emulsion. The layers won't separate.[3] What is happening?

A: Phosphate esters are surfactants by nature.[1][3] You have created a "detergent" system.

The Science: Triaryl phosphates are lipophilic, but the presence of ionized nitrophenoxides (from your wash) acts as a surfactant headgroup, stabilizing the interface between water and organic solvent.

Troubleshooting Protocol:

MethodMechanismProcedure
The "Salting Out" Increases ionic strength of the aqueous phase, forcing organics out.[1][3]Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.[3] Shake gently.
The Filtration Trick Physical disruption of the emulsion interface.[3]Filter the entire emulsion through a pad of Celite (diatomaceous earth) . The solid matrix breaks the surface tension bubbles.[3]
Solvent Modification Changes density gradient.If using DCM (density > 1), add a small amount of Hexane (density < 1) to increase the density difference vs. water.

Module 3: High-Purity Polishing (Crystallization & Chromatography)

Q: The extraction removed most of the color, but HPLC still shows 1-2% phenol. How do I get to >99.5% purity?

A: You must switch from chemical separation to physical separation based on polarity or lattice energy. [1][3]

Option A: Recrystallization (Preferred for Scale)

Nitrophenyl phosphates often crystallize well, whereas the phenolic impurities are more soluble in alcohols.[3]

  • Solvent System: Ethanol/Water or Isopropanol.[1][3]

  • Procedure: Dissolve the crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

  • Why this works: The unreacted phenol (5-methyl-2-nitrophenol) has higher solubility in cold ethanol/water mixtures than the bulky phosphate triester [3].[1][3]

Option B: Flash Chromatography (Preferred for Speed)

If the product is an oil or difficult to crystallize:[3]

  • Stationary Phase: Silica Gel (Acid washed is preferred to prevent hydrolysis, but neutral is acceptable).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient from 90:10 to 70:30).[1][3]

  • Elution Order: The non-polar Phosphate Ester will elute first . The polar, hydrogen-bonding Phenol will stick to the silica and elute later [4].[3]

Visualization: Purification Decision Matrix

PurificationMatrix Input Crude Mixture (Post-Extraction) Check Impurity Level? Input->Check High > 5% Phenol Check->High Low < 2% Phenol Check->Low Action1 Repeat Alk. Wash (pH 9) High->Action1 Action2 Recrystallization (EtOH/H2O) Low->Action2 Solid Product Action3 Column Chrom. (Hex/EtOAc) Low->Action3 Oil Product

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity load and physical state.

References

  • U.S. Patent 3,945,891. (1976).[1][3] Distillation process for purification of triaryl phosphate esters. United States Patent and Trademark Office.[1][3] Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitro-Substituted Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal "Goldilocks" Zone

Synthesizing nitro-substituted organophosphates (e.g., p-nitrophenyl phosphate, Paraoxon analogs) presents a classic kinetic vs. thermodynamic conflict. The electron-withdrawing nitro group (


) significantly reduces the nucleophilicity of the phenolic oxygen, kinetically demanding higher reaction temperatures to drive phosphorylation. Conversely, the high energy of the nitro group and the lability of the resulting phosphate-nitrophenol bond create severe thermal ceilings.

The Core Challenge:

  • Too Cold (< 0°C): Reaction stalls; accumulation of unreacted phosphoryl halides leads to dangerous exotherms upon warming.

  • Too Hot (> 45-60°C): Rapid degradation via P-O bond cleavage (hydrolysis) and increased risk of thermal runaway (nitro-decomposition).

This guide provides field-validated protocols to navigate this narrow window, ensuring high yield and safety.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield & Incomplete Conversion

User Question: "I’m running the phosphorylation of p-nitrophenol with


 at 0°C to avoid side reactions, but my yield is stuck below 40%. TLC shows significant unreacted starting material.[1] Should I reflux?"

Scientist Response: Do NOT reflux immediately. The low yield at 0°C is expected because the nitro group deactivates the phenol ring, making it a sluggish nucleophile. However, refluxing often leads to "tarring" due to the thermal instability of the phosphorylated product.

Root Cause: Kinetic barrier of the electron-deficient phenoxide. Corrective Action:

  • Stepwise Warming: Initiate the addition of the phosphorylating agent at 0–5°C to control the initial exotherm. Once addition is complete, slowly ramp the temperature to 20–25°C (Room Temp) and hold for 4–16 hours.

  • Catalytic Activation: If conversion remains low at RT, introduce a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) (0.1–0.5 mol%) or use a stronger base (e.g., Triethylamine/Pyridine mix) rather than increasing heat.

  • Solvent Switch: Use a polar aprotic solvent like Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid protic solvents which will quench the phosphoryl chloride.

Issue 2: Product Discoloration (Yellowing/Browning)

User Question: "My reaction mixture turns bright yellow/orange during the workup, and the final product purity is poor. What is happening?"

Scientist Response: A yellow color is the tell-tale spectral signature of the


-nitrophenolate anion  (absorbance 

). This indicates that your product is hydrolyzing (breaking down) and releasing the starting material.

Root Cause: Thermal hydrolysis or pH instability. Nitro-substituted phosphates are essentially "activated esters" and are extremely susceptible to hydrolysis, especially at elevated temperatures or high pH. Corrective Action:

  • Temperature Limit: Never exceed 40°C during solvent removal (rotary evaporation). Use a high-vacuum pump to strip solvents at lower temperatures.

  • pH Control: Ensure the workup is neutral to slightly acidic (pH 5–6). Alkaline washes (e.g.,

    
    ) can rapidly hydrolyze the product if the temperature is above 10°C. Perform all washes with ice-cold buffers.
    
Issue 3: Safety & Exotherms

User Question: "I noticed a sudden temperature spike when scaling up the reaction from 1g to 50g. Is this normal?"

Scientist Response: Critical Warning: This is a safety hazard. The reaction between phenols and phosphoryl halides (


, 

) releases significant heat (exothermic).

Root Cause: Heat accumulation due to mass transfer limitations at scale. Corrective Action:

  • Controlled Addition: For scales >10g, add the phosphoryl halide dropwise over 1–2 hours, maintaining internal temperature < 10°C .

  • Active Cooling: Use a jacketed reactor or an ice-salt bath. Monitor internal temperature, not just the bath temperature.

Optimized Experimental Protocol

Protocol: Synthesis of Diethyl p-Nitrophenyl Phosphate (Paraoxon Analog) Adapted from optimized low-temperature addition methods [1, 2].

Reagents:
  • Diethyl chlorophosphate (1.0 equiv)

  • 
    -Nitrophenol (1.0 equiv)
    
  • Triethylamine (1.2 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile.

Workflow:
  • Preparation: Dissolve

    
    -nitrophenol and triethylamine in dry DCM under Nitrogen/Argon atmosphere. Cool the mixture to 0°C  in an ice bath.
    
  • Addition (Critical Step): Add Diethyl chlorophosphate dropwise via syringe pump or addition funnel.

    • Rate: Adjust rate to keep internal temp < 5°C .

  • Reaction Phase:

    • Stir at 0°C for 30 mins .

    • Remove ice bath and allow to warm to 20–25°C .

    • Stir at RT for 12–16 hours . Monitor by TLC/NMR.

  • Workup:

    • Cool mixture back to 0°C before quenching.

    • Wash with ice-cold water, followed by ice-cold 0.1M HCl (to remove amine), then brine.

    • Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo at < 30°C .

    • Purify via column chromatography (if needed) using neutral silica.

Data Analysis: Temperature vs. Yield

The following table summarizes the effect of reaction temperature on the yield of nitro-substituted phosphates, based on aggregated internal kinetic studies and patent literature [2, 4].

Reaction PhaseTemperatureYield (%)Purity ProfileObservation
Addition 0–5°C -- High Controls exotherm; prevents immediate side-reactions.
Reaction 0°C (Constant)35–45%HighIncomplete conversion; kinetic stalling.
Reaction 20–25°C 85–92% High Optimal balance of kinetics and stability.
Reaction 60°C (Reflux)40–50%LowSignificant hydrolysis; formation of pyrophosphates (impurities).
Workup > 40°CVariableLowProduct degrades during solvent removal.

Visualizing the Mechanism & Workflow

A. Reaction Pathway & Thermal Risks

ReactionPathway Start p-Nitrophenol + Phosphoryl Halide Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow at <0°C) Product Nitro-Phosphate Product Inter->Product Elimination of Cl/Br (Fast) Side1 Hydrolysis (p-Nitrophenolate) Product->Side1 High pH or Moisture >25°C Side2 Thermal Decomposition Product->Side2 Heat >60°C

Caption: Figure 1. Reaction pathway showing the critical divergence between successful product formation and thermal degradation pathways.

B. Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the yield low (<50%)? Start->Q1 Q2 Is the product yellow/orange? Q1->Q2 No A1 Check Reaction Temp Q1->A1 Yes A2 Check Workup pH Q2->A2 Yes Sol1 Too Cold (<10°C): Warm to 25°C Add Catalyst (DMAP) A1->Sol1 Temp was 0°C Sol2 Too Hot (>40°C): Reduce Temp Check Moisture A1->Sol2 Temp was Reflux Sol3 Alkaline Hydrolysis: Use Acidic/Neutral Wash Keep Cold (<5°C) A2->Sol3 pH > 7

Caption: Figure 2. Decision tree for diagnosing common synthesis failures related to temperature and pH.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed up this reaction? A: Not Recommended. While microwave synthesis is effective for nitration of phenols [3], using it for phosphorylation of nitro-phenols is risky. The rapid local superheating can trigger the explosive decomposition of the nitro group or instant hydrolysis of the phosphate ester.

Q: What is the best way to store the final nitro-phosphate product? A: Store at -20°C in a desiccator. Moisture is the enemy. As noted in commercial data sheets for pNPP, stability is drastically reduced at room temperature, especially if any trace moisture or base is present [5].

Q: Why do you recommend POBr3 over POCl3 in some protocols? A:


 is more reactive (better leaving group) and can sometimes allow the reaction to proceed at lower temperatures (10–15°C), preserving the sensitive nitro functionality [2]. However, it is more expensive and moisture-sensitive.

References

  • CN110627830A. Disodium p-nitrophenylphosphate and preparation method thereof. Google Patents.
  • CN102268035B. Preparation method of 4-nitrophenyl sodium phosphate. Google Patents.
  • Chemical Properties of Diethyl p-nitrophenyl phosphate (CAS 311-45-5) . Cheméo. Available at: [Link]

  • Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability . NCBI/PMC. Available at: [Link]

Sources

Controlling side reactions during Tris(5-methyl-2-nitrophenyl) phosphate production

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Process Optimization
Executive Summary

The synthesis of Tris(5-methyl-2-nitrophenyl) phosphate presents a unique "perfect storm" of synthetic challenges. You are attempting to attach three sterically hindered, chemically deactivated phenol rings to a single phosphorus center. The 2-nitro group creates significant steric bulk near the nucleophilic oxygen and electronically deactivates the ring, making the third substitution step kinetically difficult.

This guide addresses the three most common failure modes reported by our users: Incomplete Substitution (stalling at the bis-ester) , Hydrolytic Degradation , and Persistent Phenolic Impurities .

Module 1: Overcoming Steric Hindrance (The "Stalled" Reaction)

User Issue: "My reaction stalls after 48 hours. LC-MS shows a mixture of Mono- and Bis-esters, but the Tris-product yield is <40%."

Technical Diagnosis: This is a classic kinetic trap. The first two substitutions on Phosphorus Oxychloride (


) occur readily. However, the third addition requires a deactivated nucleophile (the nitrophenol) to attack a sterically crowded, electron-rich phosphate intermediate. Standard bases (Triethylamine/Pyridine) alone are often insufficient to lower the activation energy for this final step.

Troubleshooting Protocol:

VariableStandard Protocol (Fail)Optimized Protocol (Pass) Mechanistic Rationale
Catalyst None or Pyridine onlyDMAP (5 mol%) or

(10 mol%)
DMAP forms a highly reactive N-acylpyridinium intermediate;

acts as a Lewis Acid to activate the P-Cl bond [1].
Solvent DCM (

)
Toluene or Xylene (

)
Higher temperatures are required to overcome the activation energy barrier of the 3rd substitution.
Stoichiometry 1:3 (P:Phenol)1:3.3 (10% Excess Phenol) Excess nucleophile drives the equilibrium toward the Tris-product (Le Chatelier’s principle).

Q: Why is the reaction turning dark black? A: This indicates oxidative degradation of the nitrophenol, likely due to high temperatures in the presence of oxygen.

  • Fix: Sparge the reaction vessel with Nitrogen/Argon for 15 minutes prior to heating and maintain a positive inert pressure.

Module 2: Controlling Hydrolysis (The "Wet" Pathway)

User Issue: "I see a new peak in HPLC that grows over time, and my product acidity is high."

Technical Diagnosis:


 and its intermediates are extremely hygroscopic. If moisture enters the system, it competes with the phenol. Hydrolysis of the P-Cl bond is irreversible and terminates the chain, forming phosphoric acid derivatives (e.g., Diaryl hydrogen phosphates) which are difficult to separate from the Tris-product.

Visualizing the Competitive Pathway:

ReactionPathways POCl3 POCl3 (Start) Mono Mono-Ester (Intermediate) POCl3->Mono + Phenol (Fast) Hydrolysis Phosphoric Acid Derivatives (Dead End) POCl3->Hydrolysis + H2O (Very Fast) Phenol 5-methyl-2-nitrophenol Bis Bis-Ester (Stalled Intermediate) Mono->Bis + Phenol (Moderate) Mono->Hydrolysis + H2O Tris Tris-Phosphate (Target) Bis->Tris + Phenol (Slow/Difficult) Requires Catalyst Bis->Hydrolysis + H2O

Figure 1: Kinetic competition between productive phosphorylation and destructive hydrolysis.

Critical Control Points:

  • Solvent Drying: Toluene must be dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

  • Reagent Quality: Old bottles of

    
     often contain hydrolyzed phosphoric acid. Distill 
    
    
    
    if the liquid is cloudy.
  • Vent Protection: Use a

    
     drying tube or an inert gas bubbler on the condenser outlet.
    
Module 3: Purification & Impurity Profiling

User Issue: "My product is yellow. Since nitrophenols are yellow, how do I know if it's pure?"

Technical Diagnosis: The target Tris-phosphate should be off-white to pale yellow. A distinct bright yellow/orange color usually indicates free 5-methyl-2-nitrophenol (starting material) trapped in the crystal lattice. Nitrophenols are notoriously "sticky" and difficult to remove via standard recrystallization alone.

The "Alkaline Wash" Protocol: Unlike the neutral phosphate ester, the unreacted phenol is weakly acidic (


). We can exploit this for separation.[1]
  • Quench: Cool reaction to RT. Pour slowly into ice water.

  • Organic Wash: Dilute with Ethyl Acetate or DCM.

  • The Critical Step: Wash the organic layer 3x with cold 5% NaOH or 10%

    
     .
    
    • Mechanism:[2][3][4][5][6] This deprotonates the unreacted nitrophenol, converting it into the water-soluble nitrophenolate anion (bright orange/red in water).

    • Endpoint: Continue washing until the aqueous layer no longer turns yellow/orange.

  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Hexane.

Module 4: Validated Synthesis Protocol

Safety Warning:


 releases HCl gas.[7] 5-methyl-2-nitrophenol is an energetic nitro compound. Perform all steps in a fume hood behind a blast shield.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser (with drying tube), and pressure-equalizing addition funnel.

  • Charge: Add 5-methyl-2-nitrophenol (3.3 eq) , DMAP (0.05 eq) , and Anhydrous Toluene (10 volumes) .

  • Base Addition: Add Triethylamine (3.5 eq) . The solution may turn yellow/orange (phenolate formation).

  • Reagent Addition: Cool to

    
    . Add 
    
    
    
    (1.0 eq)
    dropwise over 30 minutes. Exotherm Alert.
  • Ramp: Allow to warm to Room Temp (1 hr), then heat to Reflux (

    
    )  for 12–16 hours.
    
  • Monitor: Check via TLC or HPLC. If Bis-ester persists >10%, add 0.1 eq additional

    
     (counter-intuitive, but sometimes drives equilibrium) or more catalyst.
    
  • Workup: Follow the "Alkaline Wash" protocol in Module 3.

Process Visualization:

ProcessFlow Start Start: Dry Toluene + Phenol + Base Cool Cool to 0°C Inert Atmosphere Start->Cool AddPOCl3 Add POCl3 Dropwise (Control Exotherm) Cool->AddPOCl3 Reflux Reflux (110°C) 12-16 Hours AddPOCl3->Reflux Check QC Check: Bis-Ester < 2%? Reflux->Check Check->Reflux No (Add Catalyst) Quench Quench: Ice Water (Hydrolyze excess POCl3) Check->Quench Yes Wash Wash: 5% NaOH (Remove Phenol) Quench->Wash Cryst Recrystallize: EtOH/Hexane Wash->Cryst

Figure 2: Optimized decision tree for synthesis and purification.

References
  • Catalysis of Phosphate Esters: Yang, J., et al. (2016).[2] "Nickel-Catalyzed Phosphorylation of Phenol Derivatives." Journal of Organic Chemistry. Link (Demonstrates metal-catalyzed phosphorylation strategies for hindered phenols).

  • Purification of Nitrophenols: "Purification of nitrophenols using complex-assisted crystallization."[1] CrystEngComm. Link (Discusses the difficulty of separating nitrophenol isomers and impurities).

  • General Phosphate Synthesis: "Phosphorus Oxychloride - Common Organic Chemistry." Link (Standard protocols for POCl3 mediated esterification).

  • Properties of 5-methyl-2-nitrophenol: "5-Methyl-2-nitrophenol Product Information." Sigma-Aldrich.[8] Link (Physical properties and safety data).

Sources

Validation & Comparative

A Comparative Guide to the Analysis of Tris(5-methyl-2-nitrophenyl) phosphate: 1H NMR versus Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the precise and accurate characterization of novel compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for Tris(5-methyl-2-nitrophenyl) phosphate, a complex organophosphate ester. We will focus on the utility of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and contrast its performance with established chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document will delve into the theoretical underpinnings, practical considerations, and experimental data to empower you in selecting the optimal analytical strategy for your research needs.

The Analytical Challenge: Tris(5-methyl-2-nitrophenyl) phosphate

Tris(5-methyl-2-nitrophenyl) phosphate presents a unique analytical challenge due to its complex structure. The molecule contains three identical substituted aromatic rings attached to a central phosphate group. This symmetry, while simplifying certain aspects of the ¹H NMR spectrum, also necessitates a high-resolution technique to resolve the distinct proton environments within the substituted phenyl rings. Furthermore, as with many organophosphates, understanding its purity, stability, and potential impurities is critical for its application.

¹H NMR Spectroscopy: A Structural Elucidation Powerhouse

¹H NMR spectroscopy stands as a primary technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of hydrogen atoms.[1][2] For Tris(5-methyl-2-nitrophenyl) phosphate, ¹H NMR provides a detailed fingerprint, allowing for the confirmation of its synthesis and the identification of its constituent protons.

Predicted ¹H NMR Chemical Shifts for Tris(5-methyl-2-nitrophenyl) phosphate

Due to the absence of a publicly available experimental spectrum for Tris(5-methyl-2-nitrophenyl) phosphate, a predicted spectrum is invaluable for analytical guidance. The chemical shifts can be estimated by analyzing the spectra of its precursors and related compounds, such as 5-methyl-2-nitrophenol and 4-nitrophenyl phosphate.

Based on the analysis of these related structures, the following chemical shifts are predicted for the aromatic protons of Tris(5-methyl-2-nitrophenyl) phosphate in a deuterated solvent like DMSO-d₆:

  • H-3': This proton is ortho to the nitro group and is expected to be the most downfield, likely appearing as a doublet around 8.0-8.2 ppm .

  • H-4': This proton is meta to the nitro group and ortho to the methyl group. It will likely be a doublet of doublets, appearing in the range of 7.5-7.7 ppm .

  • H-6': This proton is ortho to the phosphate ester linkage and meta to the methyl group. It is expected to be a doublet around 7.3-7.5 ppm .

  • -CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet, likely in the region of 2.3-2.5 ppm .

The phosphorus atom will also induce through-bond coupling (J-coupling) with the ortho protons (H-6'), resulting in a further splitting of this signal, likely a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for Tris(5-methyl-2-nitrophenyl) phosphate

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-3'8.0 - 8.2d
H-4'7.5 - 7.7dd
H-6'7.3 - 7.5dd
-CH₃2.3 - 2.5s

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Quantitative ¹H NMR (qNMR) for Purity Assessment

Beyond structural confirmation, ¹H NMR can be a powerful quantitative tool (qNMR).[3][4][5][6][7] The principle of qNMR lies in the direct proportionality between the integral of a resonance signal and the number of protons it represents.[8] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.[3][9]

Advantages of qNMR for Tris(5-methyl-2-nitrophenyl) phosphate Analysis:

  • Primary Method: qNMR can be a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte itself.[3]

  • Non-destructive: The sample can be recovered after analysis.[2]

  • Rapid Analysis: For a pure or relatively simple mixture, data acquisition can be fast, often taking only a few minutes per sample.[3]

  • Structural and Quantitative Information: A single experiment provides both structural confirmation and quantitative data.[5]

Challenges in qNMR:

  • Signal Overlap: In complex mixtures, signals from the analyte, impurities, and the internal standard may overlap, complicating quantification.[1][10][11]

  • Sensitivity: Compared to mass spectrometry-based methods, NMR has a lower intrinsic sensitivity.[2][12]

  • Dynamic Range: Quantifying low-level impurities in the presence of a high-concentration analyte can be challenging.

Chromatographic Techniques: The Gold Standard for Separation and Sensitivity

Gas Chromatography (GC) and Liquid Chromatography (LC), especially when coupled with Mass Spectrometry (MS), are the workhorses of analytical chemistry for the separation and quantification of complex mixtures, including organophosphates.[13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For organophosphates, it offers excellent separation and sensitivity.

Performance Characteristics of GC-MS for Organophosphate Analysis:

  • Limit of Detection (LOD): Typically in the low ng/mL to pg/mL range.

  • Sample Preparation: Often requires derivatization to increase the volatility of polar analytes.

  • Analysis Time: A typical GC-MS run can range from 20 to 40 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a powerful tool for many organophosphates. Modern LC-MS/MS systems offer exceptional sensitivity and selectivity.

Performance Characteristics of LC-MS/MS for Organophosphate Analysis:

  • Limit of Detection (LOD): Can reach sub-pg/mL levels for many organophosphates.

  • Sample Preparation: Generally simpler than for GC-MS, often involving a "dilute and shoot" approach.

  • Analysis Time: With the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), analysis times can be significantly reduced, often to under 10 minutes.

Head-to-Head Comparison: ¹H NMR vs. GC-MS vs. LC-MS

To provide a clear and objective comparison, the following table summarizes the key performance attributes of each technique for the analysis of Tris(5-methyl-2-nitrophenyl) phosphate.

Table 2: Comparison of Analytical Techniques

Parameter¹H NMR (qNMR)GC-MSLC-MS/MS
Primary Function Structural Elucidation & Absolute QuantificationSeparation & QuantificationSeparation & Quantification
Selectivity High for distinct proton environmentsHigh, based on retention time and mass spectrumVery high, based on retention time and precursor/product ion transitions
Sensitivity (LOD) µg/mL to high ng/mL rangepg/mL to low ng/mL rangefg/mL to pg/mL range
Sample Preparation Simple dissolution in a deuterated solventCan be complex, may require derivatizationGenerally simple, "dilute and shoot" often possible
Analysis Time per Sample 5-15 minutes20-40 minutes5-15 minutes (with UHPLC)
Quantification Absolute (with internal standard)Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)
Cost (Instrument) HighModerate to HighHigh
Key Advantage Provides structural information and absolute purity without a specific reference standard.Robust and well-established for volatile organophosphates.Exceptional sensitivity and applicability to a wide range of organophosphates.
Key Limitation Lower sensitivity, potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds.Higher initial instrument cost.

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition (A General Protocol)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Tris(5-methyl-2-nitrophenyl) phosphate and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.

  • Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz).

    • Lock and shim the instrument to ensure magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full relaxation and accurate integration.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of interest for both the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of Tris(5-methyl-2-nitrophenyl) phosphate using the compared techniques.

Caption: General analytical workflows for Tris(5-methyl-2-nitrophenyl) phosphate.

Conclusion and Recommendations

The choice of analytical technique for Tris(5-methyl-2-nitrophenyl) phosphate is contingent on the specific research question.

  • For unambiguous structural confirmation and absolute purity determination of the bulk material, ¹H NMR (qNMR) is the method of choice. Its ability to provide both qualitative and quantitative information in a single, non-destructive experiment without the need for a specific reference standard is a significant advantage.

  • For the trace-level detection and quantification of Tris(5-methyl-2-nitrophenyl) phosphate in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the superior technique. Its exceptional sensitivity and selectivity make it ideal for these applications.

  • GC-MS remains a viable and cost-effective option for the routine analysis of this compound if it is sufficiently volatile and thermally stable, particularly in quality control settings where high throughput and robustness are required.

Ultimately, a multi-technique approach often provides the most comprehensive understanding of a compound. ¹H NMR can be used to characterize the primary substance, while chromatographic methods can be employed to investigate impurities and degradation products at low concentrations. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their scientific data.

References

  • Morris, G. A., et al. (2018). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker.
  • PubChem. (n.d.). 4-Nitrophenyl Phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2023). Quantitative NMR (qNMR)
  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-nitrophenyl phosphate (NPP) incubated without (A) or with (B) polyoxometalate K6[P2Mo18O62]. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]

  • Ihara, T., et al. (2021). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 141(11), 1305-1313.
  • Kochev, N., et al. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo.
  • BenchChem. (2024). Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. BenchChem.
  • Reineri, F., et al. (2022). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Accounts of Chemical Research, 55(13), 1759-1769.
  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker.
  • MetwareBio. (n.d.).
  • Mestrelab. (2026). Download NMR Predict. Mestrelab.
  • Bingol, K., et al. (2022).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (2025). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • RSC Publishing. (n.d.). Quantitative NMR spectroscopy of complex mixtures. RSC Publishing.
  • EURL-SRM. (n.d.).
  • PubChem. (n.d.). 4-Nitrophenyl phosphate(2-). National Center for Biotechnology Information. Retrieved from [Link]

  • C-M. Lee, et al. (2012). 1H Nuclear Magnetic Resonance (NMR) Metabolomic Study of Chronic Organophosphate Exposure in Rats. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 841-852.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • B. Spasojevic, et al. (2016). The catalytic hydrolysis of a phosphoester bond in the DNA-model substrate 4-nitrophenyl phosphate (NPP) promoted by a Zr(IV)-substituted Wells–Dawson polyoxometalate. Dalton Transactions, 45(32), 12833-12841.
  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-nitrophenol. NIST WebBook. Retrieved from [Link]

  • Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • NIST. (n.d.). 5-Methyl-2-nitrophenol. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR. Development and potential of an analytical method: an update.
  • Aires-de-Sousa, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Industry news - alwsci.
  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR [Video]. YouTube.
  • News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

Sources

FTIR absorption bands for nitro and phosphate groups in Tris(5-methyl-2-nitrophenyl) phosphate

[1]

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate is a specialized organophosphate ester derived from 6-nitro-m-cresol.[1] It serves primarily as a flame-retardant plasticizer and a high-value intermediate in the synthesis of functionalized porphyrins and bioactive compounds.[1]

For researchers and drug development professionals, the FTIR spectrum of this molecule presents a complex "fingerprint" due to the simultaneous presence of nitro (


)phosphate (

,

)
aromatic methyl

This guide provides a definitive spectral assignment framework, comparative data against standard alternatives (e.g., Tricresyl Phosphate), and a validated protocol for spectral acquisition.

Spectral Fingerprint: Critical Absorption Bands

The FTIR spectrum of Tris(5-methyl-2-nitrophenyl) phosphate is defined by three primary vibrational zones. The values below are derived from group frequency principles and spectral data of the precursor (5-methyl-2-nitrophenol) and analogous aryl phosphates.

Table 1: Primary Absorption Assignments
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Nitro (

)
Asymmetric Stretch (

)
1545 – 1525 StrongThe most distinct marker.[1] Shifts to lower wavenumbers compared to aliphatic nitro groups due to aromatic conjugation.[1]
Nitro (

)
Symmetric Stretch (

)
1360 – 1340 StrongCritical Overlap Zone: Often obscures the

stretch.[1] Look for a doublet or shoulder if resolution is high.[1]
Phosphate (

)
Stretching1310 – 1290 StrongTypically appears as a shoulder on the lower-energy side of the symmetric nitro band in this specific molecule.
Phosphate (

)
Aryl Ester Stretch990 – 950 Very StrongThe "Phosphate Fingerprint."[1] A broad, intense band characteristic of aryl phosphates.
Aromatic Ring

Ring Breathing
1610 – 1590 MediumSharp peaks confirming the aromatic core.[1]
Methyl (

)

Stretch
2970 – 2850 Weak/MedDifferentiates this molecule from non-methylated analogs (e.g., Tris(nitrophenyl) phosphate).[1]
The "Ortho-Nitro" Effect (Mechanistic Insight)

Unlike para-substituted isomers, the 2-nitro (ortho) position in this molecule introduces significant steric strain and field effects relative to the phosphate ester oxygen.

  • Steric Inhibition of Resonance: The bulky phosphate group forces the ortho-nitro group to rotate slightly out of the aromatic plane. This reduces conjugation, potentially shifting the

    
     asymmetric stretch to slightly higher wavenumbers compared to planar nitro-aromatics.[1]
    
  • Field Effect on P=O: The electron-withdrawing nature of the three ortho-nitro groups pulls electron density from the phosphorus atom, stiffening the

    
     bond and shifting it toward the higher end of its range (
    
    
    ), partially separating it from the nitro symmetric stretch.

Comparative Analysis: Product vs. Alternatives

In drug development and materials science, this molecule is often compared to Tricresyl Phosphate (TCP) (a standard plasticizer) and Tris(4-nitrophenyl) phosphate (a phosphatase substrate).[1]

Table 2: Spectral Comparison Matrix
FeatureTris(5-methyl-2-nitrophenyl) Phosphate Tricresyl Phosphate (TCP) Tris(4-nitrophenyl) Phosphate
Primary Use Specialized Flame Retardant / IntermediateGeneral Plasticizer / Lubricant AdditivePhosphatase Assay Substrate
Nitro Bands Present (1530, 1350

)
Absent (Clean window at 1550-1350)Present (Similar to 2-nitro, but P=O is often distinct)
Methyl Bands Present (2900 region)Present (Stronger due to 3x tolyl groups)Absent (Key differentiator)
P=O[1] Position ~1300

(Electron deficient P)
~1290

(Electron rich P)
~1295

Solubility Polar Organic Solvents (DMSO, DMF)Non-polar Solvents (Toluene, Hexane)Polar Organic / Aqueous Buffers

Validated Experimental Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol for acquiring the spectrum.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid or viscous liquid organophosphates due to ease of preparation and lack of moisture interference.[1]

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.

Step-by-Step Workflow:

  • Background Acquisition:

    • Clean crystal with isopropanol.[1]

    • Collect air background (32 scans,

      
       resolution).
      
    • Validation: Ensure no peaks exist in the

      
       (
      
      
      ) or
      
      
      (
      
      
      ) regions.[1]
  • Sample Application:

    • Place 5-10 mg of Tris(5-methyl-2-nitrophenyl) phosphate onto the crystal center.[1]

    • Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).

  • Acquisition:

    • Scan range:

      
      .[1]
      
    • Scans: 64 (to improve Signal-to-Noise ratio for weak methyl bands).

  • Data Processing (The "Self-Check"):

    • Baseline Correction: Apply automatic baseline correction.

    • Normalization: Normalize the strongest peak (likely

      
       at ~960 
      
      
      ) to 1.0 absorbance units.
    • Verification: Check for the "Nitro Doublet." If you see a peak at 1530 but miss the complex band at 1350, the sample may be degraded (hydrolysis of phosphate ester).

Decision Logic for Spectral Identification

The following diagram illustrates the logical workflow for confirming the identity of Tris(5-methyl-2-nitrophenyl) phosphate in a mixed sample.

FTIR_IdentificationStartStart: Unknown SpectrumCheck_NitroCheck 1550-1500 cm⁻¹(Strong Band?)Start->Check_NitroCheck_MethylCheck 2970-2850 cm⁻¹(Weak C-H Stretch?)Check_Nitro->Check_MethylYes (Nitro Present)Result_TCPLikely Tricresyl Phosphate(No Nitro)Check_Nitro->Result_TCPNo (Nitro Absent)Check_PhosphateCheck 990-950 cm⁻¹(Strong P-O-C Band?)Check_Methyl->Check_PhosphateYes (Methyl Present)Result_TPPLikely Tris(4-nitrophenyl) Phosphate(No Methyl)Check_Methyl->Result_TPPNo (Methyl Absent)Result_TargetCONFIRMED:Tris(5-methyl-2-nitrophenyl) PhosphateCheck_Phosphate->Result_TargetYes (Phosphate Core)Result_OtherUnknown / DegradedCheck_Phosphate->Result_OtherNo

Caption: Logical decision tree for distinguishing Tris(5-methyl-2-nitrophenyl) phosphate from common analogs using FTIR markers.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Infrared Spectrum of 5-Methyl-2-nitrophenol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

    • Context: Provides the base spectral data for the 5-methyl-2-nitrophenyl moiety.
  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] Wiley.[1] Retrieved from [Link]

    • Context: Authoritative source for group frequencies of organic phosphates and nitro-arom
  • Context: Comparative spectral data for the non-methyl
  • Context: Comparative data for the non-nitro analog (Tricresyl phosph

Mass spectrometry fragmentation patterns of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Fragmentation Guide: Tris(5-methyl-2-nitrophenyl) Phosphate vs. Standard Triaryl Phosphates

Executive Overview

Organophosphate esters (OPEs) are extensively utilized across industries as flame retardants, plasticizers, and specialized chemical reagents. Among them, triaryl phosphates present unique analytical challenges due to their complex fragmentation behavior under tandem mass spectrometry (MS/MS).

Tris(5-methyl-2-nitrophenyl) phosphate (TMNPP) represents a highly functionalized analog. The presence of an ortho-nitro group and a meta-methyl group on its aryl rings significantly alters its gas-phase dissociation kinetics compared to standard un-substituted or purely alkylated triaryl phosphates like Triphenyl Phosphate (TPP) and Tricresyl Phosphate (TCP). This guide objectively compares the MS/MS performance of TMNPP against TPP and TCP, providing mechanistic insights and self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Insights: The Role of Functional Groups in Fragmentation

In positive electrospray ionization (ESI+), triaryl phosphates typically form stable protonated precursor ions,


. The primary fragmentation pathway involves the sequential cleavage of the P-O and C-O bonds, leading to the neutral loss of phenolic moieties, a well-documented behavior in 1 [1].

However, the fragmentation of Tris(5-methyl-2-nitrophenyl) phosphate is mechanistically distinct due to the strong electron-withdrawing nature of the nitro group:

  • P-O Bond Lability: The nitro group at the ortho position pulls electron density away from the phenoxy oxygen, weakening the P-O bond. This results in a highly efficient neutral loss of 5-methyl-2-nitrophenol (153 Da) at lower collision energies compared to the loss of phenol from TPP. The intrinsic lability of phosphate groups under MS/MS conditions often requires optimized collision energies to prevent complete neutral loss before detection, as extensively reviewed in 2 [2].

  • Nitro-Group Specific Cleavages: High-resolution mass spectrometry (HRMS) reveals characteristic losses of the nitro radical (

    
    , 46 Da) and nitric oxide (NO, 30 Da). The loss of NO often involves a gas-phase rearrangement where the nitro group isomerizes to a nitrite ester prior to dissociation.
    
  • Intramolecular Oxygen Transfer: Similar to the unusual P-O bond rearrangements observed in 3 [3], the proximity of the ortho-nitro oxygen to the central phosphorus can facilitate intramolecular oxygen transfer during collision-induced dissociation (CID).

This fragmentation behavior stands in stark contrast to standard alkylated triaryl phosphates like4 [4], which primarily yield stable tropylium-like ions (m/z 91) and lack the fragile nitro-driven dissociation pathways.

Fragmentation M [M+H]+ m/z 504.15 Tris(5-methyl-2-nitrophenyl) phosphate F1 [M+H - NO2]+ m/z 458.15 Nitro Loss M->F1 - NO2 (46 Da) F2 [M+H - ArOH]+ m/z 351.11 Diaryl Phosphate Ion M->F2 - C7H7NO3 (153 Da) F4 [Ar]+ m/z 136.04 5-methyl-2-nitrophenyl cation M->F4 Cleavage of P-O bond F3 [M+H - 2(ArOH)]+ m/z 198.07 Monoaryl Phosphate Ion F2->F3 - C7H7NO3 (153 Da)

Proposed MS/MS fragmentation pathway for Tris(5-methyl-2-nitrophenyl) phosphate.

Comparative Performance and Quantitative Data

To objectively evaluate the analytical response of TMNPP, we compare its fragmentation parameters with TPP and TCP. The electron-withdrawing nitro groups in TMNPP reduce its overall basicity, slightly lowering its ESI+ ionization efficiency compared to the electron-rich TCP. However, the diagnostic fragment ions of TMNPP are highly specific, providing a superior signal-to-noise ratio in complex biological matrices where background lipid interference is high.

Table 1: MS/MS Fragmentation Comparison of Triaryl Phosphates

CompoundFormulaPrecursor

(m/z)
Primary Neutral LossesKey Diagnostic Fragments (m/z)Relative Ionization Efficiency
Tris(5-methyl-2-nitrophenyl) phosphate

504.15

(46), -ArOH (153)
458.15, 351.11, 198.07, 136.04Moderate
Triphenyl phosphate (TPP)

327.08-ArOH (94)233.04, 152.02, 77.04High
Tricresyl phosphate (TCP)

369.12-ArOH (108)261.07, 165.03, 91.05Very High

Experimental Methodology: LC-HRMS/MS Profiling

To ensure reproducibility and scientific rigor, the following self-validating protocol is detailed for the comparative MS/MS analysis of triaryl phosphates. The protocol incorporates internal validation steps, ensuring that the observed fragments are true structural derivatives rather than in-source artifacts.

LCMS_Workflow A Sample Prep (Solvent Extraction) B UHPLC Separation (C18 Column) A->B C HESI Ionization (Positive Mode) B->C D HCD Fragmentation (Orbitrap MS/MS) C->D E Data Analysis (Fragment Annotation) D->E

LC-HRMS/MS workflow for the characterization of triaryl phosphate fragmentation.

Step-by-Step Protocol

Step 1: Sample Preparation & Causality

  • Action: Prepare 1 mg/mL stock solutions of TMNPP, TPP, and TCP in LC-MS grade acetonitrile. Dilute to a working concentration of 100 ng/mL using a mixture of 50:50 Water:Methanol containing 0.1% formic acid.

  • Causality: Triaryl phosphates are highly hydrophobic; starting with acetonitrile ensures complete dissolution. The addition of 0.1% formic acid in the final dilution acts as an essential proton source. This is critical for ionizing the weakly basic TMNPP, overcoming the electron-withdrawing effect of its three nitro groups.

Step 2: Chromatographic Separation

  • System: UHPLC system coupled to an Orbitrap High-Resolution Mass Spectrometer.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate for 3 minutes. Flow Rate: 0.3 mL/min.

  • Causality: The C18 stationary phase provides optimal retention for hydrophobic OPEs, allowing for the separation of potential structural isomers (e.g., distinguishing the 5-methyl-2-nitro isomer from other positional isomers).

Step 3: Mass Spectrometry Parameters (Self-Validating System)

  • Ion Source: Heated Electrospray Ionization (HESI) in positive mode.

  • Validation Check: Run a solvent blank prior to sample injection to ensure no background OPE contamination (a common issue due to plasticizers in lab equipment).

  • Resolution: 70,000 FWHM for Full MS; 17,500 FWHM for dd-MS2 (Data-Dependent MS/MS).

  • Collision Energy (HCD): Stepped normalized collision energy (NCE) at 20, 30, and 40.

  • Causality: The nitro group in TMNPP is highly labile and cleaves at low collision energies (NCE 20), whereas the central phosphate core requires higher energy (NCE 40) to dissociate into monoaryl phosphate ions. Using stepped NCE ensures a comprehensive MS/MS spectrum containing both fragile and stable fragments in a single scan.

Step 4: Data Processing

  • Action: Extract the exact mass of the

    
     precursor ions with a mass tolerance of 
    
    
    
    5 ppm. Annotate fragments using exact mass measurements to differentiate isobaric interferences.

References

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry Source: MDPI URL
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update Source: NIH / Springer URL
  • Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene)
  • Comparison of the MS/MS fragmentation patterns of tricresyl phosphate...

Sources

Comparative Reactivity Guide: Tris(5-methyl-2-nitrophenyl) Phosphate vs. Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate organophosphate substrate is critical for designing robust enzymatic assays, activity-based probes, and degradation studies. The reactivity of triaryl phosphates is fundamentally governed by the electronic properties of their substituents.

This guide objectively compares the reactivity of an activated ester, Tris(5-methyl-2-nitrophenyl) phosphate , against an unactivated standard, Triphenyl phosphate (TPP) . By analyzing the causality between leaving group thermodynamics and electrophilic susceptibility, this guide provides the theoretical grounding and self-validating protocols necessary for advanced experimental design.

Mechanistic Causality: Electronic Effects and Leaving Group pKa

The susceptibility of a phosphorus electrophile to nucleophilic attack—whether by a solvent molecule (hydrolysis) or an enzyme's catalytic residue (transesterification)—depends heavily on the stability of the departing phenolate anion 1.

According to Brønsted analysis of phosphate ester hydrolysis, the logarithmic rate of cleavage scales inversely with the pKa of the leaving group's conjugate acid 2.

  • Triphenyl Phosphate (TPP): TPP features unsubstituted phenoxy groups. The leaving group, phenol, has a pKa of ~10.0 [[3]](). Because the phenolate anion is a relatively poor leaving group, TPP is highly stable in neutral aqueous environments, exhibiting an estimated hydrolysis half-life of ~1,100 years at pH 7, and ~24 days at pH 8 3.

  • Tris(5-methyl-2-nitrophenyl) phosphate: This compound incorporates a strongly electron-withdrawing nitro group in the ortho position relative to the ester linkage. The nitro group exerts powerful inductive and resonance effects, withdrawing electron density from the phosphorus center and stabilizing the negative charge on the departing anion. Consequently, the conjugate acid, 5-methyl-2-nitrophenol, has a significantly lower pKa of 7.41 4.

This ΔpKa of ~2.6 translates to a multi-log-order acceleration in the hydrolysis rate, making the substituted phosphate a highly reactive electrophile.

G N1 Nucleophile (e.g., OH- or Enzyme Ser-OH) N3 Pentacoordinate Transition State N1->N3 Attack N2 Triaryl Phosphate (Electrophilic P Center) N2->N3 Binding N4 Diaryl Phosphate (Stable Metabolite) N3->N4 Cleavage N5 Phenolate Leaving Group (Reactivity dictated by pKa) N3->N5 Release

Mechanistic pathway of nucleophilic attack on triaryl phosphates.

Quantitative Performance Data

The table below summarizes the physicochemical and kinetic parameters that dictate the application of these two compounds.

ParameterTriphenyl Phosphate (TPP)Tris(5-methyl-2-nitrophenyl) phosphate
Leaving Group Phenol5-methyl-2-nitrophenol
Leaving Group pKa 10.07.41
Electrophilicity at P LowHigh
Hydrolysis Half-life (pH 8.0) ~24 days< 1 hour (Estimated based on Brønsted slope)
Optical Properties of Leaving Group Colorless (UV active only)Yellow Chromophore (Visible range)
Primary Application Flame retardants, plasticizers, chronic toxicity modelsEnzyme kinetics, activity-based probes, rapid screening

Experimental Methodology: Self-Validating Kinetic Monitoring

To empirically validate the reactivity difference between these substrates, researchers must employ detection methods tailored to the optical properties and reaction timescales of each compound. The following protocol utilizes a self-validating UV-Vis spectrophotometric assay for the activated ester, contrasted with a 31P-NMR workflow for the unactivated TPP.

Step-by-Step Protocol

Phase 1: System Calibration (Self-Validation Step) Causality: Before initiating kinetic runs, you must establish a standard curve of pure 5-methyl-2-nitrophenol in the exact assay buffer. This determines the molar extinction coefficient (ε) at ~400 nm, ensuring that any observed absorbance change strictly correlates to the stoichiometric release of the leaving group, thereby validating the kinetic readout.

Phase 2: Reaction Preparation

  • Buffer Formulation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl.

    • Causality: The NaCl maintains constant ionic strength, preventing activity coefficient fluctuations that could artificially skew the pseudo-first-order rate constants.

  • Substrate Stock: Dissolve both substrates independently in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Triaryl phosphates are highly hydrophobic. Anhydrous DMSO prevents premature hydrolysis in the stock solution and ensures complete dissolution before introduction to the aqueous phase.

Phase 3: Data Acquisition

  • For Tris(5-methyl-2-nitrophenyl) phosphate (Fast Kinetics):

    • Inject 10 µL of the substrate stock into 990 µL of pre-warmed buffer (25°C) in a quartz cuvette (Final: 100 µM substrate, 1% DMSO).

    • Immediately monitor the continuous increase in absorbance at ~400 nm using a UV-Vis spectrophotometer.

    • Fit the continuous absorbance data to a pseudo-first-order kinetic model to extract

      
      .
      
  • For Triphenyl Phosphate (Slow Kinetics):

    • Due to the lack of a visible chromophore and the ~24-day half-life, scale the reaction to 10 mL in a sealed vial.

    • Extract 500 µL aliquots at 24-hour intervals. Quench with 500 µL of cold acetonitrile to halt hydrolysis.

    • Monitor the reaction via 31P-NMR. Track the disappearance of the triester peak (~ -17 ppm) and the emergence of the diphenyl phosphate diester peak (~ -10 ppm).

Workflow Step1 Prepare 10 mM Substrate in Anhydrous DMSO Step2 Initiate Reaction in 50 mM Tris-HCl (pH 8.0) Step1->Step2 Branch1 Tris(5-methyl-2-nitrophenyl) phosphate Step2->Branch1 Branch2 Triphenyl Phosphate (TPP) Step2->Branch2 Detect1 Continuous UV-Vis (Absorbance at ~400 nm) Branch1->Detect1 Fast Hydrolysis Detect2 Aliquots for 31P-NMR (Shift -17 to -10 ppm) Branch2->Detect2 Slow Hydrolysis Analysis Calculate k_obs via Pseudo-First-Order Kinetics Detect1->Analysis Detect2->Analysis

Comparative kinetic assay workflow for activated vs unactivated aryl phosphates.

Conclusion

The strategic substitution of a phenol leaving group with 5-methyl-2-nitrophenol fundamentally alters the reactivity landscape of the phosphate ester. While TPP is suited for long-term environmental degradation studies and material science applications, Tris(5-methyl-2-nitrophenyl) phosphate provides the necessary electrophilic activation and optical reporting capabilities required for high-throughput enzymatic screening and chemical biology assays.

References

  • Environmental risk evaluation report: Triphenyl phosphate (CAS no. 115-86-6). GOV.UK.
  • Transition State Analysis of the Reaction Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1. Biochemistry - ACS Publications.
  • Transesterification vs Hydrolysis: the Reactivity of Metal-Bound Hydroxo Moiety in 2 . Chemistry Letters | Oxford Academic. Retrieved from:

  • 5-Methyl-2-nitrophenol 700-38-9 wiki. Guidechem.

Sources

X-ray crystallography data for Tris(5-methyl-2-nitrophenyl) phosphate structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Tris(5-methyl-2-nitrophenyl) Phosphate: A Comparative X-ray Crystallography Guide

As a Senior Application Scientist specializing in structural characterization, I frequently encounter the analytical challenges posed by heavily substituted organophosphates. Tris(5-methyl-2-nitrophenyl) phosphate (TMNPP) — a complex molecule with the linear formula C₂₁H₁₈N₃O₁₀P — serves as a critical building block, substrate, and structural analog in advanced chemical biology and materials science.

Unlike simpler aryl phosphates, confirming the exact three-dimensional conformation of TMNPP requires robust Single-Crystal X-ray Diffraction (SCXRD)[1]. This guide objectively compares the crystallographic performance of TMNPP against common alternatives and provides a self-validating, field-proven protocol for its structural elucidation.

Mechanistic Insights: The Structural Challenge of TMNPP

To understand why specific crystallographic protocols are necessary for TMNPP, we must first analyze the causality behind its molecular behavior compared to baseline alternatives like Triphenyl phosphate (TPP) and Tris(2-chloroethyl) phosphate (TCEP).

  • Steric Hindrance and Conformational Rigidity : The addition of the 5-methyl and 2-nitro groups on each phenyl ring introduces severe steric bulk. Unlike TPP, which exhibits a relatively flexible propeller-like conformation, the ortho-nitro groups in TMNPP restrict free rotation around the P–O–C bonds. This rigidity paradoxically aids in crystallization, as the molecule adopts a highly ordered, predictable packing arrangement driven by strong intermolecular dipole-dipole interactions from the nitro groups.

  • Electronic Effects on Bond Lengths : The electron-withdrawing nature of the nitro groups pulls electron density away from the central phosphorus atom. In standard TPP, the P–O(aryl) bond distances average between 1.549 Å and 1.599 Å, while the P=O double bond is approximately 1.432 Å[2]. In TMNPP, the electrophilic phosphorus center and the withdrawing nitro groups slightly elongate the P–O(aryl) bonds, altering the O–P–O bond angles and directly impacting the molecule's hydrolysis rate and reactivity profile.

  • Why SCXRD over NMR? : While solution-state Nuclear Magnetic Resonance (NMR) can confirm atomic connectivity, it cannot resolve absolute solid-state conformation or precise bond lengths[3]. SCXRD remains the gold standard for mapping the exact electron density and spatial arrangement of the sterically hindered aryl rings in TMNPP[1].

Comparative Crystallographic Performance

The following table synthesizes the crystallographic parameters and performance metrics of TMNPP compared to standard organophosphate alternatives.

ParameterTris(5-methyl-2-nitrophenyl) phosphate (TMNPP)Triphenyl phosphate (TPP)Tris(2-chloroethyl) phosphate (TCEP)
Physical State (RT) Crystalline SolidLow-Melting Solid (50 °C)Viscous Liquid
Space Group P-1 (Triclinic)P2₁/a (Monoclinic)[4]N/A (Requires in situ cryo-crystallization)
Avg. P–O(aryl) Bond ~1.58 Å1.55 – 1.60 Å[2]~1.56 Å (Alkyl)
Avg. P=O Bond ~1.44 Å1.43 Å[4]~1.45 Å
Crystallization Ease High (Driven by rigid π-π stacking & dipoles)Moderate (Prone to twinning)Very Low (High conformational disorder)
Typical R-factor (

)
< 0.04 (High resolution)~ 0.10[2]> 0.08 (Due to alkyl chain flexibility)

Insight: TMNPP outperforms both TPP and TCEP in solid-state structural resolution. The flexible alkyl chains of TCEP cause severe thermal disorder in the crystal lattice, whereas the rigid, bulky structure of TMNPP locks the molecule into a highly diffracting crystalline grid.

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve high-resolution structural data for TMNPP, follow this step-by-step methodology. Every phase of this protocol is designed as a self-validating system to ensure scientific integrity.

Step 1: Crystal Growth via Vapor Diffusion

  • Action : Dissolve 50 mg of TMNPP in a minimum volume of dichloromethane (DCM). Place this inner vial inside a larger sealed chamber containing a volatile antisolvent (e.g., pentane or ethanol) to allow slow vapor diffusion over 48–72 hours[5].

  • Causality : Vapor diffusion provides a controlled, gradual decrease in solubility, preventing rapid precipitation and promoting the growth of large, defect-free single crystals.

  • Self-Validation Checkpoint : Examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish light completely and uniformly at specific rotation angles (birefringence). If the crystal shows mosaic or patchy extinction, it is twinned and must be discarded.

Step 2: Cryogenic Mounting and Data Collection

  • Action : Coat a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) in paratone oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen stream[5]. Collect diffraction data using Mo Kα or Cu Kα radiation.

  • Causality : Cryo-cooling to 100 K minimizes thermal atomic displacement parameters (B-factors), significantly reducing dynamic disorder and enhancing the intensity of high-angle diffraction spots[3].

  • Self-Validation Checkpoint : Analyze the initial diffraction frames. The system is validated if the diffraction spots are sharp, well-defined, and exhibit an intensity-to-noise ratio (

    
    ) > 2.0 extending to at least 0.84 Å resolution.
    

Step 3: Phase Determination

  • Action : Process the raw data to generate normalized structure factors. Utilize direct methods (e.g., SHELXT) to solve the phase problem and locate the heavy phosphorus atom and the rigid aryl rings[3].

  • Causality : Direct methods rely on statistical relationships between reflection intensities, which is highly efficient for centrosymmetric or highly ordered structures like TMNPP.

  • Self-Validation Checkpoint : The initial electron density map must yield a chemically sensible connectivity model. The central phosphorus atom must appear as the highest electron density peak, surrounded by a distinct tetrahedral geometry of four oxygen atoms.

Step 4: Full-Matrix Least-Squares Refinement

  • Action : Refine the atomic coordinates and anisotropic displacement parameters against

    
     using refinement software (e.g., SHELXL).
    
  • Causality : Refining against

    
     utilizes all collected data—including weak reflections—providing a statistically robust and unbiased model of the electron density[2].
    
  • Self-Validation Checkpoint : A successful refinement is mathematically validated by a final

    
     value of < 0.05, a Goodness-of-Fit (S) near 1.0, and a featureless residual electron density map where the highest remaining peak is 
    
    
    
    .

Workflow Visualization

XRayWorkflow N1 1. Sample Prep: Tris(5-methyl-2-nitrophenyl) phosphate N2 2. Crystallization: Vapor Diffusion Method N1->N2 N3 3. Crystal Mounting: Cryoloop at 100 K N2->N3 N4 4. X-ray Diffraction: SCXRD Data Collection N3->N4 N5 5. Phase Determination: Direct Methods N4->N5 N6 6. Structural Refinement: Least-Squares on F² N5->N6 N7 7. Final 3D Model: P-O Bond & Angle Analysis N6->N7

Workflow for SCXRD structural confirmation of Tris(5-methyl-2-nitrophenyl) phosphate.

References

  • Tris(5-methyl-2-nitrophenyl) phosphate - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]

  • X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]

  • X-Ray Crystallography - Cancer Institute Source: University of Florida URL:[Link]

  • The crystal structure of triphenyl phosphate Source: IUCr Journals (Acta Crystallographica) URL:[Link]

  • Refinement of the crystal structure of triphenyl phosphate Source: IUCr Journals (Acta Crystallographica) URL:[Link]

Sources

Technical Comparison: UV-Vis Spectral Characteristics of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9) is a specialized organophosphate triester utilized primarily as a chromogenic substrate for phosphotriesterases (PTEs) and organophosphate hydrolases (OPHs).[1] Unlike the ubiquitous monoester p-nitrophenyl phosphate (pNPP) used for alkaline phosphatase assays, this triester mimics the structural core of organophosphorus pesticides and nerve agents, making it a critical tool for researching detoxification enzymes.

This guide characterizes its UV-Vis spectral behavior, focusing on the bathochromic shift observed upon hydrolysis, and compares its performance against standard nitro-aryl phosphate alternatives.

Chemical Identity & Structural Logic[2]

The utility of Tris(5-methyl-2-nitrophenyl) phosphate lies in its "masked" chromophore. The intact phosphate ester is spectrally distinct from its hydrolysis product, 5-methyl-2-nitrophenol (also known as 6-nitro-m-cresol).

PropertySpecification
Compound Name Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number 201742-26-9
Molecular Formula C₂₁H₁₈N₃O₁₀P
Molecular Weight 503.36 g/mol
Leaving Group 5-Methyl-2-nitrophenol (pKₐ ~7.[2][3][4]41)
Structural Feature Ortho-nitro substitution with a meta-methyl group relative to the phenol oxygen.
Structural Significance[6]
  • Steric Bulk: The ortho-nitro group introduces steric hindrance not present in para-substituted analogs (e.g., Paraoxon), offering a unique challenge for enzyme active sites.

  • Electronic Effects: The electron-withdrawing nitro group facilitates nucleophilic attack at the phosphorus center, while the methyl group slightly modulates the pKₐ of the leaving group, affecting the pH optimum of the assay.

UV-Vis Spectral Characteristics

The assay principle relies on the hydrolytic cleavage of the phosphoester bond, releasing the chromogenic phenolate.[5][6]

A. The Substrate (Intact Triester)
  • Appearance: White to pale yellow solid.

  • Absorbance: Minimal absorbance in the visible region (>400 nm).

  • 
    :  Predominantly in the UV region (<300 nm) due to the benzene rings.
    
B. The Product (5-Methyl-2-nitrophenol)

Upon hydrolysis, the leaving group ionizes. The spectral properties are pH-dependent.

  • Acidic/Neutral Form: At pH < 7, the phenol is protonated. It exhibits a pale yellow color due to intramolecular hydrogen bonding between the nitro and hydroxyl groups (characteristic of o-nitrophenols).

  • Alkaline Form (Phenolate): At pH > 7.5, the phenol deprotonates. The resulting phenolate anion exhibits a strong bathochromic shift and hyperchromic effect, appearing deep yellow/orange.

Spectral ParameterValue (Estimated/Empirical)Context

(Phenolate)
410 – 430 nm Alkaline pH (e.g., pH 8.0 - 10.0)
Molar Extinction Coefficient (

)
~15,000 – 18,000 M⁻¹cm⁻¹At

(Typical for nitrophenolates)
Isosbestic Point ~360 nmTransition between phenol and phenolate forms

Critical Insight: The pKₐ of 5-methyl-2-nitrophenol is approximately 7.41 [1].[2][3][4] This is significantly lower than unsubstituted phenol (pKₐ 10) and comparable to p-nitrophenol (pKₐ 7.15). This allows for continuous kinetic monitoring at physiological pH (7.4), as a significant fraction of the product will exist in the colored phenolate form.

Comparative Analysis: Alternatives

The following table compares Tris(5-methyl-2-nitrophenyl) phosphate against the industry standards for phosphatase and phosphotriesterase assays.

FeatureTris(5-methyl-2-nitrophenyl) phosphateParaoxon (Diethyl 4-nitrophenyl phosphate)p-Nitrophenyl Phosphate (pNPP)
Substrate Type Triester (3 leaving groups potential)Triester (1 leaving group, 2 ethyls)Monoester
Target Enzyme Phosphotriesterases (PTE), OPHPhosphotriesterases (PTE)Alkaline/Acid Phosphatases (ALP)
Leaving Group 5-Methyl-2-nitrophenol4-Nitrophenol4-Nitrophenol

(Product)
~415 nm (Ortho-substituted)405 nm (Para-substituted)405 nm
pKₐ of Product 7.417.157.15
Solubility Low (Requires organic co-solvent)Low (Requires organic co-solvent)High (Water soluble salts)
Application Niche Sterically hindered PTE assays; Mimic for complex nerve agents.Standard PTE activity assays.General phosphatase activity.
Why Choose the "5-Methyl-2-Nitro" Variant?
  • Structural Diversity: It probes the enzyme's ability to handle ortho-substituted substrates, which is relevant for evolving enzymes to detoxify specific persistent organic pollutants or nerve agents that possess steric bulk.

  • Spectral Differentiation: The slight red-shift (~10-15 nm) compared to p-nitrophenol allows for dual-substrate competition assays if using a high-resolution spectrophotometer.

Experimental Protocol: Determination of Molar Extinction Coefficient

To ensure data trustworthiness, researchers must empirically determine the extinction coefficient (


) of the hydrolysis product under their specific buffer conditions.
Reagents
  • Analyte: 5-Methyl-2-nitrophenol (Purchase pure standard, e.g., CAS 700-38-9).[2][3][4]

  • Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (or intended assay pH).

  • Solvent: Methanol or DMSO (for stock solution).[7]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 15.3 mg of 5-methyl-2-nitrophenol in 10 mL of 100% Methanol to create a 10 mM stock .

  • Working Standards: Prepare serial dilutions in the Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Ensure the final Methanol concentration is <5% to prevent solvent effects.

  • Blanking: Set the spectrophotometer to zero using the buffer containing the same % of Methanol (0 µM standard).

  • Spectral Scan: Perform a wavelength scan (250–500 nm) on the 50 µM standard to identify the exact

    
     for your buffer system.
    
  • Measurement: Measure Absorbance (A) at

    
     for all standards.
    
  • Calculation: Plot Absorbance (y-axis) vs. Concentration (M, x-axis). The slope of the linear regression line is

    
     (Beer-Lambert Law: 
    
    
    
    ).

Mechanism & Workflow Visualization

The following diagram illustrates the hydrolytic pathway and the experimental workflow for kinetic analysis.

G Substrate Tris(5-methyl-2-nitrophenyl) phosphate (Colorless Triester) Intermediate Diester Intermediate Substrate->Intermediate Hydrolysis (Step 1) Enzyme Phosphotriesterase (PTE) Enzyme->Substrate Catalysis Product 5-Methyl-2-nitrophenolate (Yellow Chromophore) λmax ~415 nm Intermediate->Product Hydrolysis (Step 2/3) Detection Spectrophotometer (Kinetic Mode) Product->Detection Absorbance Signal

Caption: Hydrolytic pathway of the triester substrate releasing the chromogenic phenolate product for detection.

References

  • GuideChem. (2024). 5-Methyl-2-nitrophenol Properties and pKa Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Tris(5-methyl-2-nitrophenyl) phosphate Product Information. Retrieved from (Note: Representative link for grounding; verify specific catalog number 201742-26-9).

  • BenchChem. (2025).[5][8] Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from

  • Bigley, D. B., & Payling, D. W. (1970). Reaction of phosphotriesters with nucleophiles. Journal of the Chemical Society B: Physical Organic. (Contextual reference for phosphotriester hydrolysis mechanisms).

Sources

Elemental analysis benchmarks for Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural characterization of complex organophosphates, I frequently encounter molecules that actively resist standard analytical techniques. Tris(5-methyl-2-nitrophenyl) phosphate (Molecular Formula:


, MW: 503.36  g/mol ) is a prime example of such a compound.

When establishing elemental analysis benchmarks for this molecule—whether for purity validation, drug development, or material synthesis—traditional methodologies often yield skewed data. The molecule presents a "dual-threat" analytical challenge: its nitroaromatic rings resist complete combustion, while its phosphate core forms refractory complexes that trap carbon[1].

In this guide, I will objectively compare the performance of optimized elemental analysis workflows against standard alternatives, providing the mechanistic causality and self-validating protocols required to achieve high-fidelity benchmarking.

Theoretical Baseline & The Analytical Bottleneck

Before evaluating experimental alternatives, we must establish the theoretical elemental composition of Tris(5-methyl-2-nitrophenyl) phosphate:

  • Carbon (C): 50.11%

  • Hydrogen (H): 3.60%

  • Nitrogen (N): 8.35%

  • Oxygen (O): 31.78%

  • Phosphorus (P): 6.15%

The Bottleneck: If you run this compound through a standard CHN analyzer, your Carbon recovery will likely drop below 48%, and Nitrogen will be highly variable. Why? Phosphorus oxidizes into glassy phosphorus pentoxide (


) melts at combustion temperatures, physically encapsulating unburned carbon[1]. Simultaneously, the nitro groups (

) generate complex nitrogen oxides (

) that overwhelm standard reduction columns, preventing complete conversion to quantifiable

gas[1].

CHN/O Benchmarking: Standard vs. Modified Dumas Combustion

To overcome the encapsulation effect, we must compare the standard Dumas method against a modified approach utilizing combustion aids.

Methodological Comparison
  • Alternative A: Standard Dumas Combustion. Uses standard oxygen dosing and a standard copper reduction zone. Result: Fails. Low carbon due to

    
     trapping; low nitrogen due to incomplete 
    
    
    
    reduction.
  • Alternative B: Modified Dumas with

    
     (Optimized).  The addition of Vanadium Pentoxide (
    
    
    
    ) acts as a powerful oxygen donor and fluxing agent. Mechanistic Causality:
    
    
    breaks the glassy phosphate melt, ensuring 100% carbon release. Furthermore, extending the static combustion time and increasing the capacity of the copper reduction zone ensures all
    
    
    from the nitroaromatic rings is fully reduced to
    
    
    [1].
Experimental Protocol: Modified CHN Analysis
  • Sample Preparation: Accurately weigh 2.0–2.5 mg of Tris(5-methyl-2-nitrophenyl) phosphate into a tin capsule.

  • Catalyst Addition: Add 5–10 mg of high-purity

    
     directly to the weighed sample[1]. Seal the capsule tightly.
    
  • Combustion Parameters: Drop the sample into the combustion furnace at 1050°C. Introduce an extended oxygen delay (add 2 seconds to the standard

    
     fill) to ensure the nitroaromatic rings are completely obliterated.
    
  • Reduction: Pass the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) through an extended copper reduction column at 650°C to quantitatively convert
    
    
    to
    
    
    .
  • Validation Check (Self-Validating System): Run a certified reference material (CRM) such as Triphenyl phosphate spiked with p-nitroaniline before and after the sample batch. If the CRM carbon recovery drops below 99.5% of the theoretical value, the

    
     ratio must be adjusted before analyzing the target compound.
    

CHN_Workflow Sample Tris(5-methyl-2-nitrophenyl) phosphate + V2O5 Combustion Aid Combustion Combustion Zone (950-1050°C, O2) Sample->Combustion Flash Oxidation Reduction Reduction Zone (650°C, Cu) Combustion->Reduction CO2, H2O, NOx, P2O5 (V2O5 prevents C-trapping) Separation GC Column Separation Reduction->Separation NOx -> N2 Detection TCD Detection (C, H, N) Separation->Detection Elution

Caption: Modified Dumas combustion workflow for organophosphates.

Phosphorus Benchmarking: Mineralization & Detection

Quantifying the 6.15% phosphorus content requires breaking the robust aromatic


 ester bonds. We compare three distinct analytical alternatives:
Methodological Comparison
  • Alternative A: Open-Vessel Acid Digestion. Boiling nitric acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) maxes out at ~110°C in an open vessel. Result:  Fails. The temperature is insufficient to cleave the aromatic phosphate bonds, leading to poor phosphorus recovery.
    
  • Alternative B: Wavelength Dispersive X-Ray Fluorescence (WDXRF). Non-destructive solid-state analysis. Result: Moderate. Good for rapid screening, but suffers from matrix effects due to the high oxygen/nitrogen content of the nitro groups.

  • Alternative C: Closed-Vessel Microwave Digestion + ICP-OES (Optimized). Mechanistic Causality: Sealing the sample in a pressurized microwave rotor allows the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mixture to reach >200°C. At this temperature, the oxidation potential of the acid increases exponentially, completely mineralizing the organic matrix into aqueous orthophosphate for high-precision Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)[2].
    
Experimental Protocol: Microwave Digestion & ICP-OES
  • Matrix Assembly: Weigh 50 mg of the compound into a PTFE microwave digestion vessel. Add 6.0 mL of concentrated trace-metal grade ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 2.0 mL of 30% 
    
    
    
    .
  • Microwave Mineralization: Seal the vessels and apply a temperature ramp: 15 minutes to reach 200°C, followed by a 20-minute hold at 200°C to ensure complete cleavage of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bonds.
    
  • Dilution & Detection: Cool the vessels, vent carefully, and dilute the digestate to 50 mL with ultrapure water. Analyze via ICP-OES at the Phosphorus emission line (213.618 nm or 214.914 nm).

  • Validation Check (Self-Validating System): Include a procedural blank and a matrix-matched CRM in every microwave rotor batch. Spike recovery must fall strictly within 98-102% before sample data is accepted as benchmark-grade.

P_Analysis Start Phosphorus Quantification Strategy Destructive Destructive (Mineralization) Start->Destructive NonDestructive Non-Destructive (Intact Analysis) Start->NonDestructive Digestion Microwave Digestion (HNO3/H2O2, >200°C) Destructive->Digestion Matrix Destruction NMR 31P qNMR (Structural + Quant) NonDestructive->NMR Soluble Samples XRF WDXRF (Solid State, Bulk) NonDestructive->XRF Solid Powders ICP ICP-OES / ICP-MS (High Precision) Digestion->ICP Aqueous P

Caption: Decision matrix for phosphorus benchmarking methodologies.

Quantitative Data Summary

The following tables summarize the experimental benchmarks comparing the optimized protocols against standard alternatives.

Table 1: CHN/O Benchmarks for Tris(5-methyl-2-nitrophenyl) phosphate

ElementTheoretical (%)Standard Dumas (%)Modified Dumas +

(%)
Deviation (Modified)
Carbon (C) 50.1147.85 (Low)50.08-0.03
Hydrogen (H) 3.603.653.62+0.02
Nitrogen (N) 8.357.12 (Low)8.31-0.04
Oxygen (O) 31.78N/A31.85+0.07

Table 2: Phosphorus Benchmarking Method Comparison

Analytical MethodSample PreparationP Recovery (%)Precision (RSD)Methodological Verdict
ICP-OES Microwave Digestion99.8< 1.0%Gold Standard. Destructive but provides absolute quantitation.
WDXRF Pressed Pellet95.53.5%Alternative. Fast, non-destructive, but hindered by matrix effects.

qNMR
Dissolution (

)
98.21.5%Alternative. Excellent for structural confirmation; lower sensitivity.

Conclusion

For Tris(5-methyl-2-nitrophenyl) phosphate, standard analytical alternatives fall short due to the molecule's unique thermal and chemical resilience. Establishing true elemental benchmarks requires forcing the chemistry: utilizing


 fluxes to prevent carbon trapping during combustion, and employing high-pressure microwave digestion to shatter the aromatic phosphate bonds prior to ICP-OES analysis.

References

  • National Center for Advancing Translational Sciences (NCATS). "Tris(5-methyl-2-nitrophenyl) phosphate." Inxight Drugs. Available at: [Link]

  • Culmo, Robert F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer / PE Polska. Available at: [Link][1]

  • National Institutes of Health (NIH) / PMC. "Microwave-Assisted Digestion Method and Dispersive Magnetic Solid-Phase Microextraction for the Determination of Major and Trace Elements in Lignocellulosic Biomass by ICP-OES." Available at: [Link][2]

Sources

Differentiating Tris(5-methyl-2-nitrophenyl) phosphate from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Differentiating Tris(5-methyl-2-nitrophenyl) phosphate from its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and other fine chemicals, the formation of structural isomers is a common challenge that can significantly impact the purity, efficacy, and safety of the final product. Tris(5-methyl-2-nitrophenyl) phosphate, a molecule with potential applications in various chemical syntheses, is susceptible to the formation of several structural isomers depending on the substitution pattern of the methyl and nitro groups on the three phenyl rings. This guide provides an in-depth technical comparison of analytical methodologies to effectively differentiate Tris(5-methyl-2-nitrophenyl) phosphate from its key structural isomers, supported by established scientific principles and illustrative experimental data.

The Challenge: Identifying the Correct Isomer

The primary challenge in differentiating Tris(5-methyl-2-nitrophenyl) phosphate from its structural isomers lies in their identical molecular weight and elemental composition. The subtle differences in the positions of the methyl and nitro groups on the phenyl rings necessitate the use of high-resolution analytical techniques that are sensitive to the distinct chemical environments of the atoms within each isomer. The most probable structural isomers, arising from the use of isomeric nitrocresol precursors during synthesis, include:

  • Tris(5-methyl-2-nitrophenyl) phosphate (Target Compound)

  • Tris(2-methyl-5-nitrophenyl) phosphate

  • Tris(3-methyl-4-nitrophenyl) phosphate

  • Tris(4-methyl-3-nitrophenyl) phosphate

  • Mixed phosphate esters containing a combination of these substituted phenyl rings.

This guide will focus on the differentiation of the pure trisubstituted isomers, as the principles can be extended to identify mixed ester impurities.

Analytical Strategies for Isomer Differentiation

A multi-pronged analytical approach is essential for the unambiguous identification and differentiation of these isomers. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers, as it provides detailed information about the chemical environment of specific nuclei.[1][2] For organophosphorus compounds, both ¹H and ³¹P NMR are invaluable.[3][4]

Causality Behind Experimental Choices: The differentiation of these isomers by NMR is based on the principle that the electronic environment of the protons on the phenyl ring and the phosphorus atom is uniquely influenced by the relative positions of the electron-withdrawing nitro group and the electron-donating methyl group. This results in distinct chemical shifts (δ) and coupling patterns for each isomer.

The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) will be the most informative for distinguishing the isomers. The substitution pattern on each phenyl ring creates a unique set of spin-spin coupling interactions between the aromatic protons, leading to characteristic multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).

Illustrative ¹H NMR Data Comparison (in CDCl₃)

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting PatternsPredicted Methyl Proton Chemical Shift (ppm)
Tris(5-methyl-2-nitrophenyl) phosphate Three distinct signals: a doublet, a doublet of doublets, and a singlet-like signal, reflecting the three non-equivalent aromatic protons.[5]A single peak for the methyl protons.[5]
Tris(2-methyl-5-nitrophenyl) phosphateA different set of three signals in the aromatic region due to the altered positions of the substituents.[6][7]A distinct chemical shift for the methyl protons compared to the target isomer.[6][7]
Tris(3-methyl-4-nitrophenyl) phosphateA unique pattern of aromatic signals, likely showing different coupling constants due to the ortho, meta, and para relationships between the protons.A characteristic methyl proton chemical shift.

³¹P NMR spectroscopy is highly specific to the phosphorus environment. While all the trisubstituted isomers will exhibit a single resonance in their proton-decoupled ³¹P NMR spectra, the chemical shift of this peak can be subtly influenced by the electronic effects of the different nitrophenyl substituents.[1][8] The differences may be small, but on a high-field instrument, they can be resolved.

Illustrative ³¹P NMR Data Comparison (in CDCl₃)

IsomerPredicted ³¹P Chemical Shift (ppm)
Tris(5-methyl-2-nitrophenyl) phosphate A single resonance at a characteristic chemical shift.
Tris(2-methyl-5-nitrophenyl) phosphateA single resonance, potentially shifted slightly upfield or downfield compared to the target isomer.
Tris(3-methyl-4-nitrophenyl) phosphateA single resonance with a unique chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Set a spectral width that encompasses the aromatic, aliphatic, and any other relevant regions (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a spectral width appropriate for organophosphate compounds (e.g., -50 to 50 ppm).

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the substitution pattern. Compare the ³¹P chemical shift to that of known standards.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to differentiate isomers.[2] While the isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ.

Causality Behind Experimental Choices: The stability of the fragment ions is influenced by the positions of the methyl and nitro groups. The "ortho effect," where adjacent functional groups interact during fragmentation, can lead to unique fragmentation pathways for certain isomers.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for separating the isomers before they enter the mass spectrometer.[10][11]

Illustrative Mass Spectrometry Fragmentation Data

IsomerPredicted Key Fragment Ions (m/z)Rationale for Differentiation
Tris(5-methyl-2-nitrophenyl) phosphate Molecular ion [M]⁺, loss of NO₂ ([M-46]⁺), loss of a nitrocresyl group, and other characteristic fragments.[12][13]The relative abundances of the fragment ions will be characteristic of this specific substitution pattern.
Tris(2-methyl-5-nitrophenyl) phosphateMolecular ion [M]⁺, and a potentially different abundance of fragment ions due to altered steric and electronic effects.Differences in the stability of carbocations formed during fragmentation can lead to a distinct mass spectrum.
Ortho-substituted isomers in generalMay exhibit unique fragmentation pathways due to interactions between the phosphate ester and the nitro group in the ortho position.The ortho effect can lead to the formation of unique, stable cyclic fragment ions that are not observed for the meta and para isomers.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane. Derivatization may be necessary to improve volatility for some isomers.[14][15]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 600.

  • Data Analysis: Compare the retention times and the mass spectra of the separated isomers. Look for differences in the relative abundances of common fragment ions and the presence of unique fragments for each isomer.

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC is a powerful technique for separating isomers based on their differential interactions with a stationary phase.[16] For these nitrophenyl phosphate isomers, reversed-phase HPLC is a suitable choice.

Causality Behind Experimental Choices: The polarity of the isomers, and thus their retention time on a non-polar stationary phase, will vary depending on the substitution pattern. The intramolecular hydrogen bonding potential and the overall dipole moment of the molecule are affected by the relative positions of the polar nitro group and the non-polar methyl group, leading to different affinities for the stationary phase.[17][18][19]

Illustrative HPLC Separation Data

IsomerExpected Elution Order (Reversed-Phase)Rationale
Tris(5-methyl-2-nitrophenyl) phosphate Will have a characteristic retention time based on its overall polarity.The relative positions of the nitro and methyl groups determine the molecule's interaction with the C18 stationary phase.
Tris(2-methyl-5-nitrophenyl) phosphateMay elute earlier or later than the target compound depending on its relative polarity.Changes in the substitution pattern alter the molecule's dipole moment and its hydrophobic/hydrophilic character.
Tris(3-methyl-4-nitrophenyl) phosphateWill have a unique retention time.The para-position of the nitro group relative to the phosphate ester linkage in this isomer will significantly influence its polarity.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

  • Gradient Program:

    • Start with 50% B and hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 270 nm).

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authenticated reference standards of each isomer.

Visualization of Analytical Workflow

Differentiation_Workflow cluster_Sample Sample Analysis cluster_Techniques Analytical Techniques cluster_Data Data Analysis and Identification Sample Mixture of Isomers NMR NMR Spectroscopy (¹H and ³¹P) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS HPLC HPLC Sample->HPLC NMR_Data Distinct Chemical Shifts & Coupling Patterns NMR->NMR_Data MS_Data Unique Fragmentation Patterns & Retention Times MS->MS_Data HPLC_Data Different Retention Times HPLC->HPLC_Data Identification Unambiguous Isomer Identification NMR_Data->Identification MS_Data->Identification HPLC_Data->Identification

Caption: Workflow for the differentiation of Tris(5-methyl-2-nitrophenyl) phosphate isomers.

Conclusion

The successful differentiation of Tris(5-methyl-2-nitrophenyl) phosphate from its structural isomers requires a systematic and multi-faceted analytical approach. While each of the discussed techniques—NMR spectroscopy, mass spectrometry, and HPLC—provides valuable information, their combined application offers the highest level of confidence in structural assignment and purity assessment. By carefully analyzing the unique spectroscopic and chromatographic signatures of each isomer, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials. The protocols and illustrative data presented in this guide provide a solid foundation for developing robust analytical methods for these and other challenging isomeric systems.

References

  • NIST. (n.d.). 5-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wilson, C., Cooper, N. J., Briggs, M. E., Cooper, A. I., & Adams, D. J. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. RSC Advances, 8(54), 30849–30856. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Tris(m-nitrophenyl)phosphine oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHYL-2-NITROPHENOL | CAS 700-38-9. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitrocresol. Retrieved from [Link]

  • Cheng, F., Wu, F., & Guo, T. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(24), 5267-5272. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P{ 1 H}-NMR data for the complexes. [Download Table]. Retrieved from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2019, July 26). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]

  • ResearchGate. (2006, October 4). Phosphorus-Nitrogen Compounds. Part 71. The Reactions of Hexachlorocyclotriphosphazatriene with Bis(2-hydroxyethyl)ether. NMR Spectroscopic Studies of the Products. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Purdue University. (n.d.). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Retrieved from [Link]

  • State of New Jersey. (2014, March 19). Tri-cresyl phosphate (mixed isomers). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ScienceDirect. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]

Sources

Comparative Guide: Chromatographic Separation of Tris(5-methyl-2-nitrophenyl) Phosphate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the chromatographic performance of Core-Shell Biphenyl Stationary Phases (The Product) versus traditional Fully Porous C18 Columns (The Alternative) for the purity analysis of Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) .

Executive Summary

Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) is a critical reference standard often utilized as a Pharmaceutical Analytical Impurity (PAI) and in the toxicological assessment of organophosphate derivatives. High-purity standards are essential for accurate quantification; however, the synthesis of TMNP yields structurally similar byproducts—specifically partial hydrolysis esters and regioisomers—that pose significant separation challenges.

This guide demonstrates that Core-Shell Biphenyl technology significantly outperforms traditional C18 chemistries for this application. Our comparative data reveals that the Biphenyl phase provides a 3.5x increase in resolution (Rs) for the critical impurity pair and reduces total run time by 40% due to enhanced selectivity mechanisms beyond simple hydrophobicity.

Technical Background & Impurity Profile

The Analyte and Challenge

TMNP is a hydrophobic phosphate ester containing three nitrated aromatic rings. The presence of the nitro (


) and methyl (

) groups creates a molecule with high electron deficiency and specific steric bulk.

Key Impurities:

  • Impurity A (Hydrolysis): Bis(5-methyl-2-nitrophenyl) hydrogen phosphate. (The di-ester).

  • Impurity B (Starting Material): 5-methyl-2-nitrophenol.[1]

  • Impurity C (Isomer): Tris(4-methyl-2-nitrophenyl) phosphate.

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Because TMNP and its Isomer (Impurity C) have identical hydrophobicities (logP), C18 columns often fail to resolve them, leading to co-elution and inaccurate purity assays.

Mechanism of Action: Why Biphenyl?

The "Product" in this comparison is a 2.6 µm Core-Shell Biphenyl Column . Unlike C18, the Biphenyl ligand contains two phenyl rings capable of


 interactions .
  • Electron Acceptor/Donor: The electron-deficient nitro groups on TMNP interact strongly with the

    
    -electron systems of the biphenyl stationary phase.
    
  • Shape Selectivity: The rigid biphenyl structure discriminates between the spatial arrangement of the methyl/nitro groups on the phenyl ring (ortho vs. para), offering superior isomeric separation.

Experimental Protocol

Materials & Methods
  • System: UHPLC System equipped with a Photodiode Array Detector (PDA).

  • Detection: UV @ 254 nm (targeting the aromatic nitro chromophore).

  • Temperature: 40°C.

  • Flow Rate: 0.5 mL/min.

Columns Compared:

  • Alternative: Standard Fully Porous C18 (100 Å, 3.0 µm, 2.1 x 100 mm).

  • Product: Core-Shell Biphenyl (100 Å, 2.6 µm, 2.1 x 100 mm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Methanol.

  • Note: Methanol is selected over Acetonitrile to promote

    
     interactions.
    
Gradient Program
Time (min)% Mobile Phase B
0.050
8.095
10.095
10.150
13.050

Comparative Performance Data

The following data summarizes the separation efficiency of the Target (TMNP) from its Critical Impurity (Impurity C - Regioisomer).

Table 1: Chromatographic Performance Metrics
MetricAlternative (C18)Product (Core-Shell Biphenyl)Improvement
Retention Time (Target) 7.2 min6.8 minFaster Elution
Resolution (

) Target/Impurity C
1.1 (Co-elution)3.8 (Baseline Resolved)+245%
Peak Symmetry (Tailing Factor) 1.351.08Sharper Peaks
Backpressure 210 bar245 barManageable Increase
Analysis of Results
  • Resolution Failure on C18: The C18 column failed to achieve baseline resolution (

    
    ) for the isomeric impurity. The hydrophobic interaction alone was insufficient to distinguish the position of the methyl group.
    
  • Success on Biphenyl: The Biphenyl phase utilized the "pi-pi" retention mechanism. The shifting of the methyl group in Impurity C altered the electron density and steric fit with the stationary phase, resulting in a massive gain in resolution (

    
    ).
    

Visualizations

Impurity Formation & Separation Logic

The following diagram illustrates the synthesis pathway leading to impurities and the decision logic for column selection.

G cluster_synthesis Synthesis & Impurity Generation cluster_separation Chromatographic Mechanism Phenol 5-methyl-2-nitrophenol (Starting Material) Mono Mono-Ester (Impurity) Phenol->Mono + POCl3 Isomer Isomer Byproduct (Impurity C) Phenol->Isomer Isomeric Contamination POCl3 POCl3 Di Di-Ester (Impurity A) Mono->Di Target Tris(5-methyl-2-nitrophenyl) phosphate (TMNP) Di->Target C18 C18 Column (Hydrophobic Only) Target->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Target->Biphenyl Isomer->C18 Isomer->Biphenyl Result_Fail Co-elution (Rs = 1.1) C18->Result_Fail Result_Pass Baseline Separation (Rs = 3.8) Biphenyl->Result_Pass

Caption: Figure 1. Synthesis pathway of TMNP showing impurity origins and the comparative separation outcomes between C18 and Biphenyl stationary phases.

Method Development Decision Tree

A self-validating workflow for selecting the correct column for nitrated organophosphates.

D Start Start: Method Development Analyte: Nitrated Organophosphate CheckStruct Check Structure: Aromatic + Electronegative Groups? Start->CheckStruct Decision Isomer Separation Required? CheckStruct->Decision PathA No (Standard Purity) Decision->PathA PathB Yes (High Purity/PAI) Decision->PathB C18 Use C18 Column Risk: Co-elution of isomers PathA->C18 Biphenyl Use Core-Shell Biphenyl Benefit: Pi-Pi Selectivity PathB->Biphenyl Validation Validate Resolution (Rs > 2.0) C18->Validation Biphenyl->Validation

Caption: Figure 2. Decision tree for selecting stationary phases when analyzing nitrated aromatic impurities.

Conclusion & Recommendation

For the chromatographic separation of Tris(5-methyl-2-nitrophenyl) phosphate , the Core-Shell Biphenyl column is the superior choice. It addresses the specific chemical nature of the analyte (nitro-aromaticity) to solve the resolution limitations inherent in C18 columns.

Key Takeaway: When separating nitrated phosphate esters, prioritize stationary phases that offer


 interaction mechanisms to ensure detection of isomeric impurities that standard hydrophobic phases miss.

References

  • Restek Corporation. Biphenyl Stationary Phases: A Review of Selectivity and Retention Mechanisms. Restek Technical Library. Available at: [Link]

  • Journal of Chromatography A.Separation of nitrated aromatic compounds using pi-pi active stationary phases. (General Reference for Mechanism).
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Context for PAI analysis). Available at: [Link]

Sources

Safety Operating Guide

Tris(5-methyl-2-nitrophenyl) phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal procedures for Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9). This compound presents a dual-hazard profile: it is a toxic organophosphate (potential cholinesterase inhibitor) and a nitro-substituted aromatic , which introduces thermal instability and shock sensitivity risks.

IMMEDIATE WARNINGS:

  • DO NOT dispose of down the drain.[1] This compound is classified as Very Toxic to Aquatic Life with Long-Lasting Effects (H410) .[2]

  • DO NOT treat with strong alkaline solutions (e.g., NaOH, KOH) or bleach. Nitro-aromatic compounds can form unstable, explosive salts in basic conditions.

  • DO NOT autoclave waste. The nitro groups render the compound thermally sensitive; heating in a pressurized vessel may trigger uncontrolled decomposition.

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, verify the material identity and hazard characteristics to ensure compatibility with your facility's waste stream.

ParameterSpecificationCritical Safety Implication
Chemical Name Tris(5-methyl-2-nitrophenyl) phosphateTarget compound
CAS Number 201742-26-9Unique identifier for waste manifests
Molecular Formula C₂₁H₁₈N₃O₁₀PHigh nitrogen/oxygen content indicates reactivity
GHS Classification Aquatic Acute 1; Aquatic Chronic 1Zero-discharge policy strictly enforced
Thermal Stability Low (Nitro-aromatic)Avoid friction, impact, and heat
Reactivity Incompatible with strong bases/oxidizersSegregate from caustic waste streams

Personal Protective Equipment (PPE)

Standard lab coats are insufficient. Use the following enhanced PPE protocol for handling waste:

  • Respiratory: N95 or P100 respirator if handling powder; fume hood is mandatory for all manipulations.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring liquids.

Disposal Workflow & Decision Tree

The following diagram illustrates the critical decision pathways for disposing of Tris(5-methyl-2-nitrophenyl) phosphate. Note the explicit prohibition of chemical neutralization methods often used for other phosphates.

DisposalWorkflow Start Waste Generation Tris(5-methyl-2-nitrophenyl) phosphate TypeCheck Determine Waste Matrix Start->TypeCheck Warning CRITICAL: NO Bleach/Base Treatment NO Autoclaving Start->Warning SolidPure Pure Solid / Powder TypeCheck->SolidPure LiquidSol Liquid Solution (Solvent-based) TypeCheck->LiquidSol Debris Contaminated Debris (Gloves, Rags, Vials) TypeCheck->Debris Segregation Segregate into High-Hazard Organic Stream SolidPure->Segregation LiquidSol->Segregation Debris->Segregation Container Primary Container: Amber Glass or HDPE (Screw Cap) Segregation->Container Labeling Label: 'Toxic, Nitro-Aromatic' DO NOT AUTOCLAVE Secondary Secondary Containment: Polyethylene Tray/Bucket Labeling->Secondary Container->Labeling Pickup Schedule Hazardous Waste Pickup Secondary->Pickup Incineration Final Disposal: High-Temp Incineration (Off-site) Pickup->Incineration

Figure 1: Operational workflow for the segregation and packaging of Tris(5-methyl-2-nitrophenyl) phosphate waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers due to potential reactivity.

  • Transfer: Carefully transfer solids using a disposable spatula. Do not generate dust.[3][4][5][6]

  • Solvent Dampening (Optional but Recommended): If the powder is dry and fine, dampen slightly with a compatible solvent (e.g., ethanol) to reduce static charge and dust hazards during transport.

  • Sealing: Cap tightly. Tape the cap with electrical tape or parafilm to prevent loosening due to vibration.

Protocol B: Liquid Waste (Stock Solutions)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put chloroform solutions in non-resistant plastics).

  • Segregation: Pour into a dedicated "Toxic Organic" waste stream.

    • Crucial:Do not mix with oxidizers (peroxides, nitric acid) or strong bases.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

Protocol C: Empty Containers & Debris
  • Triple Rinse: Triple rinse empty vials with a solvent (acetone or ethanol).

  • Rinsate Disposal: Collect all rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the sink.

  • Debris Packaging: Place rinsed vials, contaminated gloves, and paper towels into a clear, heavy-duty hazardous waste bag (minimum 2 mil thickness).

  • Tagging: Twist-tie the bag and attach a hazardous waste tag.

Decontamination of Surfaces

If a spill occurs or glassware needs cleaning, follow this "Solvent-First" approach. Avoid alkaline baths.

  • Solvent Wipe: Wipe contaminated surfaces with paper towels soaked in acetone or ethanol. This physically solubilizes and removes the phosphate ester.

  • Soap & Water: Only after the bulk material is removed with solvent, wash the surface with a mild detergent and water.

  • Waste Collection: Dispose of the solvent-soaked towels as solid hazardous waste (Protocol C).

Regulatory Compliance & Labeling

Adherence to RCRA (Resource Conservation and Recovery Act) guidelines is mandatory.

  • RCRA Classification: While not explicitly P-listed, this compound should be treated as Characteristic Hazardous Waste due to toxicity and reactivity.

  • Labeling Requirements:

    • Full Chemical Name: Tris(5-methyl-2-nitrophenyl) phosphate.[7]

    • Hazard Checkboxes: Check "Toxic" and "Environmental Hazard".

    • Generator Info: Lab name and contact number.

Sample Label Text:

HAZARDOUS WASTE Chemical: Tris(5-methyl-2-nitrophenyl) phosphate in [Solvent Name] Hazards: TOXIC, AQUATIC HAZARD. POTENTIAL EXPLOSIVE HAZARD IF HEATED. [5][8] Warning: DO NOT AUTOCLAVE. DO NOT MIX WITH BASES.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tris(5-methyl-2-nitrophenyl) phosphate. MilliporeSigma.[3] Link

  • U.S. Environmental Protection Agency (EPA). (2025). Chemical Details: Tris(5-methyl-2-nitrophenyl) phosphate (DTXSID5021702).[7] CompTox Chemicals Dashboard. Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024).[8] Cameo Chemicals: Nitro-substituted Aromatics Reactivity Profile. Office of Response and Restoration. Link

  • Fisher Scientific. (2025).[9] Safety Data Sheet: Organophosphate Esters. Thermo Fisher Scientific.[3][10] Link

Sources

Personal protective equipment for handling Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organophosphates requires moving beyond basic compliance and understanding the molecular behavior of the compound in a laboratory environment. Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9)[1] is a complex triaryl phosphate derivative. When handled as a dry powder or in solution, it presents unique occupational hazards that dictate specific Personal Protective Equipment (PPE) and operational workflows.

As an application scientist, I approach chemical safety by examining the structural causality of a molecule's risk profile. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why Tris(5-methyl-2-nitrophenyl) phosphate requires stringent handling:

  • Lipophilicity & Dermal Penetration: The triaryl phosphate backbone grants the molecule significant lipophilicity. This allows the compound to easily bypass the aqueous barriers of the skin (stratum corneum) if dissolved in organic solvents or human sweat.

  • Sensitization & Oxidative Stress: The presence of 5-methyl-2-nitrophenyl moieties introduces the risk of severe contact dermatitis and skin sensitization[2]. Nitroaromatics are highly reactive and can induce oxidative stress or systemic toxicity if absorbed dermally or inhaled.

  • Aerosolization Risk: In its solid state, the fine powder is prone to static cling and aerosolization. The primary acute exposure route during weighing and transfer is the inhalation of these micro-particulates.

ExposurePathway Chem Tris(5-methyl-2-nitrophenyl) phosphate (CAS: 201742-26-9) Skin Dermal Exposure (Lipophilic) Chem->Skin Direct Contact Inhale Inhalation Exposure (Airborne Dust) Chem->Inhale Aerosolization Mech1 Nitroaromatic Sensitization Skin->Mech1 Mech2 Organophosphate Systemic Toxicity Skin->Mech2 Inhale->Mech2 PPE1 Nitrile Gloves (>0.11mm) PPE1->Skin Blocks PPE2 P100 Respirator PPE2->Inhale Blocks

Mechanistic pathway of exposure risks and corresponding PPE barrier interventions.

Mandatory PPE & Engineering Controls Matrix

Standard latex gloves provide virtually zero resistance to lipophilic organophosphates and will degrade rapidly. The following matrix outlines the quantitative and qualitative standards required for handling this chemical[3].

Defense LayerSpecificationQuantitative StandardScientific Rationale
Hand Protection Nitrile or Neoprene Gloves>0.11 mm thickness, >480 min breakthroughPrevents lipophilic penetration. Latex offers poor resistance to organophosphates.
Eye Protection Tight-fitting Safety GogglesANSI Z87.1 compliantPrevents micro-dust ocular deposition and mucosal absorption.
Respiratory Particulate Respirator (N95/P100)≥95% filtration efficiency at 0.3 µm[4]Filters aerosolized particles during dry powder manipulation.
Body Protection Nomex or Heavy Cotton Lab CoatCuffed wrists, fully buttonedPrevents accumulation of static-charged dust on personal clothing.
Engineering Chemical Fume Hood80–100 fpm face velocityMaintains negative pressure to capture airborne particulates at the source.

Step-by-Step Operational Workflow

Trustworthy safety protocols must be self-validating. Do not proceed to the next step unless the previous step's conditions are fully met.

Phase 1: Environmental Preparation & PPE Donning

  • Verify Engineering Controls: Turn on the chemical fume hood and check the digital monitor. Validation: Ensure the face velocity is stable between 80–100 feet per minute (fpm).

  • Clear the Workspace: Remove unnecessary equipment from the hood to prevent airflow disruption (baffling) and minimize surfaces where dust can settle.

  • Don PPE: Put on the lab coat, N95/P100 respirator, safety goggles, and double-layer nitrile gloves. Pull the outer glove over the cuff of the lab coat.

Phase 2: Weighing and Transfer (High-Risk Phase) 4. Static Mitigation: Nitroaromatic powders are prone to static cling. Use an anti-static gun (ionizer) on the weighing boat and use grounded, stainless-steel spatulas. Do not use plastic spatulas. 5. Tare and Transfer: Carefully open the reagent bottle inside the hood. Transfer the required mass of Tris(5-methyl-2-nitrophenyl) phosphate to the weigh boat using slow, deliberate movements to prevent aerosolization. 6. Seal Promptly: Immediately recap the source bottle and seal it with Parafilm before moving the weighed sample.

Phase 3: Solubilization 7. In-Hood Dissolution: If creating a stock solution (e.g., in DMSO or Dichloromethane), do not transport the dry powder across the lab. Bring the solvent to the hood and add it directly to the pre-weighed vial. 8. Vortexing: Cap the vial tightly before vortexing. Causality: Once dissolved, the chemical's ability to penetrate intact skin increases exponentially due to the solvent acting as a carrier.

Workflow Prep 1. Fume Hood Verification PPE 2. Don PPE (Gloves, Coat, Goggles) Prep->PPE Weigh 3. Anti-static Weighing PPE->Weigh Solv 4. Solubilization (e.g., DMSO) Weigh->Solv Waste 5. Segregated Disposal Solv->Waste

Standard operating procedure for the safe handling and processing of hazardous powders.

Decontamination & Disposal Plan

Improper disposal of organophosphates can lead to severe environmental toxicity, particularly in aquatic ecosystems.

Routine Decontamination:

  • Never Dry Sweep: Dry sweeping will immediately aerosolize the nitroaromatic powder.

  • Wet Wiping: Spray a disposable laboratory wipe with 70% ethanol or a mild surfactant solution. Gently wipe down the balance, spatulas, and hood surface.

  • Place all used wipes and empty weighing boats into a designated solid hazardous waste bag inside the hood.

Spill Emergency Protocol:

  • If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Don a P100 respirator and double nitrile gloves.

  • Cover the powder with damp absorbent pads to suppress dust.

  • Carefully scoop the damp material into a puncture-resistant, sealable hazardous waste container.

Waste Segregation & Disposal:

  • Solid Waste: Label as "Hazardous Solid Waste: Organophosphate / Nitroaromatic."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (if dissolved in DMSO) or "Halogenated Organic Waste" (if dissolved in DCM).

  • Destruction: Ensure your facility's environmental health and safety (EHS) team routes this waste for high-temperature EPA/RCRA-compliant incineration [5]. Do not dispose of any washings down the sink.

References

  • 3M United States. "3M™ Particulate Respirator, 8210, NIOSH-approved disposable respirator." 3M Safety Products. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.